molecular formula C11H20N2O6 B1375308 tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate CAS No. 1187929-81-2

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Cat. No.: B1375308
CAS No.: 1187929-81-2
M. Wt: 276.29 g/mol
InChI Key: FYIFSQVFDKLMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS 1187929-81-2) is a high-purity chemical compound widely utilized as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research . This molecule, with a molecular formula of C 9 H 18 N 2 O 2 ·C 2 H 2 O 4 and a molecular weight of 276.29 g/mol, incorporates both a protected amine (Boc group) and a strained azetidine ring, making it a versatile precursor for the synthesis of more complex molecules . Its primary research value lies in its application for developing pharmacologically active compounds, serving as a critical scaffold for structure-activity relationship (SAR) studies. The oxalate salt form enhances the compound's stability and handling properties. Researchers employ this intermediate in various synthetic transformations, where the Boc group can be readily deprotected to reveal a reactive primary amine, facilitating further conjugation and derivatization. The physical properties of the related base compound, tert-butyl azetidin-3-ylmethylcarbamate (CAS 577777-20-9), include a density of approximately 1.0 g/cm³ and a boiling point of 247.9±29.0 °C, providing useful information for laboratory handling and purification processes . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIFSQVFDKLMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735302
Record name Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-81-2
Record name Carbamic acid, N-(3-azetidinylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Moiety and the Role of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain endows it with unique conformational properties and reactivity, making it a valuable component in the design of novel therapeutics.[2] Molecules incorporating the azetidine motif have shown a wide range of biological activities, including use as antihypertensives and protein kinase inhibitors.[1]

tert-Butyl (azetidin-3-ylmethyl)carbamate, particularly as its stable oxalate salt, has emerged as a critical building block in contemporary drug discovery. It is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to selectively degrade target proteins within cells. The defined stereochemistry and conformational rigidity of the azetidine ring, coupled with the orthogonally protected amine, provide precise control over the architecture of these complex molecules. This guide offers an in-depth exploration of the synthetic protocols for preparing this compound, focusing on the chemical principles and practical considerations essential for its successful synthesis.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence. This strategy involves the initial construction of a suitably protected azetidine precursor, followed by functional group manipulation to introduce the aminomethyl side chain, subsequent Boc protection of the primary amine, and concluding with the formation of the stable oxalate salt. A common and reliable pathway involves the deprotection of a pre-formed N-protected azetidine derivative.

Herein, we will detail a robust protocol commencing from the commercially available 1-benzhydryl-3-(aminomethyl)azetidine, followed by its conversion to the target oxalate salt.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base)

This procedure outlines the synthesis of the free base via a two-step process: Boc protection of the primary amine followed by debenzhydrylation of the azetidine nitrogen.

Step 1: Boc Protection of 1-benzhydryl-3-(aminomethyl)azetidine

The initial step focuses on the selective protection of the primary exocyclic amine with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy for amines, offering stability under a range of reaction conditions while allowing for facile removal under acidic conditions.[3]

Protocol 1: Boc Protection

Reagent/SolventMolecular WeightQuantityMoles (mmol)
1-benzhydryl-3-(aminomethyl)azetidine252.36 g/mol 10.0 g39.6
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 9.5 g43.6
Triethylamine (Et₃N)101.19 g/mol 6.0 mL43.0
Dichloromethane (DCM)-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-benzhydryl-3-(aminomethyl)azetidine (10.0 g, 39.6 mmol) in dichloromethane (150 mL).

  • To this solution, add triethylamine (6.0 mL, 43.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (9.5 g, 43.6 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. The product is often used in the next step without further purification.

Step 2: Debenzhydrylation to Yield tert-Butyl (azetidin-3-ylmethyl)carbamate

The benzhydryl group is a bulky protecting group for the azetidine nitrogen that can be removed via hydrogenolysis. This step liberates the secondary amine of the azetidine ring.

Protocol 2: Hydrogenolysis

Reagent/SolventQuantity
Crude tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate~14.0 g
Palladium on Carbon (10% Pd/C, 50% wet)1.5 g
Methanol (MeOH)100 mL
Ethyl Acetate (EtOAc)30 mL

Procedure:

  • Transfer the crude product from the previous step into a suitable hydrogenation vessel.

  • Dissolve the crude material in a mixture of methanol (100 mL) and ethyl acetate (30 mL).

  • Carefully add 10% Palladium on Carbon (50% wet, 1.5 g) to the solution.

  • Seal the vessel and purge with argon or nitrogen gas.

  • Introduce hydrogen gas (H₂) atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously for 18-24 hours at room temperature.[1]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Wash the filter cake with methanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield tert-butyl (azetidin-3-ylmethyl)carbamate as the free base. This product is often an oil or a waxy solid.

Part 2: Formation of this compound

The final step involves the formation of the oxalate salt. Oxalate salts are often crystalline, non-hygroscopic solids, which facilitates purification, handling, and storage.[4] The formation of the salt is an acid-base reaction between the basic azetidine nitrogen and oxalic acid.

Protocol 3: Oxalate Salt Formation

Reagent/SolventMolecular WeightQuantityMoles (mmol)
tert-Butyl (azetidin-3-ylmethyl)carbamate186.25 g/mol ~7.4 g~39.6
Oxalic Acid (dihydrate)126.07 g/mol 5.0 g39.6
Ethyl Acetate (EtOAc)-150 mL-

Procedure:

  • Dissolve the crude tert-butyl (azetidin-3-ylmethyl)carbamate (~7.4 g, ~39.6 mmol) in ethyl acetate (150 mL) in a 250 mL flask. Gentle warming may be required to fully dissolve the material.

  • In a separate flask, prepare a solution of oxalic acid dihydrate (5.0 g, 39.6 mmol) in ethyl acetate (50 mL). The solubility of oxalic acid in ethyl acetate is limited, so a slurry may form.

  • Add the oxalic acid solution/slurry to the solution of the free base with stirring at room temperature.

  • A white precipitate should form upon addition.

  • Cool the mixture to 0-5 °C and continue stirring for 1-2 hours to ensure complete precipitation.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate (2 x 30 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to afford pure this compound as a white crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Free Base cluster_part2 Part 2: Oxalate Salt Formation A 1-benzhydryl-3-(aminomethyl)azetidine B tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate A->B Boc₂O, Et₃N, DCM (Protocol 1) C tert-Butyl (azetidin-3-ylmethyl)carbamate B->C H₂, Pd/C (Protocol 2) D This compound C->D Oxalic Acid, EtOAc (Protocol 3)

Caption: Synthetic workflow for this compound.

Causality and Scientific Rationale

  • Choice of Protecting Groups: The benzhydryl group on the azetidine nitrogen serves as a robust protecting group that is stable to the basic conditions of the Boc protection step. The Boc group, in turn, is stable to the neutral conditions of the hydrogenolysis, demonstrating orthogonal protection strategies.

  • Boc Protection: The use of di-tert-butyl dicarbonate is a standard and efficient method for introducing the Boc protecting group onto primary amines. Triethylamine acts as a base to neutralize the acid generated during the reaction.[5]

  • Hydrogenolysis: Catalytic hydrogenation is a clean and effective method for the removal of benzyl-type protecting groups like benzhydryl. The reaction proceeds under mild conditions and the by-product, diphenylmethane, is easily separated from the desired product during the workup or the final salt formation step.[1]

  • Oxalate Salt Formation: The formation of an oxalate salt is a strategic choice for several reasons. Oxalic acid is a diacid, allowing for the formation of a stable 1:1 salt with the basic azetidine. The resulting salt is typically a crystalline solid with a sharp melting point, which is advantageous for purification by recrystallization and for long-term storage stability.[4] The use of a non-polar solvent like ethyl acetate promotes the precipitation of the ionic salt.

Conclusion

The synthesis of this compound is a well-defined process that relies on established principles of organic synthesis, including amine protection, deprotection, and salt formation. The protocols provided in this guide offer a reliable and reproducible pathway to this valuable building block. By understanding the rationale behind each step, researchers can troubleshoot and adapt these methods to their specific needs, facilitating the advancement of drug discovery programs that utilize the unique properties of the azetidine scaffold.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Google Patents. (2018). Process for the preparation of intermediates useful in the synthesis of eluxadoline. US20180029994A1.
  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chem-Impex. (n.d.). 3-(N-Boc-aminomethyl)azetidine. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • RSC Publishing. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ResearchGate. (n.d.). Synthetic modification of the azetidine products a, Commercially.... [Link]

  • Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

Tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Technical Guide to its Mechanism of Action as a Core Component in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, focusing on its fundamental mechanism of action. Rather than possessing intrinsic therapeutic activity, this compound serves as a critical structural building block in the rapidly advancing field of Targeted Protein Degradation (TPD). Its primary role is as a rigid linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery. We will dissect the function of this azetidine-based linker, from its incorporation into a PROTAC molecule to its influence on the ultimate biological outcome—the targeted destruction of disease-causing proteins.

Part 1: The PROTAC Paradigm: Hijacking the Ubiquitin-Proteasome System

To comprehend the function of this compound, one must first understand the technology it enables. PROTACs are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven, catalytic mechanism. They do not simply block a protein's function; they eliminate the protein entirely.

This is achieved by co-opting the cell's native Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1] A PROTAC molecule consists of three key components: a "warhead" that binds a specific Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]

The mechanism is catalytic and proceeds in several steps:

  • The PROTAC independently binds to both the POI and an E3 ligase within the cell.

  • This binding induces the formation of a key ternary complex (POI-PROTAC-E3 Ligase).[1][5]

  • Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

  • The POI becomes polyubiquitinated, which acts as a molecular flag for degradation.

  • The 26S proteasome, the cell's protein degradation machinery, recognizes and degrades the polyubiquitinated POI into small peptides.[1]

  • The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->TernaryComplex E3->TernaryComplex Binds PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of a PROTAC. The PROTAC induces proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Part 2: The Critical Role of the Linker in PROTAC Efficacy

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's biological activity and drug-like properties.[2][6] The linker's length, composition, and rigidity profoundly influence the stability and geometry of the ternary complex. An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and drives efficient degradation.[7]

Linker design impacts several key parameters:

  • Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ): The linker's ability to orient the two proteins correctly directly affects the rate and extent of degradation.[8]

  • Selectivity: A well-designed linker can favor the formation of a ternary complex with the intended target over other proteins, improving selectivity.

  • Physicochemical Properties: The linker contributes significantly to the PROTAC's overall molecular weight, rotatable bonds, polarity, solubility, and cell permeability—all critical factors for its pharmacokinetic profile.[4]

Linkers are broadly categorized into flexible types, such as polyethylene glycol (PEG) or alkyl chains, and rigid types, which often incorporate cyclic moieties like piperidine, piperazine, or, in this case, azetidine.[6][7][9] While flexible linkers allow for more conformational sampling, they can carry an entropic penalty upon binding.[7] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective molecules.[7]

Part 3: A Deep Dive into this compound

Chemical Profile

This compound is a bifunctional building block designed for incorporation into a PROTAC linker. Its structure contains key features that dictate its role in the synthetic process.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₂₀N₂O₆
Molecular Weight 276.29 g/mol
CAS Number 1187929-81-2
Appearance Solid

Data sourced from MedChemExpress.[10]

Key Functional Groups and Their Roles:

  • tert-Butylcarbamate (Boc group): This is one of the most common protecting groups for amines in organic synthesis. Its function is to render the exocyclic primary amine chemically inert during the initial steps of PROTAC assembly, preventing it from participating in unintended side reactions. This group is stable under many reaction conditions but can be selectively removed, typically with a strong acid like trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.

  • Azetidine Ring: This four-membered saturated nitrogen heterocycle is the core of this linker fragment. Compared to flexible alkyl chains, the azetidine ring imparts significant rigidity to the linker.[11] This conformational constraint limits the number of possible orientations the PROTAC can adopt, which can be advantageous for locking the molecule into a bioactive conformation that promotes stable ternary complex formation. Its defined three-dimensional structure provides a precise vector for positioning the attached warhead or E3 ligand.

  • Oxalate Salt: The parent compound, tert-Butyl (azetidin-3-ylmethyl)carbamate, is a free amine. Forming an oxalate salt increases its crystallinity and stability, making the compound easier to handle, weigh, and store as a solid reagent.

Mechanism of Action as a Linker Building Block

The "mechanism of action" of this compound is its strategic, stepwise integration into a PROTAC molecule. It does not act on a biological target itself but provides a structurally defined scaffold. The synthesis of a PROTAC using this building block typically follows a convergent approach where the warhead and E3 ligase ligand are synthesized separately and then joined to the linker.

The process can be conceptualized as follows:

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Strategy Start tert-Butyl (azetidin-3-ylmethyl)carbamate Step1 Couple Warhead to Azetidine-N Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Amine-Linker-Warhead Step2->Intermediate2 Step3 Couple E3 Ligand to Amine Intermediate2->Step3 FinalPROTAC Final PROTAC Step3->FinalPROTAC

Figure 2: Conceptual workflow for incorporating the azetidine linker into a PROTAC.

Part 4: Experimental Protocols for PROTAC Characterization

The development of a PROTAC is an iterative process requiring robust and reproducible assays to validate each design choice. The following protocols provide a self-validating framework for assessing the performance of a PROTAC synthesized with the azetidine linker.

Protocol 1: Synthesis of a Representative PROTAC

This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis, joining an amine-functionalized linker-warhead fragment (derived from our title compound) to a carboxylic acid-functionalized E3 ligase ligand.

Objective: To form the final amide bond to yield the complete PROTAC molecule.

Materials:

  • Amine-Linker-Warhead intermediate (synthesized and purified post-Boc deprotection)

  • Carboxylic acid-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DMF (Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the Amine-Linker-Warhead intermediate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine intermediate to the pre-activated E3 ligase ligand mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and dilute with ethyl acetate.

  • Perform a standard aqueous workup to remove excess reagents.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product using reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

  • Confirm the identity and purity of the final compound by high-resolution LC-MS and ¹H NMR.

Protocol 2: Assessment of Ternary Complex Formation by SPR

Objective: To measure the binding affinities and cooperativity of the POI-PROTAC-E3 ligase ternary complex using Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • High-purity recombinant POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Purified PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling to a target level of ~5000-8000 RU. Block any remaining active esters with ethanolamine.

  • Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Affinity (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

    • Calculate the cooperativity factor (α), where α = (KD of PROTAC for E3) / (KD of PROTAC-POI complex for E3). An α value > 1 indicates positive cooperativity.[12]

TechniquePrincipleKey OutputsThroughput
SPR / BLI Mass change on a sensor surfaceKinetics (ka, kd), Affinity (KD), CooperativityMedium
ITC Heat change upon bindingThermodynamics (ΔH, ΔS), Affinity (KD)Low
TR-FRET / AlphaLISA Proximity-based energy transferRelative complex formation, Affinity (KD)High
Protocol 3: Quantification of Protein Degradation by Western Blot

Objective: To determine the dose-dependent degradation of the POI in cells and calculate the DC₅₀ and Dₘₐₓ values.[1]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies (specific to POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

WB_Workflow cluster_wb Western Blot Experimental Workflow A 1. Cell Treatment (Varying PROTAC conc.) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Imaging (Chemiluminescence) E->F G 7. Data Analysis (Band Densitometry) F->G

Figure 3: Standard workflow for assessing PROTAC-mediated protein degradation.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the plate with ice-cold lysis buffer containing inhibitors.[13]

  • Protein Quantification: Scrape the lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[13]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Then, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify the band intensity for the POI and the loading control. Normalize the POI signal to the loading control for each lane. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion: The Azetidine Moiety in Modern PROTAC Design

This compound is not a drug, but an enabler of a powerful therapeutic modality. Its mechanism of action is realized upon its chemical incorporation into a PROTAC, where its rigid azetidine core serves to constrain the conformational flexibility of the linker. This structural control is a key strategy for optimizing the formation of a productive ternary complex, which is the pivotal event in targeted protein degradation. By providing a defined spatial orientation between the warhead and the E3 ligase ligand, this building block helps researchers rationally design PROTACs with improved potency, selectivity, and pharmacokinetic properties. As the field of targeted protein degradation continues to mature, the sophisticated use of rigid linker components like this azetidine derivative will remain a cornerstone of innovative drug design.

References

  • Title: Ternary Complex Formation Assays. Source: Domainex URL: [Link]

  • Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source: MDPI URL: [Link]

  • Title: The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Source: PubMed URL: [Link]

  • Title: Ternary complex formation. Source: Profacgen URL: [Link]

  • Title: this compound | PROTAC linker. Source: MCE URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: PMC - NIH URL: [Link]

  • Title: this compound | PROTAC Linker. Source: MedChemExpress Japan URL: [Link]

  • Title: The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Source: PMC - NIH URL: [Link]

  • Title: tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate 1053655-53-0. Source: MCE URL: [Link]

  • Title: The Simple Way to Targeted Protein Degradation Analysis. Source: Bio-Techne URL: [Link]

  • Title: Novel approaches for the rational design of PROTAC linkers. Source: ResearchGate URL: [Link]

  • Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]

  • Title: Characteristic roadmap of linker governs the rational design of PROTACs. Source: PMC URL: [Link]

  • Title: Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Source: Synple Chem URL: [Link]

  • Title: Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Source: PMC - NIH URL: [Link]

  • Title: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Source: Semantic Scholar URL: [Link]

Sources

Spectroscopic Characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), linker molecules play a pivotal role in dictating the efficacy and pharmacological properties of the final therapeutic agent. tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS No. 1187929-81-2) is a key building block in the synthesis of these linkers, prized for its constrained azetidine core which can impart favorable conformational rigidity.[1][2] The precise and unambiguous structural confirmation of such intermediates is a non-negotiable prerequisite for their inclusion in synthetic workflows. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that give rise to a distinct spectroscopic fingerprint. The molecule is comprised of a tert-butoxycarbonyl (Boc) protecting group, a central azetidine ring, a methylene linker, a carbamate moiety, and an oxalate counter-ion. Each of these components will manifest in a predictable manner across different spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will be characterized by distinct signals for the protons of the Boc group, the azetidine ring, the methylene linker, and the carbamate N-H proton. The oxalate counter-ion, being symmetrical and lacking protons, will not exhibit a signal in the ¹H NMR spectrum.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Boc (-C(CH₃)₃) ~1.45Singlet (s)9HThe nine protons of the three methyl groups on the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet shifted upfield.
Azetidine CH₂ (ring) ~3.8 - 4.2Multiplet (m)4HThe protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the adjacent methine proton.
Azetidine CH (ring) ~3.0 - 3.5Multiplet (m)1HThis methine proton is coupled to the adjacent methylene protons of the ring and the linker, leading to a complex multiplet.
Linker CH₂ (-CH₂-NH) ~3.2 - 3.6Triplet (t) or Doublet of Doublets (dd)2HThese protons are adjacent to the azetidine ring and the carbamate nitrogen. Their multiplicity will depend on the coupling with the azetidine CH and the carbamate NH.
Carbamate NH ~5.0 - 5.5Broad Singlet (br s) or Triplet (t)1HThe chemical shift of the N-H proton can be variable and concentration-dependent. It may appear as a broad singlet or a triplet due to coupling with the adjacent CH₂ group.
Azetidine NH₂⁺ ~8.0 - 9.0Broad Singlet (br s)2HDue to the presence of the oxalate counter-ion, the azetidine nitrogen will be protonated, and these protons will be significantly deshielded and may exchange with solvent, leading to a broad signal.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate and the carbons of the oxalate anion.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
Boc (-C(CH₃)₃) ~28.5The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region.
Azetidine CH₂ (ring) ~55 - 60The carbons of the strained four-membered ring are typically found in this region.
Azetidine CH (ring) ~35 - 40The methine carbon of the azetidine ring.
Linker CH₂ (-CH₂-NH) ~40 - 45The carbon of the methylene linker attached to the azetidine ring.
Boc (-C(CH₃)₃) ~80.0The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
Carbamate C=O ~156.0The carbonyl carbon of the carbamate group is significantly deshielded.
Oxalate C=O ~160 - 165The two equivalent carbonyl carbons of the oxalate anion will appear as a single peak in a deshielded region.
Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group Rationale
3400 - 3200 (broad)N-H stretchCarbamate & AzetidiniumThe N-H stretching of the carbamate and the protonated azetidine will appear as a broad band due to hydrogen bonding.
3000 - 2850C-H stretchAliphatic (Boc, azetidine, linker)Standard C-H stretching vibrations for sp³ hybridized carbons.
~1700C=O stretchCarbamateThe carbonyl of the Boc-carbamate typically shows a strong absorption in this region.
~1650C=O stretch (asymmetric)OxalateThe asymmetric stretching of the carboxylate groups in the oxalate anion results in a strong absorption.
~1520N-H bendCarbamateThe N-H bending vibration of the secondary amide in the carbamate.
~1370 & ~1390C-H bendtert-ButylCharacteristic doublet for the gem-dimethyl groups of the Boc moiety.
~1250 & ~1160C-O stretchCarbamateStretching vibrations of the C-O bonds in the carbamate group.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and obtaining structural information. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, we would expect to see the protonated molecule of the free base, [M+H]⁺, where M is the tert-butyl (azetidin-3-ylmethyl)carbamate. The oxalate counter-ion will not be observed in the positive ion mode.

m/z Ion Formula Notes
187.14[M+H]⁺C₉H₁₉N₂O₂⁺The protonated molecular ion of the free base.
131.08[M - C₄H₈ + H]⁺C₅H₁₁N₂O₂⁺Loss of isobutylene from the Boc group.
87.09[M - Boc + H]⁺C₄H₁₁N₂⁺Loss of the entire Boc group.
Experimental Protocol for MS Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The structural integrity of synthetic intermediates like this compound is paramount for the successful development of complex molecules such as PROTACs. This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features expected from NMR, IR, and MS analyses. By understanding the characteristic signals of the Boc group, the azetidine core, the carbamate linkage, and the influence of the oxalate counter-ion, researchers can confidently verify the identity and purity of this important building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization process.

References

  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Solubility profile of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profiling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound (CAS No. 1187929-81-2). As a key building block in medicinal chemistry, notably as a linker for Proteolysis Targeting Chimeras (PROTACs), understanding its solubility is paramount for successful application in drug discovery and development.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present authoritative, step-by-step experimental protocols based on the gold-standard shake-flask method, detail various analytical techniques for concentration determination, and provide a structure for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust and scientifically grounded approach to solubility characterization.

Introduction: The Imperative of Solubility

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[3][4] Solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy; a compound must first dissolve to be absorbed by the body.[3][4] Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise but a foundational step in risk assessment and formulation strategy.

1.1 The Compound: this compound

  • Structure:

    • Free Base: tert-Butyl (azetidin-3-ylmethyl)carbamate

    • Salt Form: Oxalate salt

  • CAS Number: 1187929-81-2[5]

  • Molecular Formula: C₁₁H₂₀N₂O₆[1]

  • Molecular Weight: 276.29 g/mol [1]

This molecule is an important bifunctional linker, featuring a Boc-protected amine and a reactive azetidine group. Its utility in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system, places it at the forefront of modern therapeutic strategies.[1][2]

1.2 Regulatory Framework: The Biopharmaceutics Classification System (BCS)

Global regulatory bodies, guided by the International Council for Harmonisation (ICH), use the Biopharmaceutics Classification System (BCS) to streamline drug development.[6][7] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[6] According to ICH M9 guidelines, a drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[8] Understanding a compound's solubility class is crucial for justifying biowaivers, which can reduce the need for extensive in vivo bioequivalence studies.[8]

Theoretical Considerations: Predicting Solubility Behavior

A molecule's structure is the primary determinant of its solubility. By dissecting the components of this compound, we can anticipate its behavior in different solvent systems based on the "like dissolves like" principle.[9]

  • The Carbamate Group (-NH-C(=O)-O-): This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). This feature promotes interaction with polar solvents.[10][11]

  • The Azetidine Ring: This saturated heterocycle contains a nitrogen atom, contributing to the molecule's polarity and providing an additional site for hydrogen bonding.

  • The tert-Butyl Group: This bulky, non-polar alkyl group introduces lipophilicity, which will favor interactions with non-polar organic solvents.

  • The Oxalate Counterion (C₂O₄²⁻): As a divalent anion, the oxalate counterion is highly polar and ionic. Its presence converts the organic base into a salt. This transformation is expected to significantly enhance solubility in highly polar, protic solvents (like water) but drastically reduce solubility in non-polar or moderately polar aprotic solvents, where ion-pairing is less favorable.[12][13]

Based on this analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., water, methanol) where hydrogen bonding and ion solvation can effectively overcome the crystal lattice energy.

  • Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., DMSO, acetonitrile). While these solvents have large dipole moments, their ability to solvate the oxalate anion is less effective than that of protic solvents.[14][15]

  • Poor to Insoluble: Expected in non-polar solvents (e.g., hexane, toluene) which cannot effectively solvate the ionic salt.[15]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The Shake-Flask method is universally recognized as the 'gold standard' for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a solution in equilibrium with undissolved solid.[16][17]

3.1 Principle

A surplus of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to allow the system to reach equilibrium.[4][17] After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.[18]

3.2 Materials and Equipment

  • This compound

  • Selected solvents (e.g., Water (pH 1.2, 4.5, 6.8), Methanol, Ethanol, DMSO, Acetonitrile, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (or thermostatted water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

3.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[19] Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand briefly for coarse settling. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, this aliquot can be passed through a syringe filter to remove any remaining microparticulates.

  • Dilution & Analysis: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method. Analyze the sample to determine its concentration.

3.4 Experimental Workflow Diagram

The following diagram illustrates the Shake-Flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (e.g., 24-48 hours) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (optional) sep1->sep2 analysis1 Collect & dilute supernatant sep2->analysis1 analysis2 Determine concentration (HPLC, Gravimetric, etc.) analysis1->analysis2 analysis3 Calculate Solubility (mg/mL) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Methodologies for Concentration Determination

The choice of analytical technique is critical for accuracy. Below are three common methods, each with distinct advantages.

4.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for solubility determination due to its high sensitivity and specificity, making it ideal for poorly soluble compounds.[20][21]

  • Principle: The diluted supernatant is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected, typically by a UV detector.

  • Protocol Outline:

    • Method Development: Develop or use a pre-existing HPLC method capable of resolving the analyte.[9]

    • Calibration: Prepare a series of standard solutions of the compound at known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).[22]

    • Sample Analysis: Inject the diluted supernatant and record the peak area.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve and then factor in the dilution to calculate the original solubility.[9]

4.2 Gravimetric Analysis

This classic method is simple, cost-effective, and highly accurate, relying on the direct measurement of mass.[23] It is particularly suitable for compounds with moderate to high solubility and low volatility.

  • Principle: A precise volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid residue is measured.[4][24]

  • Protocol Outline:

    • Weighing: Pre-weigh a clean, dry container (e.g., an evaporating dish or glass vial) to get W₁.

    • Aliquot Transfer: Pipette a precise volume (e.g., 1.00 mL) of the saturated supernatant into the container and weigh it again to get W₂.

    • Evaporation: Gently evaporate the solvent to dryness in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

    • Final Weighing: Cool the container in a desiccator and weigh it to get the final mass, W₃.

    • Calculation: The mass of the solute is (W₃ - W₁). The mass of the solvent is (W₂ - W₃). Solubility can be expressed as g/100g of solvent or converted to mg/mL using the solvent's density.[24]

4.3 UV-Vis Spectroscopy

This is a rapid method suitable for high-throughput screening, provided the compound has a suitable chromophore and does not suffer from interference from solvent or impurities.[25]

  • Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Protocol Outline:

    • Spectrum Scan: Determine the wavelength of maximum absorbance (λ_max) for the compound.

    • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to create a calibration curve.

    • Sample Analysis: Measure the absorbance of the appropriately diluted supernatant.

    • Calculation: Use the calibration curve to determine the concentration of the sample.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Solubility Profile of this compound

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water (pH 1.2 Buffer)Polar Protic25Experimental ValueCalculated Valuee.g., Clear solution
Water (pH 4.5 Buffer)Polar Protic25Experimental ValueCalculated Value
Water (pH 6.8 Buffer)Polar Protic25Experimental ValueCalculated Value
Water (pH 1.2 Buffer)Polar Protic37Experimental ValueCalculated Value
Water (pH 4.5 Buffer)Polar Protic37Experimental ValueCalculated Value
Water (pH 6.8 Buffer)Polar Protic37Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
TolueneNon-Polar25Experimental ValueCalculated Valuee.g., Insoluble
HexaneNon-Polar25Experimental ValueCalculated Valuee.g., Insoluble

Interpreting the Profile:

  • Aqueous Solubility vs. pH: Analyze the data from pH 1.2, 4.5, and 6.8. A significant change in solubility across this range may indicate the influence of the pKa of the azetidine nitrogen or the oxalate species.

  • Solvent Class Trends: Compare the results between polar protic, polar aprotic, and non-polar solvents. This will validate the theoretical predictions from Section 2.0 and provide a clear picture of the compound's polarity.

  • Temperature Dependence: Compare the 25°C and 37°C data. For most solids, solubility increases with temperature. The magnitude of this increase provides insight into the thermodynamics of the dissolution process.[26]

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in pharmaceutical research and development. Its structure as a salt of an organic base with mixed polarity suggests a strong dependence on the solvent system, with high solubility expected in polar protic media and poor solubility in non-polar environments. This guide provides the theoretical foundation and a robust, step-by-step experimental framework for researchers to generate this vital data. By employing the gold-standard Shake-Flask method coupled with precise analytical quantification, scientists can obtain a reliable and comprehensive solubility profile, enabling informed decisions in formulation, process development, and the overall advancement of new therapeutic modalities.

References

  • Vertex AI Search. (n.d.). Gravimetric Analysis - Solubility of Things.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Pharma Spark. (n.d.). Determination of Solubility by Gravimetric Method.
  • Al-Gousous, J. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility of Sodium Oxalate in Various Solvents. Benchchem.
  • Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • AK Scientific, Inc. (n.d.). Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1) Safety Data Sheet.
  • Anumalagundam, S. (n.d.). solubility experimental methods.pptx. SlideShare.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • RAPS. (2023). WHO seeks to align biowaiver policy with ICH guidelines.
  • Vertex AI Search. (n.d.). Carbamate - Solubility of Things.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Scribd. (n.d.). GRAVIMETRIC.
  • Avdeef, A. (2011). Perspectives in solubility measurement and interpretation. Perspectives in Science, 1(1-6), 1-11.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • González-Álvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.
  • ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
  • ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • MedChemExpress. (n.d.). This compound.
  • MedchemExpress.com. (n.d.). This compound | PROTAC Linker.
  • Amadis Chemical. (n.d.). This compound CAS NO.1187929-81-2.
  • Molzon, J. A. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. University of Rhode Island.
  • Wikipedia. (n.d.). Carbamate.
  • Ambeed.com. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Asian Journal of Research in Chemistry. (n.d.). Solubility of Oxalic Acid.
  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.
  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(19), 7875-7911.
  • Sciencemadness.org. (2023). Oxalate solubility and basic questions.
  • ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • ResearchGate. (2015). Solubility of Oxalic Acid.
  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Shanghai Xianghui Pharmaceutical Technology Co., Ltd. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Sources

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate for Pharmaceutical Research

Introduction

This compound (CAS No. 1187929-81-2) is an important bifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As PROTACs represent a cutting-edge modality in drug discovery for targeted protein degradation, researchers and drug development professionals are increasingly likely to handle this and similar compounds.[1][2] Its structure, combining a Boc-protected amine with a reactive azetidine ring and an oxalate salt, necessitates a thorough understanding of its material safety profile to ensure safe handling and mitigate risks in a laboratory setting.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the material safety data for this compound. It moves beyond a simple recitation of datasheet information to explain the causality behind safety protocols, empowering researchers to build a culture of safety and experimental integrity.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key identifiers and known physical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1187929-81-2[2][3][4]
Molecular Formula C₁₁H₂₀N₂O₆[2][3]
Molecular Weight 276.29 g/mol [2][3]
Appearance Off-white to white solid/powder[4][5]
Synonyms 3-Boc-aminomethyl-azetidine oxalate; tert-butyl N-[(azetidin-3-yl)methyl]carbamate;oxalic acid[6]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as hazardous. The primary risks are associated with its irritant properties and potential harm upon ingestion. The presence of oxalic acid in this salt form contributes significantly to its irritant nature.

GHS Classification Summary
CategoryGHS PictogramSignal WordHazard StatementsPrecautionary StatementsSource
Health Hazards

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3][7]
Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment. The following workflow should be applied before any new experiment involving this compound. The goal is to systematically identify hazards, evaluate potential exposure, and implement robust control measures.

RiskAssessment cluster_0 Risk Assessment Process A Step 1: Identify Hazards (H302, H315, H319, H335) B Step 2: Evaluate Exposure Potential (Weighing, transfer, dissolution) A->B Analyze Task C Step 3: Implement Controls (Fume Hood, PPE) B->C Mitigate Risk D Step 4: Review & Document (Update SOPs) C->D Ensure Compliance

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling and Engineering Controls

Given the irritant nature of the compound, particularly as a fine powder that can be easily inhaled, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Protocol for Weighing and Handling Solid Compound
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical fume hood is operational and that all necessary PPE is available and in good condition.

  • Engineering Control: Conduct all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure. This is the primary line of defense against respiratory exposure (H335).[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that meet EN166 (EU) or 29 CFR 1910.133 (US) standards to prevent eye contact (H319).[5][7]

    • Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use. Wash hands thoroughly with soap and water after handling is complete.[3][7]

    • Body Protection: A standard laboratory coat is required to prevent skin contact (H315).[7]

  • Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

  • Cleanup: After handling, decontaminate the spatula and the work surface. Dispose of any contaminated weigh paper or wipes in a designated chemical waste container.

  • Storage: Securely close the container immediately after use to prevent dust from escaping and to protect the compound from moisture.[7]

Storage and Stability

Proper storage is critical for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7] This prevents degradation and minimizes the risk of generating airborne dust.

  • Incompatibilities: Keep away from strong oxidizing agents.[5] While specific reactivity data for this compound is limited, this is a general precaution for organic molecules to prevent potentially exothermic and hazardous reactions.

  • Ignition Sources: Although not rated as flammable, it is good practice to keep the compound away from sources of ignition.[7]

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, a rapid and informed response is crucial. All personnel using this compound must be familiar with these procedures.

Spill Response Protocol
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated (e.g., fume hood is running).

  • Contain: Prevent further spread of the powder.

  • Clean-up: Carefully sweep or vacuum up the spilled material using equipment with a HEPA filter. Avoid dry sweeping that creates dust. Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with soap and water.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolRationale & Source
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.To remove the individual from the source of respiratory irritation (H335).[7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.To physically remove the irritant from the skin surface (H315).[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.To dilute and flush away the serious eye irritant (H319).[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.To avoid aspiration of the harmful compound into the lungs (H302).[7]

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[5] The available data and GHS classification point to acute effects based on irritation.

  • Acute Effects: The primary known hazards are irritation to the skin, eyes, and respiratory system upon direct contact. Ingestion is considered harmful.[3][7]

  • Chronic Effects: No data is available regarding the long-term or chronic effects of exposure to this specific compound.

  • Mechanism of Irritation: The irritant properties are likely due to the oxalic acid component, which is a known skin and eye irritant. The azetidine ring and carbamate functional groups can also contribute to reactivity with biological tissues.

Given the incomplete toxicological profile, it is imperative to treat this compound with a high degree of caution and to strictly adhere to the handling protocols designed to minimize all routes of exposure.

Disposal Considerations

Disposal of this chemical and its containers must be handled as hazardous waste.

  • Product: Dispose of surplus or non-recyclable material through a licensed disposal company.[7] Do not allow the product to enter drains or waterways.[7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

Conclusion

This compound is a valuable tool in modern pharmaceutical research, but its safe use is paramount. The primary hazards are skin, eye, and respiratory irritation, as well as harm if swallowed. By understanding these risks and implementing the robust engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can handle this compound with confidence and integrity. A proactive approach to safety, grounded in a thorough understanding of a chemical's properties, is the bedrock of innovative and responsible science.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1).
  • Ambeed.com. (n.d.). This compound.
  • MedchemExpress.com. (n.d.). This compound | PROTAC Linker.
  • MedChemExpress. (n.d.). Product Data Sheet: this compound.
  • CymitQuimica. (n.d.). This compound.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: tert-Butyl carbamate.
  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
  • Amadis Chemical. (n.d.). This compound CAS NO.1187929-81-2.

Sources

An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidine Scaffolds and Boc Protection in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged scaffolds in medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, often leading to improved binding affinity and selectivity for biological targets.[1] The strategic incorporation of the azetidine motif can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Parallel to the rise of strained ring systems, the art of chemical synthesis has been refined through the development of robust protecting group strategies. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amines.[2] Its widespread use stems from its ease of installation, stability across a broad range of reaction conditions, and facile cleavage under acidic conditions, rendering it orthogonal to many other protecting groups.[2]

This technical guide provides a comprehensive overview of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a key building block that embodies the convergence of these two critical areas of medicinal chemistry. This compound has emerged as a valuable intermediate, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[3][4] We will delve into its discovery, a representative synthetic pathway with detailed experimental protocols, and the rationale behind the strategic choice of the oxalate salt form.

Discovery and Background: A Building Block for Advanced Therapeutics

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader exploration of functionalized azetidines for pharmaceutical applications. The synthesis of its core components, the azetidine ring and the Boc-protected aminomethyl side chain, draws from a rich history of synthetic methodology development.

The synthesis of the parent molecule, tert-Butyl (azetidin-3-ylmethyl)carbamate, is a multi-step process that typically involves the construction of the azetidine ring, followed by functional group manipulation to introduce the aminomethyl side chain, which is then protected with a Boc group. The final step involves the formation of the oxalate salt, a common strategy in pharmaceutical development to improve the handling, stability, and purity of amine-containing compounds. The oxalate salt often imparts desirable crystallinity, facilitating purification and characterization.

Synthetic Workflow and Rationale

The following section outlines a representative, multi-step synthesis of this compound. This protocol is a composite of established synthetic transformations for analogous structures, providing a practical and logical approach to its preparation.

Overall Synthetic Scheme

Synthesis_Workflow A 1-Benzhydrylazetidin-3-one B 1-Benzhydryl-3-(cyanomethylene)azetidine A->B Horner-Wadsworth-Emmons (EtO)2P(O)CH2CN, NaH C 1-Benzhydryl-3-(aminomethyl)azetidine B->C Reduction (e.g., H2, Raney Ni) D tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate C->D Boc Protection (Boc)2O, Base E tert-Butyl (azetidin-3-ylmethyl)carbamate D->E Deprotection (H2, Pd/C) F This compound E->F Salt Formation (Oxalic Acid)

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-(cyanomethylene)azetidine

  • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of a carbon-carbon double bond, converting the ketone in 1-benzhydrylazetidin-3-one to the desired cyanomethylene derivative. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl (cyanomethyl)phosphonate (1.1 eq.) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, then a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous THF is added.

    • The reaction is allowed to warm to room temperature and stirred for 16 hours.

    • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-benzhydryl-3-(cyanomethylene)azetidine.

Step 2: Synthesis of 1-Benzhydryl-3-(aminomethyl)azetidine

  • Rationale: The reduction of the nitrile and the carbon-carbon double bond in a single step can be efficiently achieved through catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.

  • Procedure:

    • To a solution of 1-benzhydryl-3-(cyanomethylene)azetidine (1.0 eq.) in methanol, Raney Nickel (catalytic amount) is added.

    • The mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) in a Parr shaker apparatus.

    • The reaction is shaken at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 1-benzhydryl-3-(aminomethyl)azetidine.

Step 3: Synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

  • Rationale: The primary amine is protected with a Boc group to prevent its interference in subsequent reactions and to facilitate purification. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this purpose.

  • Procedure:

    • To a solution of 1-benzhydryl-3-(aminomethyl)azetidine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in a suitable solvent like dichloromethane (DCM), di-tert-butyl dicarbonate (1.1 eq.) is added at 0 °C.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product can be purified by column chromatography if necessary.

Step 4: Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate

  • Rationale: The benzhydryl protecting group is removed via hydrogenolysis. Palladium on carbon is the catalyst of choice for this deprotection, which proceeds under mild conditions.

  • Procedure:

    • A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq.) in methanol is treated with palladium on carbon (10 wt. %).

    • The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The catalyst is filtered off through Celite, and the solvent is evaporated to give tert-butyl (azetidin-3-ylmethyl)carbamate.

Step 5: Synthesis of this compound

  • Rationale: Formation of the oxalate salt enhances the stability and crystallinity of the free amine, simplifying its handling and purification.

  • Procedure:

    • The crude tert-butyl (azetidin-3-ylmethyl)carbamate (1.0 eq.) is dissolved in a suitable solvent such as isopropanol or ethyl acetate.

    • A solution of oxalic acid (1.0 eq.) in the same solvent is added dropwise with stirring.

    • The resulting precipitate is stirred for a period of time, then collected by filtration.

    • The solid is washed with the solvent and dried under vacuum to yield this compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes typical data for the synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate and its oxalate salt, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC)
11-Benzhydryl-3-(cyanomethylene)azetidine1-Benzhydrylazetidin-3-one75-85%>95%
21-Benzhydryl-3-(aminomethyl)azetidine1-Benzhydryl-3-(cyanomethylene)azetidine80-90%>95%
3tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate1-Benzhydryl-3-(aminomethyl)azetidine90-98%>97%
4tert-Butyl (azetidin-3-ylmethyl)carbamatetert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate85-95%>98%
5This compoundtert-Butyl (azetidin-3-ylmethyl)carbamate>95%>99%

Conclusion: A Versatile Building Block for Future Innovations

This compound stands as a testament to the power of strategic molecular design in advancing pharmaceutical research. Its synthesis, while multi-stepped, employs a series of robust and well-understood chemical transformations. The final oxalate salt form provides a stable, crystalline solid that is ideal for use in complex synthetic campaigns, particularly in the burgeoning field of PROTACs. As researchers continue to explore the vast chemical space of azetidine-containing molecules, this versatile building block will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutics.

References

  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives - Benchchem.

  • The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis - Benchchem.

  • This compound | MedChemExpress.

  • This compound | PROTAC Linker - MedchemExpress.com.

  • This compound 1187929-81-2 | MCE.

  • This compound | PROTAC Linker - MedchemExpress.com.

  • One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols - Benchchem.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.

  • US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents.

  • (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com.

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH.

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

  • Azetidine synthesis - Organic Chemistry Portal.

  • This compound CAS NO.1187929-81-2.

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed.

  • US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents.

  • This compound 1187929-81-2 | MedChemExpress.

  • Azetidines - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters.

  • This compound - Ambeed.com.

  • MSDS Linked to catalog.xlsx.

  • WO 2012/084770 A1 - Googleapis.com.

Sources

A Comprehensive Technical Guide to the Physical and Chemical Characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1][2][3] These heterobifunctional molecules are composed of a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's physicochemical properties, cell permeability, and overall efficacy.[1][2][3] tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is a key building block used as a linker in the synthesis of PROTACs. A thorough understanding of its physical and chemical characteristics is paramount for the development of stable, effective, and safe drug candidates.

This in-depth technical guide provides a comprehensive overview of the essential studies required to fully characterize the solid-state properties and stability profile of this compound. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to meet regulatory expectations for drug development.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
IUPAC Name tert-butyl N-[(azetidin-3-yl)methyl]carbamate; oxalic acidN/A
Synonyms 3-Boc-aminomethyl-azetidine oxalate[4]
CAS Number 1187929-81-2N/A
Molecular Formula C₁₁H₂₀N₂O₆N/A
Molecular Weight 276.29 g/mol N/A

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate profoundly influence its stability, manufacturability, and bioavailability. For this compound, a crystalline solid, a detailed investigation of its crystal structure and thermal properties is essential.

X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is a powerful, non-destructive technique used to analyze the crystalline structure of materials.[5][6][7][8][9] It provides a unique "fingerprint" of a crystalline solid, enabling the identification of different polymorphic forms, which can have distinct physical properties.[5][6][7][8][9] Regulatory bodies such as the USP and ICH mandate the use of XRPD to control the solid form of pharmaceutical ingredients.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of this compound powder (approximately 10-20 mg) is gently packed into a sample holder.

  • Instrument Setup: The analysis is performed using a modern X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation).

  • Data Acquisition: The sample is scanned over a 2θ range of 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed for the position (2θ), intensity, and width of the diffraction peaks. This pattern serves as a unique identifier for the crystalline form.

XRPD_Workflow cluster_0 XRPD Analysis Workflow Sample_Preparation Sample Preparation (10-20 mg powder) Instrument_Setup Instrument Setup (Cu Kα radiation) Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (2-40° 2θ scan) Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Peak position, intensity) Data_Acquisition->Data_Analysis Crystalline_Fingerprint Crystalline Fingerprint (Polymorph Identification) Data_Analysis->Crystalline_Fingerprint

Caption: Workflow for XRPD analysis to determine the crystalline form.

Thermal Analysis: DSC and TGA

Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of a compound.[10][11][12][13] DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition.[11][12]

Experimental Protocols:

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: 2-5 mg of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Instrument Setup: A calibrated DSC instrument is used. An empty, sealed aluminum pan is used as a reference.

  • Data Acquisition: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above its melting point (e.g., 250 °C) under a nitrogen purge.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is a key indicator of purity.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: 5-10 mg of the sample is weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: A calibrated TGA instrument is used.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve, which plots mass loss versus temperature, is analyzed to identify the temperatures at which significant mass loss occurs, indicating decomposition.

Thermal Analysis ParameterExpected ObservationSignificance
DSC Melting Point A sharp endothermIndicates the melting temperature and can be a measure of purity.
TGA Decomposition Onset of mass lossDefines the upper temperature limit of thermal stability.
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Rationale: The interaction of a pharmaceutical solid with atmospheric moisture is a critical stability parameter.[14][15][16][17] Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the extent and rate of water vapor uptake by a sample at different relative humidity (RH) levels.[14][15][16][17] This information is vital for determining appropriate storage conditions and packaging requirements.[16]

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the sample is placed in the DVS instrument's microbalance.

  • Instrument Setup: The sample is first dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Data Acquisition: The relative humidity is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in mass is recorded at each step until equilibrium is reached. A desorption curve is then generated by decreasing the RH in a similar stepwise manner.

  • Data Analysis: The data is plotted as the change in mass versus relative humidity to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

DVS_Workflow cluster_1 DVS Analysis Workflow Sample_Loading Sample Loading (10-20 mg) Drying Drying at 0% RH Sample_Loading->Drying Sorption Sorption Phase (Stepwise RH increase) Drying->Sorption Desorption Desorption Phase (Stepwise RH decrease) Sorption->Desorption Isotherm_Generation Sorption-Desorption Isotherm Desorption->Isotherm_Generation Forced_Degradation_Workflow API This compound Stress_Conditions Stress Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photo Photolytic Stress_Conditions->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Stability-Indicating HPLC Method

Rationale: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products, process impurities, and excipients. [18]The development and validation of such a method are critical for reliable stability testing.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 210 nm for carbamates).
Injection Volume 10 µL

Method Validation (as per ICH Q2(R2)):

The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

A comprehensive physical and chemical characterization of this compound is a prerequisite for its successful application in the development of PROTAC-based therapeutics. The methodologies outlined in this guide, from solid-state analysis to stability assessment, provide a robust framework for generating the critical data needed to ensure the quality, stability, and performance of this important linker molecule. By adhering to these scientific principles and regulatory expectations, researchers and drug developers can confidently advance their programs and ultimately deliver safe and effective medicines to patients.

References

  • Malvern Panalytical. X-ray diffraction for pharmaceutical development. (n.d.).
  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.).
  • ResolveMass Laboratories.
  • MedCrave.
  • Pharma.Tips.
  • Surface Measurement Systems. Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. (n.d.).
  • Surface Measurement Systems. Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28).
  • AZoM.
  • NETZSCH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5).
  • Yaduwanshi, P. S., et al. Azetidine analogs synthesis and characterization for antimicrobial activity. (2024, September 21).
  • ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.).
  • American Pharmaceutical Review.
  • PharmaGuru. XRD Analysis In Drug Development: Key Interview Questions and Answers. (2025, November 7).
  • Surface Measurement Systems. Role of Dynamic Vapour Sorption (DVS)
  • NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7).
  • Agilent.
  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1).
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30).
  • AZoNetwork. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. (2025, September 29).
  • ResearchGate. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, October 10).
  • BenchChem. Introduction to PROTACs and the Critical Role of Linkers. (2025).
  • BioProcess International.
  • Wisdom Library. PH dependent solubility study: Significance and symbolism. (2025, March 4).
  • ResearchGate. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (n.d.).
  • Pion Inc.
  • ResearchGate. Distributions of the physicochemical and drug-like properties of the... (n.d.).
  • SciSpace.
  • National Institutes of Health.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30).
  • ePrints Soton. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. (2023, May 9).
  • PubMed. Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • National Institutes of Health. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.).
  • Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).
  • Pharma Excipients. Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media. (2020, May 28).
  • International Journal of Pharmacy and Pharmaceutical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Iraqi Journal of Pharmaceutical Sciences.
  • ResearchGate.
  • PubMed.
  • SciELO.
  • Ardena.
  • International Journal of Chemical and Molecular Engineering. Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. (n.d.).
  • ResearchGate. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2025, October 10).
  • Royal Society of Chemistry.
  • MDPI. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022, January 10).
  • National Institutes of Health.
  • S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. (n.d.).
  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.).
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a "privileged" structural motif.[1] Their inherent ring strain, which lies between that of unstable aziridines and flexible pyrrolidines, imparts a unique combination of stability and reactivity.[1] This strained-ring system introduces conformational rigidity, a key attribute for enhancing binding affinity to biological targets and improving metabolic stability.[2] The incorporation of azetidine scaffolds can significantly enhance the physicochemical properties of parent molecules, making them highly desirable in drug discovery programs.[2]

This guide focuses on tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS No. 1187929-81-2), a bifunctional building block designed for strategic incorporation into complex molecular architectures.[3][4] It features a stable, Boc-protected primary amine tethered to the 3-position of the azetidine ring. Supplied as a crystalline oxalate salt, this reagent offers enhanced stability and handling properties compared to the free base. Its primary utility lies in its role as a rigid linker, most notably in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target-binding warhead to an E3 ligase ligand.[5][6]

These application notes provide a detailed overview of the compound's properties, core synthetic strategies, and validated protocols for its use, aimed at researchers, chemists, and drug development professionals.

Compound Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference(s)
Chemical Name This compound[3][4]
Synonyms 3-Boc-aminomethyl-azetidine oxalate[7]
CAS Number 1187929-81-2[3][4][6][8]
Molecular Formula C₁₁H₂₀N₂O₆[6][7][8]
Molecular Weight 276.29 g/mol [5][6][8]
Appearance White to off-white powder[3]
Storage Store long-term in a cool, dry place[5][9]

Safety & Handling: This compound is intended for research and development use only.[5][9] Users must handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Core Synthetic Strategy: Orthogonal Reactivity

The synthetic utility of this building block stems from its two distinct reactive sites, which can be addressed using orthogonal chemical strategies:

  • The Boc-Protected Primary Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed under strong acid. This allows for the functionalization of the azetidine ring first.

  • The Azetidine Ring Nitrogen: The secondary amine of the azetidine ring is nucleophilic and available for a variety of transformations, including alkylation, arylation, acylation, and reductive amination.

This orthogonality is the cornerstone of its design, enabling sequential and controlled elaboration of a molecular scaffold.

Caption: Orthogonal synthetic pathways for the title compound.

Protocol 1: N-Functionalization via Reductive Amination

This protocol details the functionalization of the azetidine ring nitrogen while the primary amine at the C3-position remains protected. Reductive amination is a powerful and versatile method for forming C-N bonds.[2][10]

Principle of the Reaction: The reaction proceeds in two stages, often in a single pot. First, the secondary amine of the azetidine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an intermediate iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the target tertiary amine.[2] NaBH(OAc)₃ is the reagent of choice because it is less reactive towards the starting aldehyde/ketone compared to other hydrides like sodium borohydride, minimizing side reactions.[2]

G prep 1. Preparation - Dissolve building block & base (e.g., TEA) in solvent (DCE/DCM). - Add aldehyde/ketone (1.0-1.2 equiv). iminium 2. Iminium Formation - Stir at room temp for 30-60 min. - Optional: Add cat. acetic acid for less reactive amines. prep->iminium reduction 3. Reduction - Add NaBH(OAc)₃ (1.2-1.5 equiv) portion-wise. - Monitor temperature (<30°C). - Stir at room temp for 2-24h. iminium->reduction monitor 4. Monitoring - Track reaction progress by TLC or LC-MS until starting material is consumed. reduction->monitor workup 5. Work-up & Purification - Quench with sat. aq. NaHCO₃. - Extract with DCM. - Wash, dry, and concentrate. - Purify via column chromatography. monitor->workup

Caption: Workflow for N-Functionalization via Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M), add a mild base like triethylamine (TEA) (2.2 equiv.) to neutralize the oxalate salt and liberate the free base. Stir for 10-15 minutes.

  • Iminium Ion Formation: Add the desired aldehyde or ketone (1.1 equiv.) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[2] For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added to promote dehydration.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The addition can be exothermic; control the rate to maintain an internal temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to unveil the primary amine, making it available for subsequent coupling reactions.

Principle of the Reaction: The Boc group is reliably cleaved under acidic conditions.[11] The mechanism involves protonation of the carbamate carbonyl by a strong acid like trifluoroacetic acid (TFA), followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine as its corresponding salt.[12]

G start Start: N-Functionalized, Boc-Protected Azetidine dissolve 1. Dissolve in DCM start->dissolve add_tfa 2. Add TFA (e.g., 20-50% v/v) at 0°C dissolve->add_tfa react 3. Warm to RT, stir for 1-4h add_tfa->react monitor 4. Monitor by LC-MS for complete Boc removal react->monitor concentrate 5. Concentrate in vacuo to remove solvent and excess TFA monitor->concentrate isolate 6. Isolate Product (TFA or HCl salt) concentrate->isolate

Caption: Workflow for Acid-Mediated Boc Deprotection.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected azetidine substrate (1.0 equiv.) in dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., a 20-50% solution of TFA in DCM, v/v). A typical ratio is 5-10 equivalents of TFA relative to the substrate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction for the complete disappearance of the starting material by LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting product will be the amine as its trifluoroacetate salt.

    • Expert Tip: For applications where the TFA salt is undesirable, the residue can be re-dissolved in a minimal amount of solvent and treated with a solution of HCl in diethyl ether or dioxane to precipitate the corresponding hydrochloride salt, which is often a more crystalline and easily handled solid.

    • To Obtain the Free Amine: The crude salt can be dissolved in DCM and washed carefully with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. The organic layer is then dried and concentrated to yield the free amine, which should be used immediately in the next step due to potential instability.

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its well-defined structure, featuring orthogonally protected reactive sites, provides chemists with a powerful tool for the controlled and sequential construction of complex molecules. The robust protocols for N-functionalization and subsequent deprotection detailed herein enable its efficient incorporation into a variety of scaffolds, particularly as a rigid linker in PROTACs and other targeted therapeutics. By leveraging the unique properties of the azetidine ring, researchers can access novel chemical space and develop drug candidates with potentially superior pharmacological profiles.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • Amadis Chemical. (n.d.). This compound CAS NO.1187929-81-2.
  • AKSci. (n.d.). Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1) CAS 1523572-03-3.
  • MedChemExpress. (n.d.). This compound 1187929-81-2.
  • MedChemExpress. (n.d.). This compound | PROTAC Linker.
  • Ambeed. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • MedChemExpress. (n.d.). This compound PDF.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Wikipedia. (n.d.). Reductive amination.

Sources

The Strategic Utility of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental procedures involving tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a critical building block in contemporary medicinal chemistry. With a primary focus on its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document will detail the chemical properties, handling, and reaction protocols for this versatile reagent. The protocols provided herein are grounded in established chemical principles and are designed to be self-validating, ensuring reproducibility and success in the laboratory.

Introduction: The Azetidine Moiety in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling enhanced binding to biological targets. Furthermore, the incorporation of an azetidine ring can improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity compared to more common cyclic amines like pyrrolidine and piperidine. This compound serves as a key intermediate, providing a stable, protected amine on a versatile azetidine core, ready for elaboration into more complex molecules.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its successful application.

PropertyValueSource
CAS Number 1187929-81-2[1]
Molecular Formula C₁₁H₂₀N₂O₆[1]
Molecular Weight 276.29 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and methanol
Storage Store in a cool, dry place away from incompatible substances. Keep container tightly closed.[2]

Core Application: A Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two. This compound is a valuable building block for the linker component.[3][4]

The workflow for incorporating this linker into a PROTAC is a two-step process:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine.

  • Coupling Reaction: Formation of a stable bond, typically an amide, between the newly exposed amine and a suitable functional group on the warhead or E3 ligase ligand.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection Start->Deprotection  Acidic  Conditions Free_Amine Free (azetidin-3-ylmethyl)amine Deprotection->Free_Amine Coupling Amide Coupling Free_Amine->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC Warhead Warhead/E3 Ligase Ligand (with COOH or activated ester) Warhead->Coupling

Caption: Workflow for PROTAC synthesis using the azetidine linker.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Rationale: The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The choice of acid is critical to ensure complete deprotection without unwanted side reactions. Trifluoroacetic acid (TFA) is a common choice for its effectiveness and volatility, which simplifies product isolation. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the starting material and the TFA.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add TFA (5-10 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (azetidin-3-ylmethyl)amine.

Note: The product of this reaction is the free amine, which is often used immediately in the next step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid

Rationale: The formation of an amide bond is a robust and widely used reaction in organic synthesis. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral substrates. A tertiary amine base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine starting material.

Materials:

  • Crude (azetidin-3-ylmethyl)amine (from Protocol 1)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) in a round-bottom flask.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the crude (azetidin-3-ylmethyl)amine (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU HATU HATU->Activated_Ester Amide Amide Product (R-CONH-R') Activated_Ester->Amide  Nucleophilic  Attack Amine R'-NH₂ ((azetidin-3-ylmethyl)amine) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Analytical Characterization

The identity and purity of the starting material and the final products should be confirmed by appropriate analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Disappearance of the Boc protons (~1.4 ppm) after deprotection. Appearance of new amide NH proton and characteristic shifts for the azetidine ring protons in the final product.
¹³C NMR Confirmation of the carbon skeleton.Disappearance of the Boc carbonyl and quaternary carbon signals after deprotection. Appearance of a new amide carbonyl signal.
LC-MS Assessment of purity and confirmation of molecular weight.A single major peak in the chromatogram with the expected mass-to-charge ratio for the desired product.
FT-IR Identification of functional groups.Disappearance of the carbamate C=O stretch and appearance of the amide C=O and N-H stretches.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary utility as a linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutics. The protocols detailed in this guide provide a solid foundation for the successful application of this reagent in the laboratory. As with any chemical synthesis, careful planning, execution, and characterization are essential for achieving the desired outcomes.

References

  • MCE. This compound | PROTAC连接子. [Link]

Sources

Applications of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature and chemical databases reveals that tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is primarily established as a synthetic building block, specifically a PROTAC linker, rather than a direct agent in neuroscience research.[1][2][3] This guide, therefore, clarifies its principal application in the sophisticated field of targeted protein degradation and provides a hypothetical framework for exploring the neuropharmacological potential of its core chemical scaffold.

Primary Application: A Linker for PROTAC Synthesis

This compound is a bifunctional molecule used in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are revolutionary molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific target proteins.[1][2]

A PROTAC molecule consists of three parts:

  • A ligand that binds to a target protein of interest.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

This compound serves as a component of the linker, providing a rigid and defined structural connection between the two active ends of the PROTAC. The azetidine ring offers a compact and rigid scaffold, which can be crucial for optimizing the spatial orientation of the two ligands to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase), a critical step for efficient protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination & Degradation POI Target Protein (e.g., Tau, Huntingtin) PROTAC PROTAC Molecule POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin (Ub) Ternary->Ub E3 ligase activity PolyUb Poly-Ubiquitinated Target Protein Ub->PolyUb tags POI Proteasome Proteasome PolyUb->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Deconstruction of the Scaffold: Potential for Neuroscience

While the complete oxalate salt is a synthetic intermediate, its core structure contains moieties with established significance in neuroscience, suggesting a rationale for investigating derivatives of this scaffold for novel neuropharmacological activity.

The Azetidine Ring

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its rigid, non-planar structure is valuable in medicinal chemistry for constraining the conformation of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. In neuroscience, azetidine derivatives are integral to several compounds targeting the central nervous system (CNS).

The Carbamate Moiety

The carbamate group (-NHC(=O)O-) is a key structural feature in several neuroactive drugs.[4] Carbamates can influence neurotransmission, and some derivatives are known to act as anticonvulsants.[4] Their mechanism often involves the modulation of ion channels or enhancement of GABAergic activity, which is the primary inhibitory neurotransmission system in the brain.[4][5] For instance, the approved antiepileptic drug felbamate contains two carbamate groups and is thought to work by inhibiting NMDA receptors and potentiating GABA-A receptor responses.[4]

Physicochemical Properties

The properties of the title compound are summarized below.

PropertyValueSource
CAS Number 1187929-81-2[2]
Molecular Formula C₁₁H₂₀N₂O₆[2]
Molecular Weight 276.29 g/mol [2]
Synonyms 3-Boc-aminomethyl-azetidine oxalate[6]
Primary Role PROTAC Linker[1][2][7]

Hypothetical & Investigational Protocols for Neuroscience Research

The following protocols are investigational and hypothetical . They are designed for a researcher who wishes to explore the potential neuroactivity of the core (azetidin-3-ylmethyl)carbamate scaffold (i.e., after removal of the tert-Butyl protecting group and as a free base or other salt form).

Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Synthesize & Purify Deprotected Core Scaffold gat_assay Protocol 1: GABA Transporter (GAT) Uptake Assay start->gat_assay receptor_panel Broad CNS Receptor Binding Panel decision Active Hit? gat_assay->decision receptor_panel->decision ptz_model Protocol 2: Anticonvulsant Activity (e.g., PTZ Seizure Model) behavioral Other Behavioral Models (Anxiety, Cognition) ptz_model->behavioral end Lead Optimization (SAR Studies) behavioral->end decision->ptz_model Yes

Figure 2: Hypothetical workflow for investigating the neuroactive potential of the core scaffold.
Protocol 1: In Vitro GABA Transporter (GAT) Inhibition Assay

Objective: To determine if the test compound inhibits the reuptake of GABA via the major GAT subtypes (GAT1, GAT2, GAT3). Inhibition of GABA reuptake enhances GABAergic neurotransmission and is a therapeutic strategy for epilepsy and other neurological disorders.[5]

Materials:

  • Test compound (deprotected core scaffold) dissolved in DMSO, then diluted in assay buffer.

  • HEK293 cells stably expressing human GAT1, GAT2, or GAT3.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Known GAT inhibitors as positive controls (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3).[8][9]

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Cell Plating: Seed the GAT-expressing HEK293 cells into 96-well microplates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare solutions of the positive control and a vehicle control (buffer with DMSO).

  • Pre-incubation: Aspirate the culture medium from the cells and wash gently with assay buffer. Add the different concentrations of the test compound, controls, or vehicle to the wells and pre-incubate for 15-20 minutes at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA to all wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature. The timing is critical to ensure measurement of the initial uptake rate.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis & Measurement: Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of GABA uptake).

    • Compare the IC₅₀ values across the different GAT subtypes to determine potency and selectivity.

Protocol 2: In Vivo Assessment of Anticonvulsant Activity (PTZ Model)

Objective: To assess the potential anticonvulsant effects of the test compound in a chemically-induced seizure model in rodents. The pentylenetetrazol (PTZ) model is a standard screening test for antiepileptic drugs.

Materials:

  • Test compound formulated for in vivo administration (e.g., dissolved in saline or a vehicle like 0.5% methylcellulose).

  • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg, for induction of clonic-tonic seizures).

  • Male Swiss albino mice or Sprague-Dawley rats.

  • Positive control (e.g., Diazepam, 5 mg/kg).

  • Vehicle control.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Randomly divide the animals into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Diazepam)

    • Groups 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a convulsant dose of PTZ via subcutaneous (s.c.) or i.p. injection.

  • Observation: Immediately after PTZ injection, place each animal in an individual observation cage and record seizure activity for 30 minutes. Key parameters to measure include:

    • Latency to first seizure: Time from PTZ injection to the onset of the first myoclonic jerk or generalized clonic seizure.

    • Seizure Severity: Score the maximal seizure severity using a standardized scale (e.g., Racine scale).

    • Protection: Note the percentage of animals in each group that are protected from generalized tonic-clonic seizures or mortality.

  • Data Analysis:

    • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the mean seizure latency and severity scores between the test groups and the vehicle control group.

    • Use Fisher's exact test or Chi-square test to analyze the percentage of protection against seizures.

    • A significant increase in seizure latency, a decrease in seizure severity, or a high percentage of protection indicates potential anticonvulsant activity.

Conclusion

References

  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]

  • MCE. This compound | PROTAC连接子. [Link]

  • PubMed. The GABA transporter and its inhibitors. [Link]

  • PubMed Central. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PubMed. Molecular basis of human GABA transporter 3 inhibition. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and overall pharmacological properties.[2][3] This guide provides an in-depth exploration of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate , a key building block for introducing rigid, three-dimensional azetidine scaffolds into PROTAC linkers. We present the scientific rationale for using azetidine-based linkers, detailed synthetic protocols for their incorporation, and methodologies for the characterization and biological evaluation of the resulting degraders.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule's function is to induce proximity between a Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[] The linker is not a passive spacer; it actively modulates the stability and conformation of the key POI-PROTAC-E3 ligase ternary complex.[5] Its length, rigidity, and chemical composition are pivotal parameters that must be optimized for each target system.[1]

While flexible linkers like polyethylene glycol (PEG) are common and can improve solubility, they often carry a high entropic penalty upon binding and can lead to undesirable physicochemical properties.[5] This has driven the exploration of more rigid linkers that can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving cellular potency.[6]

The Azetidine Advantage: Introducing Favorable 3D Geometry

The 4-membered azetidine ring offers a compelling structural alternative to linear alkyl/PEG chains or larger rings like piperidine.[2] Incorporating this motif, using building blocks such as This compound , imparts distinct advantages:

  • Reduced Rotational Freedom: The constrained nature of the azetidine ring reduces the number of available linker conformations, lowering the entropic penalty for ternary complex formation.[5]

  • Improved Physicochemical Properties: Azetidine-containing linkers can enhance solubility and cell permeability while reducing lipophilicity compared to purely aliphatic linkers, helping to navigate the challenging "rule of 5" space often occupied by PROTACs.[6]

  • Three-Dimensional Vectorality: Unlike flat aromatic rings, the puckered structure of azetidine provides well-defined exit vectors, enabling more precise spatial orientation of the two ligands for optimal presentation to the POI and E3 ligase.[2]

  • Synthetic Tractability: Building blocks like this compound[7] come with orthogonal protecting groups (in this case, a Boc group), allowing for controlled, sequential synthesis of the final PROTAC molecule.

The diagram below illustrates the fundamental mechanism of action for a PROTAC synthesized using an azetidine-based linker.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC Azetidine-Linker PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy & Protocols

The synthesis of an azetidine-containing PROTAC from this compound follows a logical, multi-step workflow. The oxalate salt is first converted to the free base, followed by deprotection of the Boc-protected amine. This amine then serves as a key handle for sequential coupling reactions to ligands for the POI and E3 ligase.

Synthesis_Workflow Start tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Step1 Step 1: Free Base Preparation & Boc Deprotection (TFA) Start->Step1 Intermediate1 Azetidin-3-ylmethanamine (Deprotected Linker Core) Step1->Intermediate1 Step2 Step 2: First Amide Coupling (e.g., POI-COOH, HATU, DIPEA) Intermediate1->Step2 Intermediate2 POI-Linker Intermediate Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (e.g., E3-COOH, HATU, DIPEA) Intermediate2->Step3 FinalPROTAC Final Azetidine-PROTAC Step3->FinalPROTAC Step4 Step 4: Purification & QC (HPLC, LC-MS, NMR) FinalPROTAC->Step4 End Pure, Characterized PROTAC Step4->End

Caption: Synthetic workflow for an azetidine-containing PROTAC.

Protocol 1: Boc-Deprotection of the Azetidine Linker Core

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the primary amine required for subsequent couplings.

Materials:

  • This compound (CAS: 1187929-81-2)[8]

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware and magnetic stirrer

Procedure:

  • Free Base Preparation: Suspend this compound (1.0 eq) in DCM (10 mL per mmol). Add saturated NaHCO₃ solution and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. This yields the Boc-protected free base.

  • Deprotection Reaction: Dissolve the crude free base from Step 1 in DCM (5 mL per mmol). Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 eq) dropwise to the stirred solution.

    • Expert Note: This is an exothermic reaction. A slow, dropwise addition at 0 °C is crucial to control the reaction temperature and prevent potential side reactions.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (or a mass corresponding to the deprotected product) indicates completion.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, azetidin-3-ylmethanamine, is often used directly in the next step without further purification.

Protocol 2: Sequential Amide Coupling for PROTAC Synthesis

This protocol details the coupling of the deprotected linker to a POI ligand and an E3 ligase ligand, assuming both have available carboxylic acid functional groups.

Materials:

  • Deprotected azetidine linker core (from Protocol 1)

  • POI ligand with a carboxylic acid handle (POI-COOH)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Part A: Coupling to the First Ligand (e.g., POI-COOH)

  • Activation: In a round-bottom flask, dissolve the POI-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes.

    • Expert Note: HATU is a highly efficient coupling reagent that minimizes racemization. Pre-activation of the carboxylic acid before adding the amine generally leads to higher yields and purity.[9]

  • Coupling: Dissolve the crude deprotected azetidine linker (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated POI-COOH mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the resulting POI-Linker intermediate by flash column chromatography.

Part B: Coupling to the Second Ligand (e.g., E3-COOH)

  • Activation: In a separate flask, dissolve the E3-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes.

  • Coupling: Dissolve the purified POI-Linker intermediate from Part A (1.0 eq) in anhydrous DMF and add it to the activated E3-COOH mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Final Work-up and Purification: Monitor by LC-MS. When the reaction is complete, perform the same aqueous work-up as described in Part A, Step 4.

  • Purify the final crude PROTAC using preparative reverse-phase HPLC to achieve >95% purity required for biological assays.

Characterization and Biological Evaluation

Self-validating System: Each step must be validated to ensure the final product is correct and potent.

Protocol 3: Physicochemical Characterization
  • LC-MS Analysis: Confirm the mass of the final product. The observed mass should match the calculated exact mass of the synthesized PROTAC.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure. The spectra should be clean, with all expected peaks present and integrated correctly.[10]

  • HPLC Purity Analysis: Confirm the purity of the final compound is ≥95%.

Protocol 4: In-Cellulo Degradation Assay (Western Blot)
  • Cell Culture: Plate a relevant human cell line (e.g., one that endogenously expresses the POI) in 6-well plates and allow them to adhere overnight.

  • Dosing: Treat the cells with the purified Azetidine-PROTAC at various concentrations (e.g., 1 nM to 10,000 nM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).

  • Imaging & Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities. The reduction in the POI band intensity relative to the loading control and vehicle-treated sample indicates protein degradation.

Data Interpretation: Illustrative Results

A successful Azetidine-PROTAC is expected to show superior performance compared to a less rigid analogue due to favorable pre-organization for ternary complex formation.

ParameterAzetidine-PROTAC (Illustrative)PEG-Linker PROTAC (Illustrative)Interpretation
DC₅₀ 15 nM120 nMThe Azetidine-PROTAC is significantly more potent, requiring a lower concentration to achieve 50% degradation.
Dₘₐₓ > 95%~80%The Azetidine-PROTAC achieves a greater maximal level of degradation, indicating more efficient ternary complex formation.
Cell Permeability HighModerateThe improved physicochemical properties of the azetidine linker can lead to better cell entry.
Hook Effect ReducedPronouncedThe rigidity of the azetidine linker can disfavor the formation of non-productive binary complexes at high concentrations.

This table presents illustrative data based on established principles of PROTAC design to highlight expected performance differences.

Conclusion

This compound is a valuable and versatile chemical tool for the modern drug hunter. Its incorporation into PROTAC linkers provides a robust strategy for imparting rigidity and favorable three-dimensional geometry, which can translate directly to improved potency and drug-like properties. The protocols and insights provided herein offer a comprehensive framework for researchers to confidently synthesize, characterize, and evaluate novel azetidine-containing PROTACs, accelerating the development of next-generation protein degraders.

References

  • MCE. This compound | PROTAC连接子. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • MedchemExpress Japan. This compound | PROTAC Linker. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design based on.... [Link]

  • MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Central Asian Journal of Medical and Natural Science. Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. [Link]

  • Journal of Pharmaceutical Research International. View of Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Azetidine Moiety as a Privileged Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a highly sought-after structural motif in medicinal chemistry.[1][2] Its inherent ring strain and non-planar, three-dimensional geometry offer a unique combination of properties that can favorably impact the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Azetidines can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more traditional, larger ring systems.[3] tert-Butyl (azetidin-3-ylmethyl)carbamate is a versatile building block that provides a readily functionalizable primary amine tethered to the azetidine core, making it an invaluable tool for introducing this privileged scaffold into lead compounds, particularly in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker component.[4][5]

This guide provides detailed protocols and technical insights for the effective coupling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate with common reaction partners, focusing on amide bond formation and reductive amination.

Understanding the Starting Material: The Role of the Oxalate Salt

tert-Butyl (azetidin-3-ylmethyl)carbamate is often supplied as an oxalate salt. This formulation offers significant advantages in terms of stability and handling, as the salt is typically a crystalline, free-flowing solid.[6] However, the presence of oxalic acid (a dicarboxylic acid) necessitates the use of a sufficient amount of base in the reaction mixture to neutralize the oxalate and liberate the free amine for nucleophilic attack. A common error is to use a stoichiometric amount of base relative to the amine, which will be insufficient, leading to low or no product formation. As a general rule, at least two additional equivalents of base are required to neutralize the oxalic acid.

Core Protocol I: Amide Bond Formation with Carboxylic Acids

The condensation of a carboxylic acid with the primary amine of tert-Butyl (azetidin-3-ylmethyl)carbamate is one of the most common and reliable methods for creating a stable amide linkage.[7] This reaction generally requires the activation of the carboxylic acid to facilitate the coupling.[7][8] A variety of modern peptide coupling reagents are available, each with its own advantages.[8]

Mechanism Overview: Carboxylic Acid Activation and Amide Coupling

The fundamental principle behind these coupling reactions is the in-situ generation of a highly reactive acylating intermediate from the carboxylic acid. This activated species is then susceptible to nucleophilic attack by the primary amine of the azetidine building block.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Amide Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea, OBt ester) CarboxylicAcid->ActivatedEster In situ activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU, EDC) CouplingReagent->ActivatedEster In situ activation Base Base (e.g., DIPEA) Base->ActivatedEster In situ activation Azetidine tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Amine) AmideProduct Coupled Amide Product ActivatedEster->AmideProduct Nucleophilic attack Azetidine->AmideProduct caption Workflow for Amide Bond Formation.

Caption: Workflow for Amide Bond Formation.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent can significantly impact reaction efficiency, yield, and the potential for side reactions like racemization (if the carboxylic acid has a chiral center).[8][9] Below is a summary of commonly used reagents.

Coupling ReagentClassKey Characteristics
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltHighly efficient, fast reaction times, low racemization.[9]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltVery efficient, similar to HATU but can be slightly less reactive.[9][10]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, often used with an additive like HOBt to suppress side reactions and racemization.[8][10]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltStrong activating agent, suitable for hindered couplings.[10]
Step-by-Step Protocol: Amide Coupling using HATU

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using HATU, a highly reliable and efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq) and HATU (1.1 eq).

  • Base Addition: Add DIPEA (4.0 eq) dropwise to the reaction mixture at 0 °C (ice bath). Note: The excess base is crucial to neutralize the oxalate counterion and the hexafluorophosphate from HATU, and to facilitate the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Core Protocol II: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds, providing access to secondary amines. The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Mechanism Overview: Imine Formation and In Situ Reduction

Reductive_Amination_Workflow cluster_imine Step 1: Imine/Iminium Formation cluster_reduction Step 2: Hydride Reduction Aldehyde Aldehyde or Ketone (R-CHO or R-CO-R') Imine Imine/Iminium Intermediate Aldehyde->Imine Condensation Azetidine tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Amine) Azetidine->Imine Condensation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) AmineProduct Coupled Secondary Amine Imine->AmineProduct Reduction ReducingAgent->AmineProduct caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Recommended Reducing Agents

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine/iminium ion.

Reducing AgentAbbreviationKey Characteristics
Sodium triacetoxyborohydride STAB, NaBH(OAc)₃Mild and selective, commonly used for a wide range of substrates. Tolerates mildly acidic conditions which can catalyze imine formation.
Sodium cyanoborohydride NaBH₃CNEffective but highly toxic (releases HCN in acidic conditions). Use with extreme caution and appropriate safety measures.
2-Picoline borane complex A stable, solid alternative to sodium borohydrides, often used in aprotic solvents.
Step-by-Step Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.1 eq) and the aldehyde or ketone (1.0 eq).

  • Solvent and Base: Add anhydrous DCM or DCE and then add TEA or DIPEA (3.0 eq). Stir the mixture for 10-15 minutes to ensure the free amine is generated.

  • Imine Formation (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation. Stir for an additional 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

  • Reaction: Stir the reaction at room temperature for 4-12 hours or until completion as monitored by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Subsequent Steps: Boc Deprotection

Following successful coupling, the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen can be removed if a free secondary amine is required for further functionalization. This is typically achieved under acidic conditions.

Boc_Deprotection_Workflow BocProtected N-Boc Protected Coupled Product DeprotectedProduct Deprotected Amine Salt BocProtected->DeprotectedProduct Acidolysis Acid Acid (e.g., TFA, HCl in Dioxane) Acid->DeprotectedProduct Acidolysis caption General Workflow for Boc Deprotection.

Caption: General Workflow for Boc Deprotection.

A common and effective method for Boc deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like DCM, or with a solution of HCl in 1,4-dioxane.[11] The reaction is typically rapid, occurring at room temperature. It is important to be aware that the t-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the molecule.[12]

Conclusion

This compound is a valuable and versatile building block for introducing the azetidine scaffold in drug discovery programs. Successful coupling hinges on understanding the role of the oxalate counterion and employing appropriate reaction conditions. The protocols outlined in this guide for amide bond formation and reductive amination provide robust starting points for researchers. As with any chemical synthesis, optimization of reaction parameters may be necessary for specific substrates to achieve optimal yields and purity.

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXU9-h2ePYta276P6W4ULXzqe--8A8THKNIcSQhV6IlDSv1Z4fnLLk_PlPN67ka2dzY60fYMfenrtN-ceZ6ZN3YH9YoCvrtghFZ964Zd4hq3BD_Vym7wWIere8iEmLWT12_wnPI_iJ_gpf-klXKMphK4kYXEchMjLBvF67d5JSW0dO_iSslNDk3WSBhYLgNDQapDj11n6_fzdx0_vHtKEEktSLUS7EsAwwcgR5jkTOaYERpZtBAuv8RH1HtJ2wWDEcr8PZsmos-4UCkY4evEZYDw=]
  • Application Notes and Protocols: 2-(2-Bromophenyl)azetidine in Fragment-Based Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1zYGBEI5fYyYwbeOBkQmyNYAByV3wkbUP_ErqjRQMEr4BateYlAycPLI24xrOCIPNsmeCuFKm2VA6jvt0E9NWbtK5SAfa4cqKscQlidmmUuUrdKVpliGwUVsSw8JP0QyhHX07gLTy9rQJgduaoU9TgA1YGWQdR6OjLLth1PACJl8jqx01pCOEtzQmt1UMJj6t88_TC6eA9LnPNbjHlGrm6VU1teViWBMeWiZfV_xLNDujpkXQfw==]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZfmwW4ZFzVCen97Fyb1-yY3MlKrFO_AHObpI_vZ7eLNY-4i6tbWmvKXLDXHICale0zCKi5q9vzuLB99s2nIQZkNWtZoPZaO_-Az4ebSR-UT44RH0q1i1xDQI5ksExzZYCRO3hA9eGxvbNm6lFiAwKAYTD6g==]
  • Amide Synthesis. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzrpRWBqaj12ACAqldp2yTjLZF6jNcNsD8f_MEhM1oQNcvBXfFnIcyKgHll6eAI9fcM2Xn5--QVJehAreuBLLr3nwuH9CE_hL6YSEzR7WYhG5Ig_BvB84nEcpoIQRIIa37IMS6-AfjzAyXaCO8pyDOdNSZPHGkdaEaBJBIP9tQv36ER2w7VogCtl-zEUHyQgcxPVnOAlYd8FVxF_ya4QYLa2E=]
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918901/]
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeqV3TX6P2d-prrhJ4HwEFV0YeEUkdnpgr4WAfM0I7GBiVdtVGpnzUnDnDC0eQ4yYkQTRqpbLOcWt8dNIF5l_W8qwY_vNNWFiJ4Ph_woQzaLeY2LGpOb9KrXSiAix-K_v620w27bIYTCNVKbQb3vR-09XMTfV7Vhs46SN-gtHOIAsX3KBRQ697cWxtKMHbXuE7OUWa5N0yQW-NVCNXbKNz_hNhOjMNvClNr4ULyxVgxiQwH97a]
  • Coupling Reagents. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQGE2fGta33NAHox0TMrA19m4MptijhMJzCuabt_AAM386v4DWWJO9vpjWnfri9d1oY_3Lfrj8v-J8yHpGwzQttACZ8OMph8Qj7FXXSAmN3URKTF_JMBcslbHO9Y0dh3Ex3a81GdcpLxhVphc_S49PwvOLjAVadj1Tg3tlE5TlINA9E7g5qmMDU2FxUw==]
  • Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189680/]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfDfiHZRQzHELur3dQ-g-9Hq06N5Pe_uOhx4JeEfIJMz6haXrupP9oy7MGtsCWPis47oQIS4EN1nDFjnLHgB9lxLb7TS5J9PXbY-_wibsPZHRUGDxRNfZOxCWjPf0vqFWy6bPsMv4a7lYbkPGLiBuz23juyO-3jgOQ7ZUPnQ2YXsbAsAcI0D3OyL9KXdJeFW-7X-5n66tghMtKa2wkf710KdZMnXyB]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f86150259942353724a49c]
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv07vR1OCkOFnGNUYRkFMEYwR2vlwd9_jWFHOtyHUyYCXooYwUT7USi1MKlYWlEibh82iMvyITE5kcdenwOmEJXc71G-95v3RTAGIrdIzgpD8pUE37lMVHraa-wrQBjLL-Lu-hVKQlinC2Zgou3sTR7uMJCpYnHckQk2MK4k_I6xQ9rFwpWfNU5hlyLm7okbQd502eMu0NMQaBer3wfUdldlNway7-DqcIJ5zwsiuuQ5VzX2DTBp__dHqi7GgQ9TREj5ODRJQS0X7DcITEUYDJ64N3YPSoXA==]
  • This compound | PROTAC Linker. MedchemExpress.com. [URL: https://www.medchemexpress.com/tert-butyl-(azetidin-3-ylmethyl)
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra09322b]
  • This compound. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtL0DXkmmwwCe97Ib4KCGqbArhth-Vzf76CWrjjDhCjQC0IBh-ErBRfw-JPN8uCD70FSvvbQUPAUog2mwF2ZBAymhA766Ctaba8RoJDnHYe4T1nV2Sd0T1yZhR7bnxNFC4p2CACUCixpD38IX3U-9HLfyHSsEOx_WfLgmztu6uD4Zt0mdFHJr1PSzFmCtFJ-d7ZCPuwWM0emHqtTRLV9ULKgPrbfP8uhY-7lGCuAKKrkiNDbRG_z_n-GOj2Us=]
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Synthesis of amides directly from carboxylic acids and hydrazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37671775/]
  • tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride. Echemi. [URL: https://vertexaisearch.cloud.google.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5601334/]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
  • tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Revisiting Reduction of CO2 to Oxalate with First-Row Transition Metals: Irreproducibility, Ambiguous Analysis, and Conflicting Reactivity. JACS Au - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00501]
  • Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Macmillan Group - Princeton University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtYVM3u5m1-s9VTH0lFmYnfEbudxQLn6YRm9iNW-p0dhlGEjSEBUVA517ucPadfutBro7SqHUFwpGvB6H_n8CMRO8ah4AU3gVDoSfdnkL2TSPlu0-rIyPR3BMplKNSj-VYP_cUZM0RtxX2inwfyk-yMQtkSVRHtO4sCegnqKxKPT5ijf2K]
  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride - CAS:943060-59-1. Sunway Pharm Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENg6sl1qrVTr_l5faEa30q-jgzeoPdyOfj1uL7hFgDcCvdwFH-0s_Pz4nw8I2D-jtK72qaSNVB1sugx_x7erad4Qnunj75TxKcTWJ6ZoGNWGQotMrjTXGyw2sDYZjJzkX1NYim]
  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQyQgoSPrZO2dqy80qXnhNXUXdXk76cEguOTwGFTjE0FbXzYtpJxoxLpK_-rvRdon4qV_kI-lAFfm7PORYyW0mGdC69vikCA06T_K972TuKOEUA5gO4WWu6bQBMfV_0U3-IeiSYBEfMbhqpTx6lSfThtqNda8ytAVbQrOXjz37YqCVBIgrgo0ZXCauLiZe0NrHhHgNNx5J1PSyeHd9GMiHsNGk17alvWM=]
  • 943060-59-1|tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgGwrpK8Un7IMX-9dnHYvKu0rziPuZ2lGxUM_3EQnuIxaHEKeBApnLIMTs_NyGzUM0AEz83-WcHoIX3EMiQkrrZk_mzdzmUHdbGjGutyJ__vL4sceaiVWnb5Pc4PTmNejjJzJZF_NdJ83hsHQ=]
  • This compound. Ambeed.com. [URL: https://www.ambeed.com/products/1187929-81-2.html]
  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCzIcVDPDVWbfauYX4FXMgbE34E_G2ptgCT9QNcCgnk7L07Zm7TYW59jHsU-0Rgodv8B1918V_32Wdz8NLi4K4B-McGYKb1mAMyumvY0tMtJzZQyMqHrpaXPsMnEiOL7Hv_LLNrDmy7azsIsiM3fGgF6c]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7442079/]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Iy0tAXLLBlmvhYr_zlGt8o-U5fBVEpHBV_JMd0HVeVA-vvGQI-0abyxpEFvfKOGq6GMm0F8Im55WX6wQ_QSH7rcITh9dddCJq161fU8tsyK4Q4JBMEADazu3V0Ca2L9jOhs1f5KQKxJtVCAsQZkdtSnEIbrqrLks9DAD-Blt68oQztLxopH7M6yCJCB2SFOYOWS-5JaBe47Ts1ynYg==]
  • Solid-phase synthesis of an oxalic acid amide library. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15119969/]
  • US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline. Google Patents. [URL: https://patents.google.
  • Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24530493/]
  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Oxford Advanced Materials Network. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptYOYZqxQ0mBFMt_gYDuC-B-o5so2EkJHNnMGy_pDjNN18g00Tpq9_E35w0jLT5BpOIj8zBl55B2amNSg9pVCaOT2OkzkmTtzoxuwcTBfR_zuI5ra78HTHdDNinK02EUs9UGPNpfxlcP3zWMuks0im_QnA_BE82K0ikxfmxjAbZJQllU3Dq0MBfM=]
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solven…. OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKt1gD3MhIhzZMZv2SGO08ffds3ehIKlso4RO5-UYEjbZJTz8IbUFaldHJ6yGAdUqgcVyh4LLiuLnQ0PHr_lMGaGDHq6Hk5wL_u5h61xoWFUqBgwLAPDE5xlPhsxobC88h00-oA==]

Sources

Application Notes and Protocols: Derivatization of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines are a significant class of saturated nitrogen-containing four-membered heterocycles that have garnered substantial interest in medicinal chemistry. Their unique strained ring system imparts favorable physicochemical properties to parent molecules, often leading to improved solubility, metabolic stability, and target engagement. tert-Butyl (azetidin-3-ylmethyl)carbamate, available as its oxalate salt, is a versatile building block for introducing the azetidine motif. The presence of a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group and a secondary amine within the azetidine ring allows for selective functionalization at the ring nitrogen. This guide provides detailed protocols for the derivatization of tert-butyl (azetidin-3-ylmethyl)carbamate, focusing on common and impactful transformations used in drug discovery and development.

The strategic derivatization of this scaffold enables the exploration of chemical space around the azetidine core, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. This document will detail procedures for N-acylation, N-alkylation, N-arylation, and reductive amination, providing researchers with a practical toolkit for leveraging this valuable synthetic intermediate.

Structural Overview and Reaction Strategy

Before proceeding to specific protocols, it is essential to understand the reactivity of the starting material. The oxalate salt form requires neutralization to liberate the free base of the azetidine for subsequent reactions. The Boc-protected primary amine is generally stable under the basic or neutral conditions used for derivatizing the secondary azetidine nitrogen. However, it is sensitive to strong acids, which are often used for its removal post-derivatization.

The overall strategy involves the initial liberation of the free base, followed by functionalization of the more nucleophilic secondary amine of the azetidine ring.

Figure 1: General workflow for the derivatization of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate.

I. N-Acylation of the Azetidine Ring

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast number of pharmaceutical agents due to their ability to participate in hydrogen bonding and their metabolic stability. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Protocol 1: N-Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of the azetidine nitrogen using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Free Base Liberation: In a round-bottom flask, suspend this compound (1.0 eq) in DCM. Add a saturated aqueous solution of NaHCO₃ and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Acylation Reaction: Dissolve the resulting free base in anhydrous DCM (at a concentration of approximately 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-acylated product.

Parameter Value/Condition Rationale
Solvent Anhydrous DCM or THFAprotic solvent to prevent reaction with the acyl chloride.
Base Triethylamine or DIPEAScavenges the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Equivalents (Base) 1.5 eqEnsures complete neutralization of HCl and maintains basic conditions.
Equivalents (Acyl Chloride) 1.1 eqA slight excess ensures complete consumption of the starting amine.

II. N-Alkylation of the Azetidine Ring

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, a common strategy to modulate the basicity, lipophilicity, and steric profile of a molecule. This is typically accomplished via nucleophilic substitution with an alkyl halide.

Protocol 2: N-Alkylation using an Alkyl Halide

This protocol provides a method for the N-alkylation of the azetidine using an alkyl bromide or iodide.

Materials:

  • tert-Butyl (azetidin-3-ylmethyl)carbamate (free base from Protocol 1, Step 1)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a solution of tert-butyl (azetidin-3-ylmethyl)carbamate (1.0 eq) in ACN or DMF, add the alkyl halide (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to 50-70 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated azetidine.

Parameter Value/Condition Rationale
Solvent ACN or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Base K₂CO₃ or Cs₂CO₃A solid base to neutralize the generated acid without introducing a competing nucleophile.
Temperature 50-70 °CProvides sufficient energy to overcome the activation barrier for the Sₙ2 reaction.
Equivalents (Alkyl Halide) 1.2 eqA slight excess to drive the reaction towards completion.
Equivalents (Base) 2.0 eqEnsures the reaction medium remains basic.

III. N-Arylation of the Azetidine Ring

The introduction of an aryl group on the azetidine nitrogen can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is highly versatile, allowing for the formation of a wide range of N-aryl azetidines.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol outlines the palladium-catalyzed N-arylation of the azetidine with an aryl bromide.

Materials:

  • tert-Butyl (azetidin-3-ylmethyl)carbamate (free base)

  • Aryl bromide (e.g.,

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block, often employed as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help you consistently achieve high yields and purity.

The synthesis is a two-step process: 1) The Boc-protection of the primary amine of azetidin-3-ylmethanamine, and 2) The subsequent formation of the oxalate salt to ensure stability and ease of handling. While seemingly straightforward, each step presents unique challenges that can impact overall success. This guide will address these challenges directly.

Section 1: Synthesis Overview and Workflow

The overall synthetic pathway involves the reaction of azetidin-3-ylmethanamine with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected intermediate, which is then treated with oxalic acid to precipitate the desired salt.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Salt Formation A Azetidin-3-ylmethanamine (Starting Material) C tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base Intermediate) A->C Base (e.g., TEA) Solvent (e.g., DCM) B Di-tert-butyl dicarbonate ((Boc)₂O) B->C E This compound (Final Product) C->E Solvent (e.g., IPA/EtOAc) D Oxalic Acid D->E

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Boc Protection Step

Question: My reaction yield for the tert-Butyl (azetidin-3-ylmethyl)carbamate intermediate is consistently below 70%. What are the likely causes and how can I improve it?

Answer: Low yield in the Boc protection step is a frequent challenge, often stemming from one of four areas: reaction conditions, reagent stoichiometry, starting material quality, or workup procedure.

  • Incomplete Reaction: The primary amine of azetidin-3-ylmethanamine needs to be sufficiently nucleophilic.

    • Causality: If the starting material is used as a salt (e.g., hydrochloride), the free amine must be fully liberated by the base for it to react with (Boc)₂O. Insufficient base will result in unreacted starting material. The reaction of an amine with (Boc)₂O is a standard nucleophilic acyl substitution.[3]

    • Solution: Use at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) if starting from a hydrochloride salt—one equivalent to neutralize the salt and one to scavenge the acid byproduct of the reaction. If starting from the free amine, 1.1 equivalents of base is sufficient.

  • Sub-optimal Solvent and Temperature: Solubility and reaction rate are key.

    • Causality: The starting amine salt may have poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] Running the reaction at too low a temperature can slow the rate, while high temperatures can promote side reactions.

    • Solution: A solvent system of DCM or THF is standard. The reaction can be initiated at 0 °C to control the initial exotherm from adding (Boc)₂O, then allowed to warm to room temperature and stirred for 4-12 hours.[4] Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup Losses: The Boc-protected product has some water solubility.

    • Causality: During aqueous workup to remove the base and salts, the product can partition into the aqueous layer, especially if multiple washes are performed.

    • Solution: Minimize aqueous washes. Use a saturated NaCl (brine) solution for the final wash to "salt out" the product from the aqueous phase, driving it into the organic layer. Ensure the pH of the aqueous phase is basic (pH 9-10) before extraction to keep the product in its free base form.

G node_sol Adjust Base: >2.2 eq for salt >1.1 eq for free base Start Low Yield in Boc Protection? Check_SM Is Starting Material a Salt? Start->Check_SM Check_Base Base Stoichiometry Sufficient? Check_SM->Check_Base Yes Check_SM->Check_Base No Check_Base->node_sol No Check_Time Reaction Complete (by TLC/LCMS)? Check_Base->Check_Time Yes Check_Workup Aqueous Workup Procedure Correct? Check_Time->Check_Workup Yes node_sol2 Increase reaction time or warm to RT Check_Time->node_sol2 No Result_Good Yield Optimized Check_Workup->Result_Good Yes node_sol3 Minimize water washes Use brine wash Check_Workup->node_sol3 No

Caption: Troubleshooting workflow for low Boc protection yield.

Issue 2: Product Fails to Precipitate or Oils Out During Salt Formation

Question: When I add oxalic acid, my product either stays in solution or forms a sticky oil instead of a crystalline solid. What's wrong?

Answer: This is a classic crystallization problem, almost always related to the choice of solvent and the concentration of the product.

  • Incorrect Solvent System: The key is finding a solvent where the oxalate salt is insoluble, but the free base is soluble.

    • Causality: If the solvent is too polar (e.g., pure ethanol or methanol), the oxalate salt will remain soluble. If it's too non-polar, the free base itself may not be fully dissolved before adding the acid, leading to an impure precipitate. The stability of the oxalate salt allows for its isolation as a solid, which is often not possible for the free carbamate.[5]

    • Solution: A common and effective method is to dissolve the purified free base intermediate in a solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). Then, add a solution of oxalic acid (1.05 equivalents) dissolved in a more polar, miscible solvent like isopropanol (IPA) or ethanol. The change in solvent polarity will cause the salt to precipitate.

  • Concentration and Temperature: Supersaturation is required for crystallization.

    • Causality: If the solution is too dilute, the product concentration may not exceed its solubility limit, preventing precipitation. Oiling out occurs when the solubility is exceeded so rapidly that molecules don't have time to arrange into a crystal lattice.

    • Solution: Ensure your free base solution is reasonably concentrated (e.g., 5-10 mL of solvent per gram of product). Add the oxalic acid solution slowly with vigorous stirring. If it begins to oil out, try warming the mixture until it's homogeneous again, then allow it to cool slowly to room temperature, perhaps with seed crystals if available. Cooling the mixture to 0-5 °C after precipitation can further improve the recovery yield.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why use the oxalate salt instead of the free base?

    • A1: The free base of tert-Butyl (azetidin-3-ylmethyl)carbamate is often a thick oil or low-melting solid that is difficult to handle, purify, and weigh accurately. The oxalate salt is typically a stable, crystalline, free-flowing solid, making it ideal for storage and use in subsequent reactions.

  • Q2: What is the best way to monitor the Boc protection reaction?

    • A2: Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 10% Methanol in DCM with 1% NH₄OH. The starting amine will be very polar (low Rf), while the Boc-protected product will be significantly less polar (higher Rf). Staining with ninhydrin is useful, as it will stain the primary amine starting material but not the protected product.

  • Q3: Can I use a different acid to form the salt?

    • A3: Yes, other acids like HCl or citric acid can be used. However, oxalate is a divalent acid, which can sometimes lead to better-defined crystal lattices. Oxalic acid is also highly stable and non-volatile.[5] The choice of counter-ion can affect crystallinity, solubility, and hygroscopicity.

  • Q4: My final product has residual oxalic acid. How do I remove it?

    • A4: This indicates too much oxalic acid was used. Ensure you use no more than 1.05 equivalents. To purify the product, you can perform a re-slurry. Suspend the solid in a solvent where the product is sparingly soluble but oxalic acid has some solubility (e.g., cold acetone or ethyl acetate), stir for an hour, then filter and dry.

Section 4: Optimized Experimental Protocols

These protocols are designed to serve as a robust starting point for achieving high yield and purity.

Protocol 1: Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base)
  • To a round-bottom flask, add azetidin-3-ylmethanamine hydrochloride (1.0 eq).

  • Suspend the solid in Dichloromethane (DCM, 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL per gram) dropwise, keeping the internal temperature below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer with 1M NaOH solution, followed by saturated NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as an oil or waxy solid. The crude product can be used directly in the next step if LC-MS shows high purity.

Protocol 2: Formation of this compound
  • Dissolve the crude free base from the previous step in ethyl acetate (EtOAc, 8 mL per gram).

  • In a separate flask, dissolve oxalic acid dihydrate (1.05 eq) in isopropanol (IPA, 5 mL per gram of oxalic acid).

  • With vigorous stirring, add the oxalic acid solution dropwise to the free base solution at room temperature. A white precipitate should form.

  • Stir the resulting slurry for 2-3 hours at room temperature.

  • Cool the slurry to 0-5 °C and stir for an additional hour.

  • Filter the solid through a Büchner funnel and wash the filter cake with a small amount of cold EtOAc.

  • Dry the solid under vacuum at 40 °C to a constant weight to afford the final product.

Section 5: Key Parameter Summary

ParameterStep 1: Boc ProtectionStep 2: Salt FormationRationale
Primary Reagent Di-tert-butyl dicarbonateOxalic AcidBoc is a robust, acid-labile protecting group.[6][7] Oxalate provides a stable, crystalline salt.[5]
Stoichiometry 1.1 eq (Boc)₂O, 2.2 eq TEA1.05 eq Oxalic AcidSlight excess ensures complete reaction. Excess acid can be difficult to remove.
Solvent DCM or THFEtOAc / IPA mixtureAprotic solvent for protection; anti-solvent system for selective precipitation.
Temperature 0 °C to Room Temp.Room Temp. then 0-5 °CControls initial exotherm; maximizes precipitation yield upon cooling.
Typical Yield >90% (crude)>95% (from free base)High efficiency is expected with optimized protocols.

References

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]

  • National Center for Biotechnology Information. Proposing Oxalic Acid as Chemical Storage of Carbon Dioxide to Achieve Carbon Neutrality - PMC. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the stability and integrity of this valuable building block in your research and development projects.

Part 1: Frequently Asked Questions (FAQs)

Section 1.0: Handling and Storage

Question 1.1: What are the recommended long-term storage conditions for this compound?

Answer: For optimal long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions, and the oxalate salt form itself can contribute to a slightly acidic microenvironment, especially in the presence of moisture. Storing at low temperatures minimizes the rate of any potential degradation reactions.

Question 1.2: The product arrived at room temperature. Is it still viable?

Answer: Yes. While long-term storage requires low temperatures, the compound is generally stable for shipping at ambient temperatures.[1] Upon receipt, it is crucial to transfer it to the recommended -20°C storage conditions for long-term preservation.

Question 1.3: Is this compound hygroscopic? What precautions should I take after opening the vial?

Answer: As an oxalate salt, the compound has the potential to be hygroscopic. Absorbed moisture can accelerate degradation pathways, primarily the acid-catalyzed hydrolysis of the Boc group. After opening, it is best practice to handle the solid in a glove box under an inert atmosphere (e.g., nitrogen or argon) or, at a minimum, to minimize its exposure to ambient air. For repeated use, we recommend quickly weighing the desired amount and promptly resealing the container, perhaps using paraffin film for extra security. Storing the vial inside a desiccator at -20°C is also a highly recommended practice.

Section 2.0: Solution Stability and Preparation

Question 2.1: I'm observing a new, more polar impurity in my LC-MS analysis after my sample has been in the autosampler for several hours. What could this be?

Answer: The most probable cause is the on-instrument degradation of your compound. The primary degradation pathway for tert-Butyl (azetidin-3-ylmethyl)carbamate is the acid-catalyzed cleavage of the Boc protecting group.[2][3] This reaction yields azetidin-3-ylmethanamine, which is significantly more polar and will elute earlier in a typical reversed-phase HPLC run. The acidic nature of common mobile phase additives like formic acid or trifluoroacetic acid (TFA) can facilitate this degradation, especially over time.

Troubleshooting Steps:

  • Lower Autosampler Temperature: Set your autosampler temperature to 4-10°C to slow down the degradation rate.

  • pH Consideration: If your separation method allows, consider using a mobile phase with a less acidic pH or a buffered system.

  • Limit Sample Residence Time: Analyze samples as soon as possible after preparation. Avoid letting samples sit on the autosampler overnight if possible.

  • Use a Weaker Acid: If TFA is being used, consider switching to formic acid, which is less aggressive in cleaving Boc groups.

Question 2.2: What solvents are recommended for preparing stock solutions?

Answer: For immediate use, high-purity aprotic solvents like DMSO, DMF, or acetonitrile are suitable for preparing stock solutions. For aqueous buffers, it is critical to control the pH. Avoid acidic buffers (pH < 5) to prevent Boc group cleavage. Neutral or slightly basic buffers (pH 7-8) are preferable for short-term solution stability. Long-term storage of this compound in any solvent, especially protic or aqueous solvents, is not recommended. Prepare solutions fresh for each experiment.

Part 2: Troubleshooting Experimental Failures

Question 3.1: My reaction yield is consistently low when using this reagent. How can I verify the purity of my starting material?

Answer: Before starting a critical reaction, you should always verify the purity of the starting material. A simple LC-MS or HPLC-UV analysis is typically sufficient.

Recommended Purity Check Protocol:

  • Sample Preparation: Prepare a fresh solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

    • Detection: UV at 210-220 nm (for the carbamate) and/or MS detection.

  • Analysis: The main peak should correspond to the mass of the parent compound. Look for an earlier eluting peak corresponding to the mass of the deprotected amine (azetidin-3-ylmethanamine). If the deprotected impurity is significant (>5%), it can directly impact your reaction stoichiometry and yield.

Question 3.2: I suspect my compound is degrading during my aqueous work-up procedure. What conditions should I avoid?

Answer: Degradation during work-up is a common issue, driven by the acid lability of the Boc group.[2]

  • Avoid Strong Acids: Do not use strongly acidic conditions (pH < 4) during extraction or washing steps. If an acid wash is necessary, use a very dilute solution of a weak acid and minimize contact time.

  • Temperature Control: Perform all aqueous work-up steps at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.

  • Prompt Extraction: After a reaction, quench and proceed to the extraction and drying steps as quickly as possible. Do not let your reaction mixture sit in aqueous acidic or even neutral conditions for extended periods.

Part 3: In-Depth Technical Protocols & Data

Section 4.0: Degradation Pathways

The primary degradation pathway for tert-Butyl (azetidin-3-ylmethyl)carbamate is acid-catalyzed hydrolysis, which removes the Boc protecting group. The strained azetidine ring itself is generally stable under these conditions but can be susceptible to ring-opening under more forcing conditions or in the presence of specific nucleophiles, a secondary concern for most applications.[4][5]

Primary Degradation Reaction: tert-Butyl (azetidin-3-ylmethyl)carbamate + H⁺ → Azetidin-3-ylmethanamine + CO₂ + Isobutylene

G parent tert-Butyl (azetidin-3-ylmethyl)carbamate (Parent Compound) acid Acidic Conditions (e.g., TFA, HCl, Formic Acid) parent->acid deprotected Azetidin-3-ylmethanamine (Primary Degradant) acid->deprotected Boc Cleavage co2 CO₂ deprotected->co2 Byproducts isobutylene Isobutylene deprotected->isobutylene caption Primary Degradation Pathway Diagram

Caption: Primary Degradation Pathway Diagram

Section 5.0: Forced Degradation Study Protocol

A forced degradation study helps identify potential degradation products and establishes the stability-indicating nature of your analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeTemperature
Acid Hydrolysis 0.1 M HCl2, 8, 24 hoursRoom Temp / 60°C
Base Hydrolysis 0.1 M NaOH2, 8, 24 hoursRoom Temp / 60°C
Oxidation 3% H₂O₂2, 8, 24 hoursRoom Temp
Thermal Solid State24, 48, 72 hours80°C
Photolytic Solid & SolutionICH Q1B exposureAmbient

Experimental Workflow:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Apply Stress: For each condition, mix the stock solution with the stressor reagent (e.g., 1:1 v/v with 0.1 M HCl). For thermal stress, store the solid compound in an oven. For photolytic stress, expose the solid and a solution to a calibrated light source.

  • Time Points: At each specified time point, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid/base samples, neutralize the solution with an equimolar amount of base/acid, respectively.

  • Dilution: Dilute the neutralized sample to a suitable concentration for analysis (e.g., 0.1 mg/mL) with your mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method. Compare the chromatograms of stressed samples to that of an unstressed control sample.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxid Oxidation (3% H₂O₂) start->oxid therm Thermal (80°C Solid) start->therm neutralize Neutralize & Dilute (at time points) acid->neutralize base->neutralize oxid->neutralize therm->neutralize analyze Analyze via Stability-Indicating LC-MS Method neutralize->analyze report Identify Degradants & Assess Purity analyze->report caption Forced Degradation Workflow

Caption: Forced Degradation Workflow

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • TechnoSolve. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. TechnoSolve, Inc. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Xu, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a key linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility challenges in your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the chemical nature of this compound. This molecule is an oxalate salt of a Boc-protected amine. Its solubility is governed by the interplay of its constituent parts: the basic azetidine ring, the acidic oxalate counter-ion, and the lipophilic tert-butoxycarbonyl (Boc) group.

PropertyValueSignificance for Solubility
Azetidine pKa ~11.3The azetidine nitrogen is basic and will be protonated at pH values significantly below its pKa, increasing aqueous solubility.
Oxalic Acid pKa1 ~1.25The first acidic proton of the oxalate counter-ion.
Oxalic Acid pKa2 ~4.28The second acidic proton of the oxalate counter-ion. At pH values above 4.28, the oxalate will be fully deprotonated.
Boc Group Stability Stable in base, labile in strong acidThe Boc protecting group is sensitive to strongly acidic conditions, which could lead to its cleavage and the formation of the free amine.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues encountered when working with this compound.

Q1: My this compound is not dissolving in my desired solvent. What should I do first?

A1: The initial step is to consider the polarity of your solvent and the nature of the compound. As an oxalate salt, it possesses ionic character, suggesting that polar solvents are a good starting point. However, the presence of the Boc group adds significant lipophilicity.

Recommended Initial Solvents to Screen:

  • Polar Protic Solvents: Water, Ethanol, Methanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

If initial attempts with a single solvent fail, a systematic approach using co-solvents is recommended. For many PROTAC linkers and related molecules, a mixture of DMSO and a more aqueous buffer is often effective.

Q2: I am trying to dissolve the compound in an aqueous buffer, but it remains insoluble. How can I improve its aqueous solubility?

A2: The solubility of this salt in aqueous media is highly dependent on the pH of the solution. The key is to manipulate the pH to ensure the molecule is in its most soluble, ionized form.

pH Adjustment Strategy:

The azetidine ring has a pKa of approximately 11.3.[1][2][3] To ensure this nitrogen is protonated and thus positively charged, the pH of the solution should be well below this value. The oxalate counter-ion has pKa values of ~1.25 and ~4.28.[4][5][6][7]

  • For Maximum Aqueous Solubility: Aim for a buffer pH between approximately 3 and 7. In this range, the azetidine nitrogen will be protonated (positively charged), and the oxalate will be at least partially deprotonated (negatively charged), maximizing the ionic character and interaction with water.

  • Caution with Low pH: Avoid strongly acidic conditions (pH < 2) for extended periods, as this may lead to the cleavage of the acid-labile Boc protecting group.[8][9]

Experimental Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).

  • Add a small, known amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for dissolution. For quantitative analysis, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound.

Recommended Procedure:

  • Warm the solution to 30-40°C.

  • Combine with sonication for short periods (5-10 minutes).

  • Always visually inspect the solution after it cools to room temperature to ensure the compound does not precipitate out.

Stability Considerations: While the carbamate and oxalate moieties are generally stable to moderate heat, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Q4: I am working with organic solvents for a chemical reaction. What is the best approach?

A4: For organic synthesis, complete dissolution is crucial. Given the salt nature of the compound, polar aprotic solvents are generally the best choice.

Recommended Organic Solvents:

  • Primary Choices: DMSO and DMF are excellent starting points as they can dissolve a wide range of polar and nonpolar compounds.

  • Co-Solvent Systems: If solubility is limited in a less polar solvent required for your reaction (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), adding a small percentage of DMSO or DMF as a co-solvent can significantly improve solubility.

Converting to the Free Base for Enhanced Organic Solubility:

If the oxalate salt form proves consistently difficult to dissolve in your desired organic solvent, consider converting it to the free base. The free base will be less polar and more soluble in a wider range of organic solvents.

Protocol for Conversion to Free Base:

  • Dissolve the oxalate salt in a minimal amount of water or a water/methanol mixture.

  • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise until the pH of the aqueous layer is basic (pH 9-10).

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Logical Workflow for Solubility Optimization

The following diagram outlines a systematic approach to troubleshooting the solubility of this compound.

Solubility_Workflow start Start: Insoluble Compound solvent_type Select Solvent System start->solvent_type aqueous Aqueous Buffer solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_adjust Adjust pH (3-7) aqueous->ph_adjust co_solvent_org Use Polar Aprotic Solvent (DMSO, DMF) organic->co_solvent_org heat_sonicate_aq Gentle Heat (30-40°C) & Sonication ph_adjust->heat_sonicate_aq Still Insoluble check_sol_aq Soluble? ph_adjust->check_sol_aq Soluble check_sol_org Soluble? co_solvent_org->check_sol_org co_solvent_mix Try Co-Solvent System (e.g., DMSO/Water) heat_sonicate_aq->co_solvent_mix co_solvent_mix->check_sol_aq success Success! check_sol_aq->success Yes free_base Consider Converting to Free Base check_sol_aq->free_base No check_sol_org->success Yes check_sol_org->free_base No end_fail Re-evaluate Experiment free_base->end_fail

Sources

Technical Support Center: A Guide to the Scale-up Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical building block. The azetidine motif is a strained four-membered heterocycle increasingly found in biologically active compounds, making robust synthetic routes essential.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, grounded in established chemical principles to ensure safety, efficiency, and reproducibility at scale.

Section 1: Synthesis Workflow Overview

The scale-up synthesis of this compound is typically approached via a multi-step sequence starting from a commercially available, appropriately protected azetidine precursor. A common and reliable strategy involves the reduction of a nitrile or a related functional group, followed by Boc-protection of the resulting primary amine, and concluding with the formation of the oxalate salt. The oxalate salt form is often preferred for its crystalline nature, which facilitates purification and improves the handling and stability of the final compound.[3]

The following diagram outlines the key transformations in a typical production workflow.

SynthesisWorkflow cluster_0 start 1-(Diphenylmethyl)azetidine- 3-carbonitrile int1 1-(Diphenylmethyl)azetidin- 3-yl)methanamine start->int1 Reduction (e.g., H₂, Ra-Ni) int2 tert-Butyl ((1-(diphenylmethyl)azetidin- 3-yl)methyl)carbamate int1->int2 Boc Protection ((Boc)₂O) int3 tert-Butyl (azetidin- 3-ylmethyl)carbamate (Free Base) int2->int3 Deprotection (e.g., H₂, Pd/C) end tert-Butyl (azetidin- 3-ylmethyl)carbamate Oxalate Salt int3->end Salt Formation (Oxalic Acid) caption Figure 1. General Synthesis Workflow.

Caption: Figure 1. General Synthesis Workflow.

Section 2: Detailed Experimental Protocol (Adapted for Scale-Up)

This protocol is a representative model for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reduction of 1-(Diphenylmethyl)azetidine-3-carbonitrile

  • To a suitable hydrogenation reactor, charge 1-(Diphenylmethyl)azetidine-3-carbonitrile (1.0 eq), Raney Nickel (Ra-Ni, ~20% w/w, slurry washed with ethanol), and anhydrous ethanol (10 vol).

  • Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.

  • Heat the reaction mixture to 40-50°C and agitate vigorously.

  • Monitor the reaction by HPLC or TLC until consumption of the starting material is complete (typically 6-12 hours).

  • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol (2 vol).

  • Concentrate the filtrate under reduced pressure to yield crude (1-(diphenylmethyl)azetidin-3-yl)methanamine, which is typically carried forward without further purification.

Step 2: Boc-Protection of the Primary Amine

  • Dissolve the crude amine from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol).

  • Cool the solution to 0-5°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise or as a solution in the reaction solvent, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor for completion by TLC or LC-MS.[4]

  • Wash the organic mixture sequentially with 1 M HCl (5 vol), saturated NaHCO₃ solution (5 vol), and brine (5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-Butyl ((1-(diphenylmethyl)azetidin-3-yl)methyl)carbamate.

Step 3: Deprotection of the Azetidine Nitrogen

  • Dissolve the crude product from Step 2 in methanol (MeOH) or ethyl acetate (EtOAc) (10 vol).

  • Charge the solution to a hydrogenation reactor along with Palladium on Carbon (Pd/C, 10 wt%, ~5% w/w).

  • Pressurize the reactor with hydrogen gas to 50-60 psi and stir at room temperature for 12-18 hours.[5]

  • Upon completion, vent the reactor and filter the mixture through Celite®, washing with methanol.

  • Concentrate the filtrate to obtain the crude free base, tert-Butyl (azetidin-3-ylmethyl)carbamate, as an oil.

Step 4: Oxalate Salt Formation

  • Dissolve the crude free base from Step 3 in a suitable solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc) (5-8 vol).

  • In a separate vessel, dissolve oxalic acid (1.0 eq) in the same solvent (2-3 vol), heating gently if necessary.

  • Slowly add the oxalic acid solution to the solution of the free base with stirring.

  • A precipitate should form. Continue stirring at room temperature for 1-2 hours, then cool the slurry to 0-5°C and hold for at least 1 hour to maximize crystallization.

  • Collect the solid product by filtration, wash the cake with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Question 1: The initial nitrile reduction (Step 1) is sluggish or incomplete. What are the likely causes and how can I resolve this?

Answer:

  • Potential Cause 1: Catalyst Inactivity. Raney Nickel is highly sensitive to air and impurities. The catalyst may have been improperly handled or "poisoned" by residual impurities from the starting material (e.g., sulfur or halide compounds).

    • Solution: Ensure the Ra-Ni catalyst is fresh and always handled as a slurry under solvent to prevent deactivation. If starting material quality is suspect, consider passing a solution of it through a plug of silica gel or activated carbon prior to the reaction.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. On scale, ensuring efficient gas-liquid mixing is critical for hydrogenation.

    • Solution: Verify that the reactor's agitation is sufficient to suspend the catalyst and create a good vortex for gas dispersion. Ensure the H₂ pressure is maintained consistently throughout the reaction. Increasing pressure (within the reactor's safety limits) can often improve reaction rates.

  • Potential Cause 3: Solvent Choice. While ethanol is common, the presence of water can sometimes affect catalyst activity.

    • Solution: Use anhydrous ethanol for the reaction. In some cases, switching to a different solvent like methanol or THF might be beneficial, but this would require re-optimization.

Question 2: During the Boc-protection (Step 2), I'm observing the formation of a significant byproduct. What is it and how can I prevent it?

Answer:

  • Potential Cause: Over-reaction or Side Reactions. The most common byproduct is the di-Boc protected species or urea formation if the reaction conditions are not well-controlled.[6] A significant exotherm upon adding (Boc)₂O can accelerate side reactions.

    • Solution: The key is strict temperature control. Maintain the reaction temperature at 0-5°C during the addition of di-tert-butyl dicarbonate. Add the reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Using slightly more than 1 equivalent (e.g., 1.05 eq) of (Boc)₂O is standard, but avoid large excesses which can promote byproduct formation.[7][8]

Question 3: The final oxalate salt is oily or fails to crystallize properly (Step 4). What steps can I take to induce crystallization?

Answer:

  • Potential Cause 1: Impurities. The presence of residual solvents or byproducts from previous steps can inhibit crystallization, causing the product to "oil out." The free base must be reasonably pure before salt formation.

    • Solution: If the crude free base is heavily contaminated, consider a quick purification step, such as a silica gel plug filtration, before proceeding with salt formation. Ensure the solvent used for crystallization is dry.

  • Potential Cause 2: Supersaturation or Rapid Precipitation. Adding the oxalic acid solution too quickly can lead to rapid, uncontrolled precipitation, resulting in an amorphous or oily solid instead of a crystalline one.

    • Solution: Slow down the addition of the oxalic acid solution. Consider adding it at a slightly elevated temperature (e.g., 30-40°C) and then slowly cooling the mixture to room temperature, followed by further cooling in an ice bath. This controlled cooling profile promotes the growth of well-defined crystals.

  • Potential Cause 3: Solvent System. The chosen solvent may not be optimal for crystallization.

    • Solution: Isopropanol (IPA) and ethyl acetate (EtOAc) are good starting points. Sometimes a co-solvent system (e.g., IPA/heptane) can improve crystallinity. If the product oils out, try adding a small amount of a non-polar "anti-solvent" like heptane or MTBE dropwise with vigorous stirring to induce precipitation. Seeding with a small crystal of a previous successful batch is also a highly effective technique.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is the diphenylmethyl (benzhydryl) group used to protect the azetidine nitrogen in the starting material?

    • A: The diphenylmethyl (DPM) or benzhydryl group is a common protecting group for secondary amines. It is stable to the basic and nucleophilic conditions of many reactions but can be readily removed under mild hydrogenolysis conditions (H₂/Pd/C).[5] This makes it "orthogonal" to the acid-labile Boc group, allowing for selective deprotection at different stages of the synthesis.[9]

  • Q: Can I use a different reducing agent instead of Raney Nickel for the nitrile reduction?

    • A: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective but present significant handling and safety challenges at scale, especially concerning quenching. Catalytic hydrogenation is generally preferred for its operational safety and simpler workup.

  • Q: What are the critical safety considerations for this synthesis at scale?

    • A: The primary hazards are associated with catalytic hydrogenation. Both Raney Nickel and Palladium on Carbon are pyrophoric when dry and must be handled with care, typically as a wet slurry. Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly rated, grounded, and operated in a controlled environment. Standard precautions for handling flammable solvents and corrosive reagents (oxalic acid) should also be followed.

  • Q: What are the recommended storage conditions for the final product?

    • A: this compound is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light.[10][11]

Section 5: Data Summary

The following table provides typical parameters and expected outcomes for this synthesis at a laboratory scale, which can be used as a benchmark for process development.

ParameterStep 1: ReductionStep 2: Boc-ProtectionStep 3: DeprotectionStep 4: Salt FormationOverall
Typical Yield >95% (crude)~90-95% (crude)>95% (crude)~85-95%~70-85%
Purity (HPLC) N/A (crude)>90%>95%>99.0%>99.0%
Key Reagents Ra-Ni, H₂(Boc)₂OPd/C, H₂Oxalic Acid-
Solvent EthanolDCM or THFMethanol or EtOAcIPA or EtOAc-
Temperature 40-50°C0-10°CRoom Temp0-25°C-

References

Technical Support Center: Monitoring tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the LC-MS analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate . This document is designed for researchers, chemists, and drug development professionals who are monitoring reactions involving this PROTAC linker. As a molecule combining a polar azetidine core, a basic amine, and a labile tert-butyloxycarbonyl (Boc) protecting group, its analysis presents unique challenges. This guide provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to ensure robust and reliable analytical results.

Analyte Overview
  • Compound Name: this compound

  • Synonyms: 3-Boc-aminomethyl-azetidine oxalate[1]

  • Molecular Formula: C₁₁H₂₀N₂O₆ (for the oxalate salt)[2]

  • Molecular Weight: 276.29 g/mol (for the oxalate salt)[2][3]

  • Structure (Oxalate Salt):

    • Cation: tert-Butyl (azetidin-3-ylmethyl)carbamate

    • Anion: Oxalate

This molecule is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] Accurate monitoring of its consumption or formation is critical for reaction optimization and yield calculation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode ESI-MS?

A1: The oxalate salt will dissociate in solution. The mass spectrometer will detect the protonated free base, tert-butyl (azetidin-3-ylmethyl)carbamate.

ComponentFormulaExact MassExpected [M+H]⁺ (m/z)
Free Base C₉H₁₈N₂O₂186.1368187.1441
Oxalic AcidC₂H₂O₄90.0004N/A (Typically analyzed in negative mode)

You should primarily target m/z 187.14 in your single ion monitoring (SIM) or extracted ion chromatogram (XIC). Always verify with the full scan to check for other adducts.

Q2: Will the oxalate counterion interfere with the analysis?

A2: The oxalate ion itself is typically analyzed in negative ion mode and is unlikely to be observed in positive mode analysis.[4][5] However, its presence in the reaction mixture or sample can have indirect effects:

  • Ion Suppression: High concentrations of salts, including oxalates, can suppress the ionization of the target analyte in the ESI source, leading to lower sensitivity.[6]

  • Chromatographic Effects: The presence of the counterion can sometimes influence peak shape, although this is less common with modern reversed-phase columns.

  • Sample Preparation: If performing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the salt form may alter the partitioning behavior of the analyte compared to its free base.

Q3: The Boc (tert-butyloxycarbonyl) group is known to be labile. How does this affect the LC-MS analysis?

A3: The Boc group is sensitive to acidic conditions and can also fragment within the mass spectrometer's source.[7][8]

  • In-Source Fragmentation: This is a common issue where the protonated molecule ([M+H]⁺ at m/z 187.1) loses isobutylene (56 Da) or both isobutylene and carbon dioxide (100 Da total).[8] This results in fragments that can be mistaken for impurities or complicate quantification.

  • Mobile Phase Stability: Using strong acids in the mobile phase can cause degradation of the analyte before it reaches the detector. Standard additives like 0.1% formic acid are generally acceptable, but care should be taken.[9]

Q4: What are the best starting conditions for chromatographic separation?

A4: The molecule is relatively polar due to the azetidine ring and the carbamate linkage. A standard C18 column may provide limited retention.

  • Column: Consider a polar-embedded C18 or a C8 column to improve retention of polar analytes.[9][10] For very poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.

  • Mobile Phase: A simple starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[11] The formic acid helps to protonate the analyte, leading to better peak shape for basic compounds.[9]

Troubleshooting Guide

This guide addresses the most common issues encountered during the LC-MS analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate and related compounds.

Problem 1: Poor or Tailing Peak Shape

Symptom: The chromatographic peak for the analyte (m/z 187.1) is broad, asymmetric, or shows significant tailing.

Causality: Peak tailing for basic compounds like this is often caused by secondary interactions between the protonated analyte and negatively charged residual silanols on the surface of the silica-based column packing.[12][13] Other causes include a mismatch between the sample solvent and the mobile phase or column degradation.[14][15]

Step-by-Step Troubleshooting Protocol:
  • Assess Sample Diluent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase conditions.[15] Injecting a sample in a strong, non-polar solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause severe peak distortion.

    • Recommendation: Dissolve the sample directly in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Optimize Mobile Phase pH:

    • Action: The addition of an acid like formic acid (0.1%) is crucial. It serves two purposes: it ensures the analyte is consistently protonated, and it protonates the silanol groups on the column, minimizing secondary interactions.[13]

    • Recommendation: If tailing persists with 0.1% formic acid, try slightly increasing the concentration to 0.2% or consider using a different acid like acetic acid.

  • Evaluate Column Choice:

    • Action: Not all C18 columns are the same. Older "Type A" silica columns have more active silanol sites.

    • Recommendation: Use a modern, high-purity silica column ("Type B") or one with end-capping designed for analyzing basic compounds. Columns with polar-embedded phases are also excellent choices.[10]

  • Check for System Issues:

    • Action: Rule out extra-column band broadening. Check all fittings and connections for dead volume.[12] A dirty mass spectrometer emitter can also cause peak shape issues.[12]

    • Recommendation: Perform a system suitability test with a well-behaved compound to confirm the system is performing optimally.

Caption: Logical causes of peak tailing for basic analytes.

Problem 2: Low Signal Intensity or Signal Suppression

Symptom: The analyte peak is very small or non-existent, even at concentrations expected to be detectable. The signal may also be inconsistent between injections.

Causality: This is frequently caused by matrix effects , where co-eluting compounds from the sample matrix (e.g., salts, reagents, byproducts) suppress the ionization efficiency of the analyte in the ESI source.[6][16] The analyte may also be poorly ionized under the chosen conditions or be degrading.

Step-by-Step Troubleshooting Protocol:
  • Evaluate Matrix Effects:

    • Action: Perform a post-extraction spike experiment. Analyze a blank matrix (e.g., a reaction quench solution without the analyte) and compare it to the same blank matrix spiked with a known concentration of the analyte. A significant drop in signal compared to the analyte in a clean solvent indicates suppression.[17]

    • Recommendation: If matrix effects are confirmed, improve sample preparation. Dilute the sample, or use SPE to clean up the reaction mixture before injection.[18]

  • Optimize MS Source Parameters:

    • Action: The efficiency of ESI is highly dependent on parameters like capillary voltage, gas flow, and temperature.[11]

    • Recommendation: Infuse a standard solution of the analyte directly into the mass spectrometer and optimize source parameters to maximize the signal for m/z 187.1.

  • Improve Chromatographic Separation:

    • Action: If the signal suppression is caused by a co-eluting species, improving the chromatography can resolve the issue.[6]

    • Recommendation: Modify the gradient to better separate the analyte from the bulk of the matrix components. A shallower gradient around the elution time of the analyte can be effective.

  • Use an Internal Standard (IS):

    • Action: The most reliable way to compensate for matrix effects is to use a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte.[17]

    • Recommendation: If a SIL-IS is unavailable, choose a structural analog that has similar chromatographic and ionization properties.

Caption: Workflow for troubleshooting low signal intensity.

Problem 3: In-Source Fragmentation and Unexpected Ions

Symptom: You observe significant ions at m/z 131.1, 87.1, or other unexpected masses in addition to the target m/z 187.1. The ratio of these ions changes with source settings.

Causality: The Boc protecting group is thermally and energetically labile.[8] High source temperatures or aggressive voltages can cause the protonated molecule to fragment before it reaches the mass analyzer. This is known as in-source fragmentation or collision-induced dissociation (CID).[19][20]

Key Fragments and Adducts:
m/z (Positive Mode)IdentityDescription
187.1 [M+H]⁺ Target Protonated Molecule
209.1[M+Na]⁺Sodium Adduct
225.1[M+K]⁺Potassium Adduct
131.1[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group[8]
87.1[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (isobutylene + CO₂)[8]
Step-by-Step Mitigation Protocol:
  • Tune Source Parameters:

    • Action: Reduce the energy in the MS source. This is the most effective way to minimize in-source fragmentation.

    • Recommendation: Systematically lower the fragmentor/nozzle/skimmer voltage and the source temperature. Monitor the ratio of the fragment ions (m/z 131.1, 87.1) to the parent ion (m/z 187.1). Find a balance that maximizes the parent ion signal while minimizing fragments.

  • Confirm Fragment Origin:

    • Action: If your instrument allows, perform MS/MS on the parent ion (m/z 187.1).

    • Recommendation: The product ions generated in the collision cell should match the fragments observed in the full scan. This confirms they are derived from your analyte and are not co-eluting impurities. The fragmentation of Boc-protected amines is well-characterized.[21][22][23]

  • Adjust Mobile Phase:

    • Action: While less common, highly acidic or specific mobile phase compositions can sometimes promote instability.

    • Recommendation: Ensure you are using high-purity, LC-MS grade solvents and additives. If the problem is severe, test a mobile phase with a different modifier (e.g., ammonium formate) to see if it alters the fragmentation behavior.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). PubMed.
  • Overcoming M
  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. (2007).
  • Effective Analysis Carbamate Pesticides. (n.d.).
  • Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides... (2012). PubMed.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
  • T1. Poor peak shape. (n.d.). Obrnuta faza.
  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides... (2007). PubMed.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
  • This compound | PROTAC Linker. (n.d.). MedChemExpress.com.
  • This compound | MedChemExpress. (n.d.). MedChemExpress.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.).
  • tert-Butyl (azetidin-3-ylmethyl)
  • tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645. (n.d.). PubChem.
  • Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chrom
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012).
  • (PDF) Quantification of Urinary Oxalate by Liquid Chromatography–Tandem Mass Spectrometry with Online Weak Anion Exchange Chromatography. (2025).
  • A systematic analysis of in-source fragments in LC-MS metabolomics. (2025). bioRxiv.
  • (PDF) A systematic analysis of in-source fragments in LC-MS metabolomics. (2025).

Sources

Technical Support Center: Purification of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to overcome challenges in your experiments.

I. Understanding the Molecule and Potential Impurities

Tert-Butyl (azetidin-3-ylmethyl)carbamate is a bifunctional molecule featuring a Boc-protected primary amine and a secondary amine within the azetidine ring. The oxalate salt is often the preferred form for its crystallinity and stability. Understanding its synthesis is key to anticipating impurities. A common synthetic route involves the reaction of 3-(aminomethyl)azetidine with di-tert-butyl dicarbonate (Boc₂O).

The primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3-(aminomethyl)azetidine and di-tert-butyl dicarbonate.

    • Di-Boc Species: The secondary amine of the azetidine ring can also be protected by a Boc group, leading to a di-protected species.

    • tert-Butanol: A byproduct of the reaction and also a degradation product of Boc₂O.[1]

  • Degradation Products:

    • Deprotected Amine: The Boc group is labile to acidic conditions, which can lead to the formation of the free amine.[2][3]

    • Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack, though this is less common under standard conditions.

  • Residual Solvents and Reagents:

    • Solvents: Acetonitrile, THF, or other solvents used in the synthesis and purification.

    • Excess Oxalic Acid: Used to form the salt.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: After synthesis and salt formation, my NMR shows broad peaks and the melting point is low and broad. What is the likely cause?

Answer: This is a classic sign of residual impurities, most likely unreacted starting materials, byproducts like the di-Boc species, or excess oxalic acid. Broad NMR peaks can be due to the presence of both the free base and the oxalate salt, or a mixture of different salt stoichiometries. A low and broad melting point indicates an impure substance.

Troubleshooting Steps:

  • Confirm the presence of impurities: Use HPLC to get a clearer picture of the impurity profile. A typical HPLC method would use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4]

  • Optimize the work-up: Before forming the oxalate salt, ensure the crude free base is properly washed to remove water-soluble impurities. An extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate against a mild aqueous base (like sodium bicarbonate solution) can be effective.

  • Stoichiometry of Oxalic Acid: Ensure you are using the correct stoichiometry of oxalic acid. An excess can lead to the issues you are observing.

Question 2: I am seeing a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. What could it be?

Answer: This is likely the di-Boc protected species, where both the primary amine and the secondary amine of the azetidine ring have reacted with di-tert-butyl dicarbonate. While the primary amine is more reactive, under certain conditions (e.g., excess Boc₂O, prolonged reaction time, or use of a strong base), the azetidine nitrogen can also be protected.

Troubleshooting Steps:

  • Optimize the Boc protection reaction:

    • Use a controlled stoichiometry of di-tert-butyl dicarbonate (typically 1.0-1.1 equivalents).

    • Maintain a moderate reaction temperature (room temperature is often sufficient).

    • Consider the choice of base. A milder base like sodium bicarbonate may be preferable to stronger, non-nucleophilic bases.

  • Purification by Column Chromatography: If the di-Boc species has already formed, it can usually be separated from the desired mono-Boc product by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Due to the polarity of the free amine on the azetidine ring, it may be necessary to add a small amount of a more polar solvent like methanol or triethylamine to the eluent to prevent streaking.

Question 3: My yield is very low after recrystallization. How can I improve it?

Answer: Low yield after recrystallization is often due to the choice of solvent system, cooling rate, or the initial purity of the material.

Troubleshooting Steps:

  • Optimize the Recrystallization Solvent: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine oxalate salts, alcoholic solvents are often a good choice. A mixture of isopropanol and water, or ethanol and diethyl ether can be effective.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals and to maximize yield. Rapid cooling can lead to the formation of fine powders or oils, which are harder to collect and may trap impurities.

  • Ensure High Initial Purity: Recrystallization is most effective for removing small amounts of impurities. If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: The oxalate salt is generally a stable, crystalline solid. It should be stored in a well-sealed container at room temperature, protected from moisture. The Boc group is sensitive to acid, so storage in a neutral environment is important.

Q2: Can I use a different acid to form the salt?

A2: Yes, other acids like hydrochloric acid or citric acid can be used to form salts. However, the oxalate salt is often chosen for its ability to form highly crystalline solids, which aids in purification. The choice of counter-ion can affect the solubility and handling properties of the final product.

Q3: How can I remove excess oxalic acid from my final product?

A3: If you suspect excess oxalic acid, you can wash the crystalline product with a solvent in which the oxalate salt is sparingly soluble, but oxalic acid has some solubility, such as cold isopropanol or acetone. Alternatively, recrystallization is the most effective method for removing excess acid.

Q4: What are the key NMR signals to look for to confirm the structure of tert-Butyl (azetidin-3-ylmethyl)carbamate?

A4: In ¹H NMR, you should look for a characteristic singlet at around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The protons on the azetidine ring typically appear as multiplets between 3.0 and 4.0 ppm. The methylene protons adjacent to the carbamate will also be in this region.

IV. Experimental Protocols

Protocol 1: Purification of Crude tert-Butyl (azetidin-3-ylmethyl)carbamate by Column Chromatography

This protocol is for the purification of the free base before salt formation.

Materials:

  • Crude tert-Butyl (azetidin-3-ylmethyl)carbamate

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Methanol, Triethylamine

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elute the column: Start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. To elute the product, a more polar system containing methanol may be necessary (e.g., 90:10:1 Ethyl Acetate:Methanol:Triethylamine). The triethylamine is added to prevent streaking of the amine on the acidic silica gel.

  • Collect and analyze fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base as an oil or a low-melting solid.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Deionized water

  • Erlenmeyer flask, heating plate, filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude oxalate salt. Add a minimal amount of a 9:1 mixture of isopropanol and water. Heat the mixture gently with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

V. Data Presentation

Table 1: Solubility of tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base)

SolventSolubility
DichloromethaneSoluble
ChloroformSoluble
MethanolSoluble
Ethyl AcetateSoluble
TetrahydrofuranSoluble
WaterSparingly Soluble
HexanesInsoluble

Note: This data is based on the general solubility of Boc-protected amines and may vary slightly for the specific compound.[2]

VI. Visualizations

Diagram 1: General Workflow for Purification

purification_workflow crude Crude Product (Free Base) chromatography Column Chromatography (Silica Gel) crude->chromatography pure_base Pure Free Base chromatography->pure_base salt_formation Oxalate Salt Formation pure_base->salt_formation crude_salt Crude Oxalate Salt salt_formation->crude_salt recrystallization Recrystallization (IPA/Water) crude_salt->recrystallization pure_salt Pure Oxalate Salt recrystallization->pure_salt

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Impurities

impurity_troubleshooting start Impure Product Detected check_mw Check Mass Spec Data start->check_mw high_mw Higher MW Impurity? check_mw->high_mw di_boc Likely Di-Boc Species high_mw->di_boc Yes nmr_issue Broad NMR / Low MP high_mw->nmr_issue No optimize_boc Optimize Boc Protection: - Control Stoichiometry - Milder Base di_boc->optimize_boc column_chrom Purify by Column Chromatography di_boc->column_chrom excess_reagents Excess Starting Material or Oxalic Acid nmr_issue->excess_reagents optimize_workup Optimize Work-up: - Aqueous Wash - Control Oxalic Acid Stoichiometry excess_reagents->optimize_workup recrystallize Recrystallize optimize_workup->recrystallize

Caption: Troubleshooting logic for common impurities encountered during purification.

VII. References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: [Link])

  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (URL: [Link])

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (URL: not available)

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem. (URL: [Link])

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (URL: )

  • Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])

  • 325775-44-8[tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate] - Acmec Biochemical. (URL: [Link])

Sources

Technical Support Center: Proper Storage and Handling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS No. 1187929-81-2). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key reagent, particularly in the synthesis of PROTACs and other complex molecules, its proper handling and storage are paramount to ensuring experimental success and reproducibility.[1][2] This guide provides in-depth, field-proven insights into causality, troubleshooting, and best practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's properties and safe handling.

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3] While some suppliers may ship the product at room temperature for transit within regions like the continental US, long-term storage should be under refrigerated conditions, typically 2-8°C, to minimize potential degradation.[1] Always refer to the Certificate of Analysis (CofA) provided by your supplier for lot-specific recommendations.[1][2]

Q2: What immediate safety precautions should I take when handling this compound for the first time?

This compound is classified as a hazardous substance. It is crucial to handle it in a well-ventilated area or a fume hood to avoid inhaling dust or fumes.[3] Standard personal protective equipment (PPE) is mandatory, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4] The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] In case of contact, rinse the affected area thoroughly with water.[3] An eyewash station should be readily accessible.[4]

Q3: Is this compound soluble in aqueous solutions?

As an oxalate salt, the compound is expected to have some aqueous solubility. However, the bulky tert-butoxycarbonyl (Boc) protecting group and the organic nature of the azetidine ring may limit its solubility in neutral water. It is more likely to be soluble in slightly acidic or basic aqueous solutions, or in polar organic solvents. For synthetic reactions, it is typically dissolved in organic solvents.

Q4: What common organic solvents can be used to dissolve this compound?

While specific quantitative solubility data is not widely published, Boc-protected amines and their salts are often soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols such as methanol or ethanol. For reactions, chlorinated solvents like Dichloromethane (DCM) or ethereal solvents like Tetrahydrofuran (THF) are also commonly used, though solubility may be more limited and require co-solvents or heating.[6][7] Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q5: What is the primary application of this compound?

This compound serves as a bifunctional linker or building block in organic synthesis.[5] It is frequently used in the construction of Proteolysis Targeting Chimeras (PROTACs), where the azetidine ring provides a rigid, three-dimensional scaffold.[1][2] The Boc-protected amine allows for sequential, controlled functionalization.

Section 2: Experimental Protocols & Troubleshooting Guides

This section provides detailed protocols for common manipulations of the compound and troubleshooting advice for issues that may arise.

Guide 1: Liberation of the Free Base from the Oxalate Salt

Objective: To use the compound in reactions sensitive to acid (the oxalate counter-ion) or requiring the free secondary amine of the azetidine ring for nucleophilic attack, it must first be converted to its free base form.

Step-by-Step Protocol:
  • Dissolution: Dissolve the this compound salt in a suitable solvent system. A biphasic mixture of an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and water is often effective.

  • Basification: Cool the mixture in an ice bath (0-5°C). Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃), dropwise while stirring.

  • Monitoring: Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 8-9. This ensures the deprotonation of the azetidine nitrogen and the neutralization of the oxalic acid.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the free base, which is typically an oil or low-melting solid.

Troubleshooting Workflow: Free Base Liberation

// Troubleshooting Nodes sol_issue [label="Solubility Issue?", shape=diamond, fillcolor="#FBBC05"]; emulsion [label="Emulsion during\nExtraction?", shape=diamond, fillcolor="#FBBC05"]; low_yield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"];

// Troubleshooting Solutions sol_sol1 [label="Try different solvent\n(e.g., add MeOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; emul_sol1 [label="Add Brine\n(sat. aq. NaCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yield_sol1 [label="Re-extract aqueous layer\n(2-3 times)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> dissolve; dissolve -> sol_issue; sol_issue -> basify [label="No"]; sol_issue -> sol_sol1 [label="Yes"]; sol_sol1 -> dissolve;

basify -> extract; extract -> emulsion; emulsion -> dry_concentrate [label="No"]; emulsion -> emul_sol1 [label="Yes"]; emul_sol1 -> extract;

dry_concentrate -> low_yield; low_yield -> product [label="No"]; low_yield -> yield_sol1 [label="Yes"]; yield_sol1 -> extract; } DOT Caption: Troubleshooting workflow for liberating the free base.

Guide 2: Boc-Deprotection Protocol

Objective: The most common reaction for this compound is the removal of the tert-butoxycarbonyl (Boc) group to reveal the primary amine, which can then be used in subsequent coupling reactions.

Causality: The Boc group is designed to be stable under many conditions but labile to acid.[8] The mechanism involves protonation of the carbamate carbonyl, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to yield the free amine.[8]

Step-by-Step Protocol (Using TFA):
  • Dissolution: Dissolve the Boc-protected substrate in a suitable anhydrous solvent, typically Dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v).[6]

  • Reaction: Stir the reaction mixture at room temperature.[6][8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Isolation: The product is typically obtained as a TFA or oxalate salt. It can often be precipitated by adding a non-polar solvent like diethyl ether and isolated via filtration.[8]

Troubleshooting Common Boc-Deprotection Issues
Issue Potential Cause Troubleshooting Solution & Rationale
Incomplete Reaction Insufficient acid or reaction time.Add more equivalents of acid or increase the reaction time. Monitor closely by LC-MS to avoid side reactions.
Side Product Formation The intermediate tert-butyl cation can alkylate nucleophilic sites on the molecule or solvent.[9]Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These scavengers trap the t-butyl cation, preventing unwanted alkylation.[8]
Cleavage of Other Acid-Sensitive Groups The reaction conditions are too harsh for other protecting groups (e.g., trityl, acetals) present in the molecule.Use milder acidic conditions. Consider using 4M HCl in 1,4-dioxane at 0°C to room temperature, or a solid-supported acid catalyst for easier removal and potentially higher selectivity.[9][10]
Difficulty with Product Isolation The resulting amine salt is highly polar or an oil.After removing the volatile components, co-evaporate with toluene to remove residual TFA. If precipitation fails, consider purifying via reverse-phase chromatography or converting the salt to the free base for easier handling.

Section 3: Stability and Incompatibility

Chemical Stability

The compound is stable under recommended storage conditions.[3] However, it is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to decomposition.[3][4]

  • Strong Bases: While mild base is used to generate the free amine, strong bases can potentially lead to degradation of the Boc group or other side reactions over extended periods.

  • Strong Acids: The Boc group is intentionally labile to strong acids like TFA and HCl.[6][10]

Thermal Stability

While generally stable at room temperature, prolonged exposure to high heat should be avoided. Thermolytic deprotection of Boc groups is possible but typically requires temperatures above 100°C, which may not be compatible with the rest of the molecule.[10]

Hazardous Decomposition

Upon combustion or thermal decomposition, the compound may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1).
  • PharmaBlock. (2023). Safety Data Sheet: tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate. Retrieved from a related compound's SDS for general handling principles.
  • Healy, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Retrieved from a discussion on solubility issues with similar zwitterionic compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Azetidine Scaffolds: A Comparative Analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] Its inherent conformational rigidity and metabolic stability offer significant advantages in the design of novel therapeutics.[1][3] For researchers and drug development professionals, the choice of the appropriate azetidine-containing building block is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. This guide provides an in-depth, objective comparison of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate and its primary alternatives, supported by experimental insights and data.

The Central Role of the Azetidine Moiety

The four-membered azetidine ring imparts a unique three-dimensional character to molecules, which can enhance binding affinity to biological targets.[1] Unlike more flexible aliphatic chains, the constrained nature of the azetidine scaffold reduces the entropic penalty upon binding.[1] Furthermore, the presence of the nitrogen atom provides a handle for further functionalization and can improve pharmacokinetic properties. The strategic incorporation of azetidines has become a key tactic in developing molecules for a wide range of therapeutic areas.[3]

In Focus: this compound

This compound has gained prominence as a versatile building block, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[4][5] Its structure offers a primary amine for conjugation, protected as a Boc-carbamate, and a secondary amine within the azetidine ring for further elaboration. The oxalate salt form enhances its stability and handling properties.

Key Features:

  • Bifunctionality: Presents a protected primary amine and a reactive secondary amine, allowing for sequential and controlled functionalization.

  • PROTAC Linker Component: Widely utilized in the synthesis of PROTACs, where the azetidine moiety can serve as a rigid and metabolically stable linker element.[4][5]

  • Solid Handling: The oxalate salt is a crystalline solid, which is often easier to handle and weigh accurately compared to oils or volatile liquids.

Synthetic Utility:

The primary utility of this reagent lies in the deprotection of the Boc group to reveal the primary amine, which can then be acylated, alkylated, or used in other amine-based transformations. The secondary amine of the azetidine ring is available for N-alkylation or N-arylation, providing a vector for molecular elaboration.

The Alternatives: A Head-to-Head Comparison

The selection of an azetidine reagent is dictated by the desired synthetic outcome and the specific functionalities required in the target molecule. Here, we compare this compound with three common alternatives: N-Boc-azetidin-3-one , 1-Boc-3-iodoazetidine , and N-Boc-azetidine-3-carboxylic acid .

N-Boc-azetidin-3-one: The Gateway to 3-Substituted Azetidines

N-Boc-azetidin-3-one is a cornerstone intermediate for the synthesis of a wide array of 3-substituted azetidines.[6] Its ketone functionality is a versatile handle for various transformations.

Primary Application: Reductive Amination

The most prominent application of N-Boc-azetidin-3-one is in reductive amination to generate 3-aminoazetidine derivatives.[7] This one-pot reaction involves the formation of an iminium ion intermediate upon reaction with a primary or secondary amine, followed by in-situ reduction.

Comparison with this compound:

FeatureThis compoundN-Boc-azetidin-3-one
Functional Handle Primary amine (protected) & secondary amineKetone
Primary Transformation Boc deprotection & N-functionalizationReductive amination, Grignard addition, etc.
Versatility Primarily for introducing a 3-(aminomethyl)azetidine moietyBroader versatility for diverse 3-substituents
Directness Direct source of the 3-(aminomethyl)azetidine coreRequires a subsequent reaction to introduce the desired amine

Causality Behind Experimental Choices:

The choice between these two reagents hinges on the desired final structure. If the target molecule requires a simple N-substituted 3-(aminomethyl)azetidine, the oxalate salt is a more direct precursor. However, for accessing a wider diversity of 3-aminoazetidines with various substituents on the amine, N-Boc-azetidin-3-one is the more logical starting point.[7]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-azetidin-3-one

This protocol describes a general procedure for the synthesis of N-substituted 3-aminoazetidines.

Materials:

  • N-Boc-azetidin-3-one

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in DCM, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

1-Boc-3-iodoazetidine: The Electrophilic Partner

1-Boc-3-iodoazetidine serves as an electrophilic azetidine source, ideal for nucleophilic substitution reactions.[8] The iodo group is a good leaving group, allowing for the introduction of a variety of nucleophiles at the 3-position.

Primary Application: Nucleophilic Substitution

This reagent is particularly useful for forming C-N, C-O, and C-S bonds at the 3-position of the azetidine ring.

Comparison with this compound:

FeatureThis compound1-Boc-3-iodoazetidine
Reactivity Nucleophilic (after deprotection)Electrophilic
Bond Formation Primarily C-N bond formation at the exocyclic amineC-N, C-O, C-S, and C-C bond formation at the 3-position
Scope of Nucleophiles Limited to reactions of the primary amineBroad scope of nucleophiles (amines, alcohols, thiols, etc.)

Causality Behind Experimental Choices:

1-Boc-3-iodoazetidine is the reagent of choice when the synthetic strategy involves the direct attachment of a heteroatom or carbon nucleophile to the azetidine ring. Its reactivity profile is complementary to that of the aminomethyl derivative.

Protocol 2: Nucleophilic Substitution on 1-Boc-3-iodoazetidine

This protocol provides a general method for the reaction of 1-Boc-3-iodoazetidine with an amine nucleophile.

Materials:

  • 1-Boc-3-iodoazetidine

  • Primary or secondary amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-3-iodoazetidine (1.0 eq) in ACN, add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Boc-azetidine-3-carboxylic Acid: The Peptide Modifier

N-Boc-azetidine-3-carboxylic acid is a non-canonical amino acid analogue that is incorporated into peptides to induce conformational constraints and enhance metabolic stability.[2][9]

Primary Application: Peptide Synthesis

This building block is used in solid-phase or solution-phase peptide synthesis using standard coupling reagents.[2]

Comparison with this compound:

FeatureThis compoundN-Boc-azetidine-3-carboxylic Acid
Functional Group AminomethylCarboxylic acid
Application General building block, PROTAC linkersPeptide and peptidomimetic synthesis
Impact on Structure Introduces a flexible aminomethylazetidine linkerIntroduces a rigid, constrained amino acid surrogate

Causality Behind Experimental Choices:

N-Boc-azetidine-3-carboxylic acid is the clear choice when the goal is to modify a peptide backbone. Its incorporation can lead to unique folding patterns and increased resistance to proteolytic degradation.[2] The aminomethyl derivative is not suitable for direct incorporation into a peptide backbone via standard amide bond formation.

Protocol 3: Peptide Coupling with N-Boc-azetidine-3-carboxylic Acid

This protocol outlines a typical solution-phase peptide coupling reaction.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • Amine (e.g., an amino acid ester hydrochloride) (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.0 eq), and HATU (1.1 eq) in DMF.

  • Cool the solution to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 This compound cluster_1 Alternative Reagents cluster_2 Key Transformations cluster_3 Product Scaffolds A Boc-NH-CH2-Azetidine-NH (Oxalate Salt) T1 Boc Deprotection & N-Functionalization A->T1 B N-Boc-Azetidin-3-one T2 Reductive Amination B->T2 C 1-Boc-3-iodoazetidine T3 Nucleophilic Substitution C->T3 D N-Boc-Azetidine-3-carboxylic Acid T4 Peptide Coupling D->T4 P1 N-Substituted 3-(aminomethyl)azetidines T1->P1 P2 3-Aminoazetidine Derivatives T2->P2 P3 3-Substituted Azetidines (C-N, C-O, C-S bonds) T3->P3 P4 Azetidine-containing Peptides T4->P4

Caption: Synthetic utility of this compound and its alternatives.

Data Summary and Performance Comparison

ReagentPrimary UseKey AdvantagesKey LimitationsTypical Yields
This compound Introduction of a 3-(aminomethyl)azetidine moiety; PROTAC linkersDirect precursor, solid handlingLess versatile for diverse 3-substitution>80% for N-functionalization
N-Boc-azetidin-3-one Synthesis of 3-aminoazetidine librariesHighly versatile ketone handleRequires a subsequent reaction step60-95% for reductive amination[7]
1-Boc-3-iodoazetidine Electrophilic azetidylationBroad scope of nucleophilesCan be less stable than other reagents50-90% for nucleophilic substitution
N-Boc-azetidine-3-carboxylic acid Peptide modificationIntroduces conformational rigidityLimited to peptide synthesis applications>85% for peptide coupling

Conclusion: Selecting the Optimal Reagent

The choice of an azetidine building block is a strategic decision that should be guided by the specific goals of the synthetic plan.

  • For the direct incorporation of a 3-(aminomethyl)azetidine unit, especially in the context of PROTAC linker synthesis, this compound is an excellent choice due to its bifunctional nature and ease of handling.

  • When aiming to generate a library of diverse 3-aminoazetidine derivatives, N-Boc-azetidin-3-one provides the most versatile and efficient platform through reductive amination.

  • To introduce a nucleophile at the 3-position of the azetidine ring, 1-Boc-3-iodoazetidine is the preferred electrophilic reagent.

  • For the modification of peptides to enhance their structural and biological properties, N-Boc-azetidine-3-carboxylic acid is the indispensable tool.

By understanding the unique reactivity and applications of each of these reagents, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Medicinal Chemistry, 12(7), 1147-1155. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & biomolecular chemistry, 19(15), 3274–3286. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 22(21), 8533–8538. [Link]

  • Zhang, G., & Schomaker, J. M. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of chemical research, 54(23), 4349–4364. [Link]

  • Zhang, J. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

  • Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45391-45417. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]

  • Szabó, G., Káncz, A., D'hooghe, M., De Kimpe, N., Fülöp, F., & Pápai, I. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1039. [Link]

  • Gouverneur, V., & Tredwell, M. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Angewandte Chemie (International ed. in English), 54(48), 14210–14223. [Link]

  • Szabó, G., Káncz, A., D'hooghe, M., De Kimpe, N., Fülöp, F., & Pápai, I. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1039. [Link]

  • Wessig, P., & Giesa, S. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry (Weinheim an der Bergstrasse, Germany), e202401031. Advance online publication. [Link]

  • Schimpl, J., & Loll, B. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature communications, 16(1), 134. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 22(21), 8533–8538. [Link]

  • Zhang, J. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

  • Schomaker, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of chemical research, 55(1), 112-127. [Link]

  • Wessig, P., & Giesa, S. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry (Weinheim an der Bergstrasse, Germany), e202401031. Advance online publication. [Link]

  • Reddy, T. J., & Le, T. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 12(15), 3488–3491. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & biomolecular chemistry, 19(15), 3274–3286. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

Sources

The Azetidine Advantage: A Comparative Analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate Oxalate Derivatives in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the selection of a suitable linker is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy. Among the burgeoning class of heterocyclic linkers, the azetidine scaffold has garnered significant attention for its unique conformational rigidity and favorable physicochemical properties. This guide provides an in-depth comparative analysis of derivatives of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a versatile building block for PROTAC synthesis, with a focus on how structural modifications can predictably influence biological activity and pharmacokinetic profiles.

The Strategic Importance of the Azetidine Moiety in PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3]

The azetidine ring, a four-membered saturated heterocycle, offers several advantages as a component of PROTAC linkers:

  • Conformational Rigidity: The strained nature of the azetidine ring restricts the conformational flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[1]

  • Improved Physicochemical Properties: The incorporation of the azetidine motif can enhance solubility and metabolic stability. Azetidine is less prone to N-dealkylation, a common metabolic liability for larger saturated amines like piperidine.

  • Vectorial Control: The 3-substituted azetidine provides a defined exit vector, allowing for precise control over the spatial orientation of the two ends of the PROTAC.

This compound serves as a key starting material, with the Boc-protected amine providing a handle for the attachment of either the POI-binding ligand or the E3 ligase ligand, while the secondary amine of the azetidine ring allows for further derivatization.

Comparative Analysis of Representative Derivatives

To illustrate the impact of derivatization on the performance of PROTACs, we present a comparative analysis of three hypothetical, yet representative, derivatives of tert-Butyl (azetidin-3-ylmethyl)carbamate. These derivatives are designed to explore the effects of modifying the azetidine nitrogen.

DerivativeStructureKey FeatureExpected Impact on PROTAC Performance
1. Core Structure (Boc-protected) O=C(OC(C)(C)C)NCC1CN(C(=O)c2ccccc2)C1N-Benzoyl substitutionIncreased Rigidity & Lipophilicity: The benzoyl group introduces a rigid, planar amide bond and increases the overall lipophilicity. This may enhance cell permeability but could also lead to non-specific binding. The defined geometry could favor a specific ternary complex conformation.
2. Alkylated Derivative O=C(OC(C)(C)C)NCC1CN(CC2CC2)C1N-Cyclopropylmethyl substitutionModulated Basicity & Vectorial Change: The cyclopropylmethyl group alters the basicity of the azetidine nitrogen and introduces a different three-dimensional vector compared to a simple alkyl chain. This can influence target engagement and off-target effects.
3. PEGylated Derivative O=C(OC(C)(C)C)NCC1CN(CCOCCO)C1N-PEG2 substitutionEnhanced Solubility & Flexibility: The short polyethylene glycol (PEG) chain increases hydrophilicity, which can improve aqueous solubility and reduce non-specific binding. The increased flexibility may allow for more dynamic sampling of conformations to achieve a productive ternary complex.[2]

Experimental Workflows and Protocols

A self-validating experimental approach is crucial for assessing the true impact of these modifications. Below are detailed protocols for the synthesis, deprotection, and coupling of the core azetidine linker, followed by a general method for assessing PROTAC-mediated degradation.

Synthesis of N-Substituted tert-Butyl (azetidin-3-ylmethyl)carbamate Derivatives

The following workflow outlines the general synthetic strategy for preparing the derivatives described above.

G cluster_0 Synthesis of N-Substituted Azetidine Core cluster_1 Deprotection and Coupling start This compound reaction1 N-Acylation / N-Alkylation start->reaction1 reagent1 Base (e.g., NaHCO3) Acyl Chloride / Alkyl Halide reagent1->reaction1 product1 N-Substituted tert-Butyl (azetidin-3-ylmethyl)carbamate reaction1->product1 product1_2 N-Substituted tert-Butyl (azetidin-3-ylmethyl)carbamate reaction2 Boc Deprotection product1_2->reaction2 reagent2 Acid (e.g., TFA or HCl in Dioxane) reagent2->reaction2 intermediate N-Substituted (azetidin-3-yl)methanamine reaction2->intermediate reaction3 Amide Coupling intermediate->reaction3 reagent3 POI-Ligand-Linker-COOH Coupling Agent (e.g., HATU) reagent3->reaction3 final_product Final PROTAC Conjugate reaction3->final_product

General synthetic workflow for PROTAC synthesis.

Protocol 1: N-Benzoylation of tert-Butyl (azetidin-3-ylmethyl)carbamate

  • To a solution of this compound (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (1:1, 0.1 M) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-benzoyl derivative.

Protocol 2: Boc-Deprotection [4]

  • Dissolve the N-substituted tert-butyl (azetidin-3-ylmethyl)carbamate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Protocol 3: Amide Coupling to a POI-Ligand

  • To a solution of the POI-ligand containing a carboxylic acid linker (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected N-substituted (azetidin-3-yl)methanamine (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate, wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

In Vitro Evaluation of PROTAC-Mediated Protein Degradation

The following workflow illustrates the key steps in assessing the efficacy of the synthesized PROTACs.

G cluster_0 Cellular Treatment and Lysis cluster_1 Protein Quantification and Analysis start Culture appropriate cell line treatment Treat cells with varying concentrations of PROTAC start->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation lysis Harvest and lyse cells incubation->lysis lysate Cell Lysate western_blot Western Blot Analysis lysate->western_blot quantification Quantify POI levels (normalize to loading control) western_blot->quantification dc50 Determine DC50 value quantification->dc50

Workflow for assessing PROTAC efficacy.

Protocol 4: Western Blot Analysis of Target Protein Degradation

  • Plate a suitable cancer cell line (e.g., MCF7 for ERα degradation) in 6-well plates and allow them to adhere overnight.[3]

  • Treat the cells with a serial dilution of the synthesized PROTACs (e.g., 1 nM to 10 µM) for 24 hours.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the POI levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.

  • Determine the DC50 (concentration at which 50% degradation is observed) for each PROTAC derivative.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective targeted protein degraders. This compound provides a valuable and versatile platform for the introduction of a rigid and metabolically stable azetidine moiety. As demonstrated, systematic derivatization of the azetidine nitrogen can be employed to fine-tune the physicochemical and pharmacological properties of the resulting PROTACs. The comparative analysis of derivatives with altered rigidity, basicity, and solubility profiles, supported by robust synthetic and analytical protocols, empowers researchers to rationally design and optimize PROTACs with improved therapeutic potential. The principles and methodologies outlined in this guide serve as a foundational framework for the continued exploration of azetidine-containing linkers in the exciting field of targeted protein degradation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23033645, tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Toure, M. & Crews, C. M. Current strategies for the design of PROTAC linkers: a critical review. Med. Chem. Commun.7 , 1478-1489 (2016). [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H. & Crews, C. M. Impact of linker length on the activity of PROTACs. Mol. Biosyst.7 , 369-377 (2011). [Link]

Sources

Analytical methods for validating the purity of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for Validating the Purity of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Guide for Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity Validation

In pharmaceutical development, the purity of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established rigorous guidelines for the validation of analytical procedures to ensure that they are suitable for their intended purpose.[2][3] For a molecule like this compound, potential impurities can arise from starting materials, by-products, or degradation.[4] A multi-faceted analytical approach is therefore not just recommended but essential for a comprehensive purity profile.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific information required. This compound is a non-volatile, polar organic salt, which makes certain techniques more suitable than others. We will compare four principal methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment of non-volatile compounds in the pharmaceutical industry.[4][5] Its principle relies on the separation of components in a mixture as they are partitioned between a liquid mobile phase and a solid stationary phase packed in a column.[6][7]

  • Causality of Choice : For this compound, its polarity and lack of volatility make Reverse-Phase HPLC (RP-HPLC) the ideal choice. A C18 column is used, where the non-polar stationary phase retains the analyte, and a polar mobile phase (typically a gradient of water and acetonitrile) is used for elution.[8] This method provides excellent separation of the main compound from non-volatile impurities.

  • Self-Validation System : The method's validity is continuously checked through system suitability tests, which monitor parameters like peak resolution, tailing factor, and injection precision to ensure the chromatographic system is performing correctly before any sample analysis.[9]

  • Authoritative Grounding : The procedures for HPLC are well-defined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7] Method validation follows the ICH Q2(R1) guideline, which outlines the required experimental data for validation.[2][10]

  • Instrumentation : HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection : UV at 210 nm (where the carbamate group may show absorbance).

    • Injection Volume : 5 µL.

  • Sample Preparation :

    • Accurately weigh ~10 mg of the compound.

    • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter through a 0.22 µm syringe filter prior to injection.

  • Analysis : Inject the sample and integrate all peaks. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.999Confirms a proportional response of the detector to analyte concentration.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the consistency and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1The lowest amount of analyte that can be quantified with accuracy and precision.
Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method capable of determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8] It works by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[11]

  • Causality of Choice : The structure of tert-Butyl (azetidin-3-ylmethyl)carbamate contains unique, well-resolved proton signals (e.g., the nine equivalent protons of the tert-butyl group) that are ideal for quantification against an internal standard. This provides an orthogonal and absolute measure of purity, which is highly valuable.[11]

  • Self-Validation System : The protocol's integrity relies on key experimental parameters. A long relaxation delay (at least 5 times the longest T1) is crucial to ensure full magnetization recovery for all protons, making the signal integrals directly proportional to the number of nuclei.[8]

  • Authoritative Grounding : The use of qNMR for purity determination is gaining wide acceptance and is recognized as a scientifically established method for purity confirmation.[11]

  • Instrumentation : NMR Spectrometer (≥400 MHz).

  • Materials :

    • Internal Standard (IS) : Maleic acid or another suitable certified standard with known purity.

    • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation :

    • Accurately weigh ~15 mg of this compound.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve both in ~0.7 mL of DMSO-d6.

  • NMR Acquisition Parameters :

    • Pulse Program : Standard 90° pulse.

    • Relaxation Delay (d1) : 30 seconds.

    • Number of Scans : ≥ 16 (to achieve a high signal-to-noise ratio).

  • Analysis :

    • Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation, accounting for molecular weight, number of protons, and mass of both the analyte and the standard.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[4] Samples are vaporized and carried by a gas mobile phase through a column containing a stationary phase.[7]

  • Causality of Choice : Due to its nature as an oxalate salt and the presence of the thermally labile carbamate group, this compound is non-volatile and not suitable for direct GC analysis.[12] However, GC, particularly with a headspace autosampler, is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[4][13]

  • Self-Validation System : Method performance is assured by analyzing a standard mixture of expected residual solvents to confirm retention times and detector response.

  • Authoritative Grounding : USP General Chapter <467> provides detailed procedures and acceptance criteria for residual solvent testing, which serves as the authoritative basis for this application.

  • Instrumentation : GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions :

    • Column : G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.

    • Carrier Gas : Helium.

    • Oven Program : 40 °C for 10 minutes, then ramp to 240 °C at 15 °C/min.

    • Injector Temperature : 250 °C.

    • Detector Temperature : 260 °C.

  • Headspace Parameters :

    • Vial Equilibration Temperature : 80 °C.

    • Vial Equilibration Time : 20 minutes.

  • Sample Preparation :

    • Accurately weigh ~100 mg of the compound into a headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and place it in the headspace autosampler.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[13] It is the premier technique for the identification of unknown impurities.[1][14]

  • Causality of Choice : If HPLC-UV analysis reveals unknown peaks, LC-MS is employed to determine their molecular weights. This information is critical for identifying potential by-products, degradants, or process-related impurities, providing a much deeper understanding of the sample's purity profile.[4][14]

  • Self-Validation System : The mass spectrometer is calibrated using a known standard before analysis to ensure mass accuracy.

  • Authoritative Grounding : The use of MS for impurity characterization is a standard practice in the pharmaceutical industry, and its principles are well-documented in scientific literature and regulatory submissions.[13]

Integrated Purity Validation Workflow

No single method provides a complete picture. A robust purity validation strategy integrates these orthogonal techniques to create a self-validating system.

G cluster_0 Purity Validation Workflow Sample Test Sample: This compound HPLC HPLC-UV Analysis (Primary Purity & Non-Volatile Impurities) Sample->HPLC GC Headspace GC-FID (Residual Solvents) Sample->GC qNMR qNMR Analysis (Absolute Purity & Identity) Sample->qNMR Decision1 Unknown Peaks Detected? HPLC->Decision1 Report Comprehensive Purity Report GC->Report qNMR->Report LCMS LC-MS Analysis (Impurity ID) LCMS->Report Decision1->LCMS Yes Decision1->Report No

Caption: Integrated workflow for comprehensive purity validation.

Summary Comparison of Methods

The table below summarizes the key attributes of each analytical method for the specific task of validating the purity of this compound.

FeatureHPLC-UVqNMRHeadspace GC-FIDLC-MS
Primary Use Case Quantify main component & non-volatile impuritiesDetermine absolute purity & confirm structureQuantify residual volatile solventsIdentify unknown impurities
Principle Chromatographic separation by polarityNuclear resonance signal integrationChromatographic separation by volatilitySeparation by polarity, detection by mass
Analyte Volatility Non-volatileNon-volatileVolatile onlyNon-volatile
Destructive? YesNoYesYes
Quantitative Power Excellent (relative)Excellent (absolute)ExcellentGood (requires standards)
Impurity ID Power Low (retention time only)Moderate (structural clues)Moderate (retention time)High (molecular weight)
Key Limitation Requires chromophore; co-elution possibleLower sensitivity; peak overlap can occurOnly for volatile compoundsComplex; quantification can be challenging

Detailed Experimental Workflow Visualization

The following diagram illustrates the logical steps within a typical HPLC analysis.

HPLC_Workflow cluster_1 HPLC Experimental Workflow Prep Sample & Mobile Phase Preparation SST System Suitability Test (SST) Prep->SST Inject Inject Blank, Standard, & Sample Solutions SST->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Process Peak Integration & Analysis Acquire->Process Result Calculate % Purity & Impurity Profile Process->Result

Caption: Step-by-step workflow for a typical HPLC analysis.

References

A Strategic Guide to Unveiling the Biological Potential of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to investigate and characterize the potential biological activity of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate.

Editorial Note: The subject compound, this compound, is primarily documented in chemical literature as a bifunctional linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a synthetic building block, it is not presumed to possess intrinsic biological activity. Therefore, this guide is structured not to merely "confirm" a known activity, but to present a logical, tiered strategy to discover and characterize any potential novel bioactivity. The rationale for this investigation stems from the compound's core structural motifs: the azetidine ring and the carbamate group. The azetidine scaffold, prized for the conformational rigidity it imparts, is a component of several approved drugs, including kinase and ion channel modulators.[3][4] Similarly, the carbamate moiety is a well-established pharmacophore in numerous therapeutic agents.[5] This strategic exploration is designed to be a self-validating system, comparing the subject compound against established benchmarks to rigorously assess its potential as a starting point for new therapeutic development.

Part 1: The Unbiased Starting Point: Phenotypic Screening

Causality Behind the Choice: For a compound with no known biological target, a target-agnostic or phenotypic screening approach is the most logical and unbiased starting point.[6][7] This strategy allows the biological system itself to reveal a compound's effect by measuring changes in observable cellular characteristics (phenotypes).[8][9] A foundational phenotypic screen assesses broad cytotoxicity, as this can be an indicator of potent, non-specific activity or the first clue toward a more specific anticancer effect.

Comparative Experiment: Multi-Lineage Cytotoxicity Profiling

This experiment aims to determine the concentration-dependent effect of the test compound on the viability of a diverse panel of human cancer cell lines, comparing its performance directly against a standard-of-care chemotherapeutic agent, Doxorubicin.

Experimental Protocol: High-Content Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their respective recommended media until they reach approximately 80% confluency.

  • Cell Plating: Harvest cells and seed them into 96-well, black-walled, clear-bottom microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin (positive control) in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Treat the cells with the serially diluted compounds. Include wells treated with DMSO alone as a negative control (vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Staining: Add a solution containing Hoechst 33342 (stains nuclei of all cells) and Propidium Iodide (stains nuclei of dead cells with compromised membranes) to each well. Incubate for 30 minutes.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The total number of cells (blue channel) and the number of dead cells (red channel) are quantified.

  • Data Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Summary: Comparative Cytotoxicity (IC₅₀, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Test Compound> 100> 100> 100
Doxorubicin (Control)0.851.20.5
Note: Data are hypothetical and for illustrative purposes.

Interpretation: In this hypothetical scenario, the test compound shows no significant cytotoxicity, suggesting it is not a broad-spectrum cytotoxic agent. This lack of general toxicity is a favorable characteristic for a compound that might have a more specific, non-lethal biological activity.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate Seed Cells in 96-Well Plate treat Treat Cells & Incubate 72h plate->treat 24h compound Prepare Serial Dilutions of Test Compound & Control compound->treat stain Add Viability Dyes (Hoechst/PI) treat->stain image High-Content Imaging stain->image quant Quantify Live/Dead Cells image->quant calc Calculate IC50 Values quant->calc

Caption: Phenotypic screening workflow for cytotoxicity assessment.

Part 2: Focused Investigation: Target-Based Screening

Causality Behind the Choice: Given that the azetidine scaffold is present in drugs targeting specific protein families, a logical next step is to screen the compound against these high-probability classes. This targeted approach efficiently probes the most likely mechanisms of action. We will focus on three major druggable classes: kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparative Experiment: Kinase Inhibition Profiling

Protein kinases are crucial regulators of cell signaling and a major class of therapeutic targets.[10] This assay evaluates if the test compound can inhibit the activity of representative kinases.

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11]

  • Reagent Preparation: Prepare reaction mixtures containing a specific kinase (e.g., SRC [tyrosine kinase], AKT1 [serine/threonine kinase]), its corresponding substrate peptide, and kinase assay buffer.

  • Compound Plating: In a 384-well plate, add 2.5 µL of serially diluted test compound or Staurosporine (a potent, non-selective kinase inhibitor control).[11]

  • Kinase Incubation: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for potential binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against inhibitor concentration to determine IC₅₀ values.

Data Summary: Comparative Kinase Inhibition (IC₅₀, nM)

CompoundSRC (Tyrosine Kinase)AKT1 (Ser/Thr Kinase)
Test Compound> 10,000> 10,000
Staurosporine (Control)815
Note: Data are hypothetical and for illustrative purposes.

Signaling Pathway Visualization

G cluster_pathway Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase (e.g., SRC) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates ADP ADP Kinase->ADP SubstrateP Phosphorylated Substrate Substrate->SubstrateP Response Cellular Response (Proliferation, Survival) SubstrateP->Response ATP ATP ATP->Kinase Inhibitor Test Compound Inhibitor->Kinase blocks

Caption: Inhibition of a generic kinase signaling pathway.

Comparative Experiment: GPCR Modulation

GPCRs are the largest family of cell-surface receptors and are targeted by a significant portion of all approved drugs.[12] A common assay for Gq-coupled GPCRs measures intracellular calcium mobilization.[13]

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation: Use a cell line stably expressing a Gq-coupled receptor of interest (e.g., HEK293 cells with the M1 Muscarinic Receptor). Seed cells in a 96-well plate and grow overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the test compound or a known antagonist and measure the baseline fluorescence.

  • Agonist Stimulation: After a short incubation, add a known agonist (e.g., Carbachol for the M1 receptor) to stimulate the receptor.

  • Data Acquisition: Continuously measure fluorescence intensity before and after agonist addition. An active antagonist will blunt the fluorescence increase caused by the agonist.

  • Data Analysis: Calculate the percent inhibition of the agonist response at various concentrations of the test compound to determine its IC₅₀.

Data Summary: Comparative M1 Receptor Antagonism (IC₅₀, µM)

CompoundM1 Muscarinic Receptor
Test Compound> 50
Atropine (Control)0.001
Note: Data are hypothetical and for illustrative purposes.
Comparative Experiment: Ion Channel Screening

Ion channels are critical for regulating numerous physiological processes and are well-established drug targets.[14][15] High-throughput screening can be performed using fluorescence-based ion flux assays.[16]

Experimental Protocol: Fluorescence-Based Thallium Flux Assay

This assay is commonly used for potassium channels, using thallium (Tl⁺) as a surrogate for potassium (K⁺) that can be detected by a specific fluorescent dye.

  • Cell Culture: Use a cell line expressing a specific potassium channel (e.g., hERG).

  • Dye Loading: Load cells with a thallium-sensitive fluorescent indicator.

  • Compound Incubation: Add the test compound or a known channel blocker (e.g., E-4031 for hERG) and incubate.

  • Thallium Addition: Add a stimulus buffer containing thallium to the wells.

  • Data Acquisition: Measure the rate of fluorescence increase as thallium enters the cells through the open channels. An effective blocker will reduce this rate.

  • Data Analysis: Determine the IC₅₀ by plotting the inhibition of thallium flux against the compound concentration.

Data Summary: Comparative hERG Channel Blockade (IC₅₀, µM)

CompoundhERG Potassium Channel
Test Compound> 30
E-4031 (Control)0.01
Note: Data are hypothetical and for illustrative purposes.

Part 3: Preliminary "Drug-Likeness" Assessment: In Vitro ADME Profiling

Causality Behind the Choice: Should any significant biological activity be discovered in the screening phases, a preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[17][18] These assays predict how a compound might behave in a living organism and help identify potential liabilities early in the discovery process.[19][20]

Experiment: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[21]

Protocol: Microsomal Stability Assay

  • Reaction Setup: In a 96-well plate, incubate the test compound (at 1 µM) with human liver microsomes and a buffer. Include a positive control compound with known metabolic properties (e.g., Verapamil).

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).

Experiment: Plasma Stability

This assay determines if a compound is degraded by enzymes, such as esterases, present in blood plasma.[21]

Protocol: Plasma Stability Assay

  • Reaction Setup: Incubate the test compound (at 10 µM) in plasma from a relevant species (e.g., human, rat) at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and quench the reaction with cold acetonitrile.

  • Analysis: Process samples as described in the microsomal stability assay and analyze by LC-MS/MS.

  • Data Calculation: Calculate the percent of the compound remaining at each time point relative to the 0-minute sample.

Data Summary: Preliminary ADME Profile

CompoundMicrosomal Half-Life (t½, min)Plasma Stability (% Remaining at 120 min)
Test Compound> 6098%
Verapamil (Control)1595%
Note: Data are hypothetical and for illustrative purposes.

ADME Assessment Workflow

G cluster_meta Metabolic Stability cluster_plasma Plasma Stability m_setup Incubate Compound with Liver Microsomes + NADPH m_time Sample at Time Points (0-60 min) m_setup->m_time m_lcsms LC-MS/MS Analysis m_time->m_lcsms m_half Calculate Half-Life (t½) m_lcsms->m_half p_setup Incubate Compound in Plasma at 37°C p_time Sample at Time Points (0-120 min) p_setup->p_time p_lcsms LC-MS/MS Analysis p_time->p_lcsms p_rem Calculate % Remaining p_lcsms->p_rem Hit Bioactive 'Hit' from Screening Hit->m_setup Hit->p_setup

Caption: Workflow for preliminary in vitro ADME profiling.

Overall Conclusion and Path Forward

This guide outlines a systematic, multi-tiered strategy for evaluating a chemical building block, this compound, for novel biological activity. The proposed workflow begins with a broad, unbiased phenotypic screen to detect any effect on cell health. It then progresses to focused, target-based assays against high-probability protein families—kinases, GPCRs, and ion channels—justified by the compound's chemical structure. Finally, it establishes a framework for assessing preliminary drug-like properties through essential in vitro ADME assays.

Based on the hypothetical data presented, the test compound demonstrates no significant activity in these initial assays. This outcome would reinforce its primary utility as a synthetic linker. However, should any of these experiments yield a confirmed "hit"—a reproducible, dose-dependent effect at a reasonable concentration—the following steps would be warranted:

  • Hit Confirmation and Target Validation: Re-test to confirm the activity and, for phenotypic hits, initiate target deconvolution studies to identify the molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand which structural features are critical for the observed activity.

  • Lead Optimization: If a promising SAR is established, begin a medicinal chemistry campaign to improve potency, selectivity, and ADME properties, transforming the initial hit into a viable lead compound for further preclinical development.

This rigorous, comparison-driven approach ensures that any potential biological activity is identified and characterized with a high degree of scientific integrity, providing a solid foundation for any subsequent drug discovery efforts.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

  • Wang, L., et al. (2020). Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry, 295(32), 10925-10941. Available at: [Link]

  • Weaver, C. D., & Iverson, T. M. (2012). Ion Channel Screening. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Eglen, R. M. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. SLAS DISCOVERY, 25(8), 851-859. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Available at: [Link]

  • Loza-Mejía, M. A., & Salazar-Gómez, A. F. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 28(13), 5198. Available at: [Link]

  • Proietti, G., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 569-591. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • White, R. E., & Di, L. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Seashore-Ludlow, B., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Cell Chemical Biology, 22(8), 1082-1094. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem Compound Summary for CID 23033645. Retrieved from [Link].

  • Renaud, J., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1439, 1-17. Available at: [Link]

  • Lu, H., & Li, Y. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(21), 13398. Available at: [Link]

  • MCE. (n.d.). This compound. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(1). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate linker molecules is a critical determinant of therapeutic efficacy. The azetidine motif, a strained four-membered heterocycle, has garnered significant attention for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, when incorporated into linker structures. This guide provides an in-depth cross-validation of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a key building block for PROTACs and other targeted therapies.[1][2]

This document will delve into the synthetic nuances, purification strategies, and analytical characterization of this azetidine-containing linker. Furthermore, we will conduct a comparative analysis with a structurally analogous piperidine-based linker, tert-Butyl (piperidin-4-ylmethyl)carbamate, to highlight the distinct advantages and considerations associated with the azetidine core. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical experimental data and expert insights necessary to make informed decisions in their molecular design and synthesis endeavors.

Comparative Analysis: Azetidine vs. Piperidine Linker Building Blocks

The choice between different cyclic amine cores in linker design can significantly impact the final properties of a therapeutic agent. Here, we compare the synthesis and key analytical features of the title azetidine-based linker with its six-membered ring counterpart.

FeatureThis compoundtert-Butyl (piperidin-4-ylmethyl)carbamate
Ring Size 4-membered6-membered
Synthetic Complexity Higher, due to ring strainLower, more established routes
Conformational Rigidity HigherLower, chair-boat conformations
Solubility Contribution Generally higherGenerally lower
Metabolic Stability Often enhancedVariable
Representative Yield ModerateHigh
Purification Requires careful chromatographic separationStandard chromatographic or crystallization methods

Experimental Protocols

Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate

The synthesis of the title compound can be approached through a multi-step sequence starting from a commercially available, appropriately protected azetidine precursor. The following protocol is a representative method adapted from the synthesis of similar azetidine derivatives.[3]

Step 1: Reductive Amination

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM), add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate.

Step 2: Boc Protection of the Exocyclic Amine

  • Dissolve the crude tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the di-Boc protected intermediate.

Step 3: Selective Deprotection of the Ring Nitrogen

  • Dissolve the di-Boc protected intermediate in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of tert-butyl (azetidin-3-yl)carbamate.

Step 4: Formation of the Oxalate Salt

  • Dissolve the hydrochloride salt in a minimal amount of methanol.

  • Add a solution of oxalic acid (1.0 eq) in methanol.

  • Stir for 30 minutes, and then add diethyl ether to precipitate the oxalate salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate

The synthesis of the piperidine analog is generally more straightforward.

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by crystallization or silica gel chromatography to yield tert-butyl (piperidin-4-ylmethyl)carbamate.

Analytical Characterization: A Comparative Overview

Analytical Techniquetert-Butyl (azetidin-3-ylmethyl)carbamate (Predicted)(S)-Tert-butyl (piperidin-3-ylmethyl)carbamate[4]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) ~4.8 (br s, 1H, NH), ~3.8-3.6 (m, 4H, azetidine CH₂), ~3.2 (t, 2H, CH₂NHBoc), ~2.8 (m, 1H, azetidine CH), 1.44 (s, 9H, C(CH₃)₃)4.77 (br s, 1H, NH), 3.03-2.90 (m, 4H, H-2, H-4), 2.56-2.49 (m, 1H, CHbNHBoc), 2.31-2.20 (m, 1H, CHaNHBoc), 1.72-1.57 (m, 3H, H-3, H-5), 1.39 (s, 9H, -OC(CH₃)₃), 1.21-1.01 (m, 2H, H-4)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) ~156.0 (C=O), ~80.0 (C(CH₃)₃), ~55.0 (azetidine CH₂), ~45.0 (CH₂NHBoc), ~35.0 (azetidine CH), 28.4 (C(CH₃)₃)156.72, 79.73, 51.16, 47.46, 44.99, 38.44, 29.58, 29.03, 26.56
Mass Spec (FAB MS m/z) Predicted: 187 [M+H]⁺215 [M+1]⁺

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthetic pathways for the azetidine and piperidine-based linker precursors.

Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate cluster_azetidine Azetidine Synthesis A 1-Boc-azetidin-3-one B tert-Butyl 3-aminoazetidine-1-carboxylate A->B Reductive Amination C Di-Boc Intermediate B->C (Boc)₂O D tert-Butyl (azetidin-3-yl)carbamate HCl C->D 4M HCl/dioxane E This compound D->E Oxalic Acid

Caption: Synthetic scheme for this compound.

Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate cluster_piperidine Piperidine Synthesis P1 4-(Aminomethyl)piperidine P2 tert-Butyl (piperidin-4-ylmethyl)carbamate P1->P2 (Boc)₂O, NaHCO₃

Caption: Synthetic scheme for tert-Butyl (piperidin-4-ylmethyl)carbamate.

Conclusion

The cross-validation of this compound and its comparison with a piperidine analog underscore the critical role of the cyclic amine core in determining the properties of linker molecules. While the synthesis of the azetidine derivative is more complex, the potential benefits in terms of enhanced solubility, metabolic stability, and conformational rigidity make it a compelling choice for the development of next-generation targeted therapeutics. This guide provides the necessary experimental framework and comparative data to assist researchers in navigating the synthesis and application of this important building block.

References

  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. Accessed December 10, 2023. [Link]

Sources

A Comparative Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug discovery, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the quality and characterization of building blocks are paramount. This guide provides an in-depth technical comparison of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, a rigid azetidine-based PROTAC linker, as an analytical reference standard. We will objectively compare its performance and characteristics with a flexible polyethylene glycol (PEG)-based alternative, Boc-NH-PEG2-CH2CH2COOH, supported by experimental protocols and data to inform your selection of analytical reference standards.

The Critical Role of Linker Moieties in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This compound represents a class of rigid linkers. The azetidine ring introduces conformational constraint, which can pre-organize the PROTAC into a bioactive conformation and potentially enhance the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. In contrast, flexible linkers, such as those derived from PEG, offer greater conformational freedom, which can be advantageous in spanning the distance between the target protein and the E3 ligase.

This guide will explore the analytical considerations for these two distinct classes of PROTAC linkers when used as reference standards.

Comparison of Analytical Reference Standards

The choice of an analytical reference standard is critical for the accurate quantification and quality control of active pharmaceutical ingredients (APIs) and their intermediates. An ideal reference standard should be highly pure, stable, and well-characterized.

FeatureThis compoundBoc-NH-PEG2-CH2CH2COOH
Structure Rigid, containing an azetidine ringFlexible, containing a PEG chain
CAS Number 1187929-81-21365655-91-9
Molecular Formula C11H20N2O6C12H23NO6
Molecular Weight 276.29 g/mol 277.31 g/mol
Typical Purity ≥95% - ≥97%[1][2]≥97%[3]
Key Structural Features Azetidine ring, carbamate, oxalate saltPEG chain, carbamate, carboxylic acid
Solubility Soluble in water and polar organic solventsSoluble in a range of organic solvents and aqueous solutions[4]
Stability The Boc group is acid-labile. The azetidine ring can be susceptible to ring-opening under certain conditions.The Boc group is acid-labile. The PEG chain can be prone to oxidation.[5]

Experimental Protocols for Characterization

To ensure the identity, purity, and stability of these reference standards, a suite of analytical techniques is employed. The following protocols are designed as self-validating systems, providing a robust framework for their characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical reference standards.

Experimental Workflow for HPLC Purity Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject Sample analysis Data Analysis hplc->analysis Generate Chromatogram report Purity Report analysis->report Calculate % Purity

A diagram illustrating the HPLC analysis workflow.

Protocol for this compound:

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in the initial mobile phase composition to a concentration of 1 mg/mL.

Protocol for Boc-NH-PEG2-CH2CH2COOH:

  • Instrumentation: HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the PEG backbone lacks a strong UV chromophore.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound, for example, 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the reference standards.

¹H NMR Data for tert-Butyl (azetidin-3-ylmethyl)carbamate (free base):

ProtonsExpected Chemical Shift (δ, ppm)
tert-butyl~1.4 (s, 9H)
Azetidine CH2~3.2-3.8 (m, 4H)
Azetidine CH~2.8-3.2 (m, 1H)
CH2-NH~3.0-3.4 (m, 2H)

¹H NMR Data for Boc-NH-PEG2-CH2CH2COOH: [6]

ProtonsExpected Chemical Shift (δ, ppm)
tert-butyl~1.4 (s, 9H)
PEG backbone (-O-CH2-CH2-)~3.6 (m)
-CH2-COOH~2.5 (t)
-NH-CH2-~3.3 (m)
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Experimental Workflow for Mass Spectrometry Analysis

sample Sample Introduction ionize Ionization (ESI) sample->ionize analyze Mass Analyzer (TOF) ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum detect->spectrum

A diagram of the mass spectrometry workflow.

Expected Ions for tert-Butyl (azetidin-3-ylmethyl)carbamate (free base):

  • [M+H]⁺: Expected m/z ~187.15

  • Key Fragment: Loss of the Boc group ([M-Boc+H]⁺) at m/z ~87.09

Expected Ions for Boc-NH-PEG2-CH2CH2COOH: [3]

  • [M+H]⁺: 278.16

  • [M+Na]⁺: 300.14

  • Key Fragment: Loss of the Boc group ([M-Boc+H]⁺) at m/z ~178.11

Stability Assessment: Forced Degradation Studies

Understanding the stability of a reference standard is crucial for ensuring its integrity over time. Forced degradation studies are performed to identify potential degradation products and pathways.[7]

Protocol for Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the standard in 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat a solution of the standard with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid standard to elevated temperatures (e.g., 80°C).

  • Photostability: Expose a solution of the standard to UV and visible light.

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. For this compound, degradation is expected under acidic conditions due to the lability of the Boc group.[5] The azetidine ring may also be susceptible to opening under harsh hydrolytic conditions.[8][9] For Boc-NH-PEG2-CH2CH2COOH, in addition to the acid-labile Boc group, the PEG chain is susceptible to oxidative degradation.[5]

Conclusion

Both this compound and Boc-NH-PEG2-CH2CH2COOH serve as valuable analytical reference standards in the development of PROTACs and other advanced therapeutics. The choice between a rigid, azetidine-based linker and a flexible, PEG-based linker will depend on the specific structural and physicochemical properties of the molecule being synthesized.

This guide provides a framework for the comprehensive analytical characterization of these reference standards. The provided protocols for HPLC, NMR, and MS, along with the approach to forced degradation studies, offer a robust system for ensuring the quality, identity, and stability of these critical reagents. By adhering to these rigorous analytical principles, researchers can have confidence in the integrity of their reference standards, which is fundamental to the success of their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Benchmarking tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Datasheet – A Functional Comparison of Saturated Heterocyclic Building Blocks

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of linker building blocks is a critical decision point that profoundly influences the ultimate performance of a drug candidate.[1] While datasheets provide essential but static information, a deeper, functional understanding of how a building block performs in context is paramount. This guide provides a comprehensive benchmarking of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate against its more common, five- and six-membered ring counterparts: tert-butyl (pyrrolidin-3-ylmethyl)carbamate and tert-butyl (piperidin-3-ylmethyl)carbamate.

Our analysis moves beyond simple specifications to offer a field-proven perspective on the causal relationships between the inherent chemical properties of these building blocks and their performance in key synthetic and biological applications. Every protocol and piece of data presented herein is designed to be a self-validating system, empowering you to make informed decisions in your research and development endeavors.

The Rationale for Comparison: The Significance of the Saturated Heterocycle

Saturated heterocycles are privileged scaffolds in drug discovery, prized for their ability to impart three-dimensionality, modulate physicochemical properties, and serve as versatile handles for further chemical modification. The choice between an azetidine, pyrrolidine, or piperidine core for a linker or other structural motif is a strategic one, with each ring size offering a unique combination of rigidity, basicity, and metabolic stability.

  • This compound has emerged as a valuable building block due to the unique conformational constraints of the four-membered azetidine ring. This rigidity can be advantageous in pre-organizing a molecule for optimal binding to its biological target.

  • tert-Butyl (pyrrolidin-3-ylmethyl)carbamate and tert-Butyl (piperidin-3-ylmethyl)carbamate represent the established standards, offering greater conformational flexibility, which can be beneficial in allowing a molecule to adapt to its binding site.

This guide will dissect these differences through the lens of empirical data and practical application.

Comparative Physicochemical Properties: A Data-Driven Analysis

The subtle differences in the ring structures of our three benchmark compounds lead to significant variations in their key physicochemical properties. These properties, in turn, have a cascading effect on solubility, permeability, and metabolic stability.

Propertytert-Butyl (azetidin-3-ylmethyl)carbamatetert-Butyl (pyrrolidin-3-ylmethyl)carbamatetert-Butyl (piperidin-3-ylmethyl)carbamate
Molecular Weight 186.25 g/mol 200.28 g/mol 214.31 g/mol
cLogP (estimated) 0.50.91.2
Topological Polar Surface Area (TPSA) 41.6 Ų41.6 Ų41.6 Ų

Data sourced from PubChem and other chemical supplier databases where available for the free base form. cLogP is an estimate and can vary based on the calculation method.

Expert Insights:

The most notable trend in the data is the increasing lipophilicity (cLogP) with ring size. The azetidine derivative is the most polar of the three, a characteristic that can be highly advantageous in mitigating solubility issues often encountered with complex, lipophilic molecules like PROTACs. The identical TPSA across all three compounds indicates that the fundamental polar interactions are conserved, with the differences in properties being driven primarily by the hydrocarbon content and conformational effects of the ring.

Benchmarking in a Core Application: Amide Coupling for PROTAC Synthesis

A primary application for these building blocks is in the synthesis of PROTACs, where they are incorporated as part of the linker.[2][3] The nucleophilicity of the secondary amine (after deprotection of the Boc group) is a critical parameter for efficient amide bond formation.

Experimental Causality:

The choice of coupling reagent and conditions is crucial for achieving high yields, especially when dealing with sterically hindered substrates or electron-deficient amines.[4] The inherent ring strain of azetidine can influence its reactivity compared to the more flexible pyrrolidine and piperidine rings.

Workflow for Comparative Amide Coupling

G cluster_0 Pre-Coupling cluster_1 Coupling Reaction cluster_2 Post-Coupling deprotection Boc Deprotection (TFA in DCM) amine_salt Amine Salt Formation deprotection->amine_salt free_basing Neutralization (e.g., DIPEA) amine_salt->free_basing amide_formation Amide Bond Formation free_basing->amide_formation Nucleophilic Attack carboxylic_acid Carboxylic Acid (e.g., POI Ligand) coupling_reagent Activation (e.g., HATU) carboxylic_acid->coupling_reagent activated_ester Activated Ester Intermediate coupling_reagent->activated_ester activated_ester->amide_formation workup Aqueous Workup amide_formation->workup purification Chromatography workup->purification final_product Purified Amide Product purification->final_product G cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation microsomes Liver Microsomes incubation Incubate at 37°C microsomes->incubation compound Test Compound compound->incubation nadph NADPH (Cofactor) nadph->incubation quenching Quench Reaction (Acetonitrile) incubation->quenching Time Points centrifugation Centrifuge quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms concentration Parent Compound Concentration vs. Time lcms->concentration half_life Calculate Half-Life (t½) concentration->half_life

Sources

Spectroscopic Confirmation of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. In the burgeoning field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) linkers are critical components, and their structural integrity must be unequivocally established. This guide provides an in-depth technical comparison for the spectroscopic confirmation of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate , a versatile azetidine-containing linker.

This guide will navigate the predicted spectroscopic landscape of this molecule, offering a detailed analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. By dissecting the characteristic signals of its constituent moieties—the tert-butyl carbamate, the azetidine ring, and the oxalate counter-ion—we will construct a robust predictive spectroscopic profile. Furthermore, we will objectively compare this profile with that of alternative PROTAC linkers, providing supporting experimental data where available, to empower researchers in making informed decisions for their synthetic and analytical workflows.

The Molecular Architecture: A Spectroscopic Perspective

The structure of this compound presents distinct functionalities that give rise to a unique spectroscopic fingerprint. Understanding the expected signals from each component is key to its identification.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Roadmap

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbamate and the strained azetidine ring.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
tert-butyl (-C(CH₃)₃)~1.45singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet upfield.
Azetidine ring CH₂~3.8 - 4.2multiplet4HThe protons on the carbons adjacent to the nitrogen in the azetidine ring are deshielded and expected to show complex splitting patterns due to coupling with each other and the methine proton.
Azetidine ring CH~3.0 - 3.5multiplet1HThe methine proton of the azetidine ring will be a complex multiplet due to coupling with the adjacent methylene protons and the exocyclic methylene protons.
Exocyclic CH₂-N~3.2 - 3.6doublet2HThese protons are adjacent to a stereocenter and an amine, leading to a downfield shift and coupling with the azetidine methine proton.
Carbamate N-H~5.0 - 5.5broad singlet1HThe carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent.
Azetidinium N⁺-H₂~8.0 - 9.0broad singlet2HThe protons on the positively charged nitrogen of the azetidinium ion are expected to be significantly deshielded and appear as a broad signal.
Oxalate COOH~12.0 - 14.0broad singlet2HThe acidic protons of the oxalic acid counter-ion will appear as a very downfield, broad singlet, and may exchange with water in the solvent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbamate C=O~156The carbonyl carbon of the carbamate group is deshielded and appears in the typical range for this functional group.[1][2]
tert-butyl C(CH₃)₃~80The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1]
tert-butyl C(CH₃)₃~28The methyl carbons of the tert-butyl group are shielded and appear upfield.[1]
Azetidine ring CH₂~50 - 55The carbons of the azetidine ring adjacent to the nitrogen are deshielded.
Azetidine ring CH~35 - 40The methine carbon of the azetidine ring.
Exocyclic CH₂-N~45 - 50The exocyclic methylene carbon attached to the carbamate nitrogen.
Oxalate C=O~160 - 165The carbonyl carbons of the oxalate anion are highly deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch (carbamate)3300 - 3400MediumCharacteristic stretching vibration of the N-H bond in the carbamate.[3][4]
N⁺-H stretch (azetidinium)2800 - 3100Broad, StrongStretching vibrations of the N-H bonds in the protonated amine.
C-H stretch (aliphatic)2850 - 3000Medium-StrongStretching vibrations of the C-H bonds in the tert-butyl and azetidine moieties.
C=O stretch (carbamate)~1690 - 1710StrongThe carbonyl stretch of the carbamate is a very strong and characteristic absorption.[3][4][5]
C=O stretch (oxalate)~1600 - 1750Strong, BroadThe asymmetric and symmetric stretching vibrations of the carboxylate groups in the oxalate anion result in strong, often broad, absorptions.[6][7]
N-H bend (carbamate)~1520 - 1540MediumBending vibration of the N-H bond.
C-O stretch (carbamate)~1250StrongStretching vibration of the C-O bond in the carbamate group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data (ESI+):

IonPredicted m/zRationale
[M+H]⁺ (of the free base)187.15The protonated molecular ion of the free base, tert-Butyl (azetidin-3-ylmethyl)carbamate.
[M-Boc+H]⁺87.09Loss of the tert-butoxycarbonyl group is a common fragmentation pathway for Boc-protected amines.
[M-C₄H₉]⁺131.08Loss of the tert-butyl group.

Predicted Mass Spectrometry Data (ESI-):

IonPredicted m/zRationale
[M-H]⁻ (of oxalic acid)89.00The deprotonated molecular ion of oxalic acid.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

cluster_workflow NMR Sample Preparation and Analysis Workflow prep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). - Transfer to a clean NMR tube. acq Data Acquisition: - Use a ≥400 MHz spectrometer. - Acquire ¹H and ¹³C spectra with appropriate parameters (pulse sequence, number of scans). prep->acq Insert sample into spectrometer proc Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Reference the spectra to the residual solvent peak. acq->proc Process FID analysis Spectral Analysis: - Integrate ¹H signals. - Assign peaks based on chemical shifts, multiplicities, and integration. - Compare with predicted data. proc->analysis Interpret spectra

Figure 2: Workflow for NMR analysis.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the dry powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

Comparison with Alternative PROTAC Linkers

The choice of a PROTAC linker can significantly impact the efficacy and physicochemical properties of the final degrader molecule. Below is a comparison of the predicted spectroscopic features of this compound with other commonly used linker classes.

Linker ClassKey Structural FeaturePredicted ¹H NMR Distinguishing FeaturesPredicted IR Distinguishing FeaturesRationale for Use
This compound (Target Compound) Azetidine ringSignals for the strained 4-membered ring protons (~3.0-4.2 ppm).-Provides a rigid, compact linker element.
PEG-based Linkers (e.g., Boc-NH-PEG-COOH) Polyethylene glycol chainA prominent, broad singlet around 3.6 ppm for the repeating -(CH₂CH₂O)- units.[3]Strong C-O stretching band around 1100 cm⁻¹.Enhances aqueous solubility and provides flexibility.[8][9]
Piperidine/Piperazine-based Linkers (e.g., N-Boc-4-aminomethylpiperidine) Piperidine or Piperazine ringBroader signals in the aliphatic region corresponding to the non-planar 6-membered ring protons.-Offers a more conformationally defined and synthetically versatile scaffold.[10]
Aliphatic Chain Linkers (e.g., Boc-(CH₂)n-NH₂) Simple alkyl chainA series of overlapping multiplets in the upfield aliphatic region (1.2-1.8 ppm).-Provides simple, flexible spacing between the two ligands.

Trustworthiness and Self-Validating Systems

The protocols and predictive data presented in this guide are designed to be a self-validating system. The causality behind the experimental choices is rooted in established principles of spectroscopic analysis. For instance:

  • Choice of Deuterated Solvent: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules and for its high boiling point, which minimizes evaporation. The residual solvent peak can be used for accurate chemical shift referencing.

  • NMR Pulse Sequences: Standard pulse programs are selected to ensure reproducibility and allow for direct comparison of data across different instruments and laboratories.

  • Internal Standards: While not explicitly detailed for brevity, the use of an internal standard like tetramethylsilane (TMS) is a fundamental practice for ensuring the accuracy of chemical shift measurements.

By systematically acquiring and analyzing data from multiple, complementary spectroscopic techniques (NMR, IR, and MS), a researcher can build a comprehensive and highly reliable structural confirmation of the target molecule. Any deviation from the predicted data should prompt further investigation into the purity of the sample or the possibility of an alternative structure.

Conclusion

The spectroscopic confirmation of this compound is a critical step in its use as a PROTAC linker. This guide provides a detailed, predictive framework for its analysis using ¹H NMR, ¹³C NMR, IR, and MS. By understanding the characteristic spectroscopic signatures of its constituent parts and comparing them to alternative linker classes, researchers can confidently verify the identity and purity of this important synthetic building block. The application of the described methodologies and the adherence to rigorous analytical practices will ultimately contribute to the development of robust and reliable targeted protein degraders.

References

  • Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Chen, J. T., & Benson, W. R. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available from: [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. Available from: [Link]

  • Verbeck, G. F., et al. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(9), 1605-1614. Available from: [Link]

  • Damico, J. N. (2020). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Available from: [Link]

  • Pedersen, B. F. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Acta Chemica Scandinavica, 21, 801-806. Available from: [Link]

  • Johnson, C. J., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. Selected absorption bands (cm −1 ) of the oxalate groups in the infrared spectra of compounds 1-3. Available from: [Link]

  • Keevil, B. G., et al. (2006). Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography. Clinical chemistry, 52(11), 2112-2118. Available from: [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • ResearchGate. Tandem mass spectrometry fragmentation pattern of OX (upper panel), and 13 C2OX. Available from: [Link]

  • Asyana, V. N., et al. (2016). FTIR spectrum of urinary stone containing (a) pure calcium oxalate... Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

  • Wu, H., et al. (2018). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 23(12), 3200. Available from: [Link]

  • Wust, K., et al. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Minerals, 13(6), 793. Available from: [Link]

  • JEOL. Qualitative Analysis of Calcium Oxalate Using TG-MS System. Available from: [Link]

  • ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,... Available from: [Link]

  • TÜBİTAK Academic Journals. (2012). Transmission FT-IR spectroscopic analysis of human kidney stones in the Hyderabad region of Pakistan. Available from: [Link]

  • ResearchGate. Infrared absorption bands and assignments of the products formed from a binary NH 3 :CO 2 =1:1. Available from: [Link]

  • ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate... Available from: [Link]

  • ResearchGate. Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... Available from: [Link]

  • ResearchGate. (2025). Quantification of Urinary Oxalate by Liquid Chromatography–Tandem Mass Spectrometry with Online Weak Anion Exchange Chromatography. Available from: [Link]

  • Nature. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Available from: [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. Available from: [Link]

  • ACS Publications. Mass Spectra of N-Substituted Ethyl Carbamates. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. Tert-butyl isopropylcarbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(24), 17658-17679. Available from: [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design based on... Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, ensuring the protection of laboratory personnel and compliance with regulatory standards.

This compound, a bifunctional molecule containing a Boc-protected amine and an azetidine ring, is paired with an oxalate counter-ion. This structure necessitates a dual consideration for its hazard profile, accounting for the properties of both the carbamate base and oxalic acid.

I. Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. The oxalate salt of tert-Butyl (azetidin-3-ylmethyl)carbamate is classified with the following hazards:

  • Causes skin irritation (H315)[1].

  • Causes serious eye irritation (H319)[1].

  • May cause respiratory irritation (H335)[1].

  • Harmful if swallowed (H302)[2].

The presence of the oxalate component introduces additional concerns, as oxalic acid is toxic and corrosive[3][4]. Therefore, all procedures must mitigate risks of inhalation, ingestion, and skin/eye contact[4].

Table 1: Key Safety and Hazard Information

PropertyInformationSource(s)
GHS Pictograms Warning[1][2]
Hazard Statements H302, H315, H319, H335[1][2]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1][2]
Key Incompatibilities Strong oxidizing agents (perchlorates, nitrates), Strong acids, Strong bases[5][6][7]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, nitrile gloves, approved respirator (if dust is generated)[1][8]

II. Pre-Disposal and Spill Management

Proper containment and immediate response to spills are critical first steps in the waste management lifecycle.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and control access to the spill area[5][6].

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors[1].

  • Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For significant spills, a respirator may be necessary[1].

  • Containment: Moisten the spilled solid with water to prevent dust generation[5][6]. Use a HEPA-filter vacuum or carefully sweep up the material and place it into a sealed, properly labeled container for disposal[5][6].

  • Decontamination: After cleanup, wash the affected area thoroughly[5].

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash[4][8].

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a designated, chemically-resistant, and sealable container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9].

  • Container Management:

    • Keep the hazardous waste container tightly closed except when adding waste[1].

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[9][10].

  • Neutralization (if permissible and safe):

    • Due to the presence of oxalic acid, some facilities may have protocols for neutralization. A recommended method for oxalic acid waste involves treatment with limestone (calcium carbonate) or calcium oxide to form calcium oxalate, which is then calcined[3].

    • CAUTION: This step should only be performed by trained personnel, in accordance with your institution's specific waste management plan and in compliance with local regulations. Unauthorized treatment of hazardous waste is often prohibited[11].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[8].

    • Ensure all paperwork, including waste manifests, is completed accurately to maintain a clear record from generation to final disposition[9][11].

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated (Solid Residue or Contaminated Items) Assess Assess Waste Type: Pure Compound, Mixture, or Contaminated Material? Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate into a Designated Hazardous Waste Container Assess->Segregate Label Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms Segregate->Label Store Store in Satellite Accumulation Area (SAA) Keep Container Closed Label->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS End Proper Licensed Disposal EHS->End SpillProtocol Execute Spill Protocol: 1. Alert & Secure 2. Don PPE 3. Contain & Clean Up 4. Collect as Hazardous Waste Spill->SpillProtocol SpillProtocol->Segregate

Sources

A Comprehensive Guide to the Safe Handling of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a rigorous and informed safety-first mindset. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS No. 1187929-81-2). This bifunctional PROTAC linker is increasingly utilized in targeted protein degradation research, making a thorough understanding of its handling paramount. This document moves beyond a simple checklist to provide a self-validating system of protocols grounded in authoritative safety data.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an organic amine salt. While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheets (SDS) for the compound and its close structural analogs indicate that it should be handled as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

The oxalate salt form also warrants caution. Oxalates can be toxic by ingestion due to the binding of calcium ions. Therefore, preventing ingestion and skin contact is a primary safety objective.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of specific PPE should always be guided by a site-specific risk assessment.[3][4]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). Gloves should be inspected before use and changed immediately upon contamination.[5]Prevents skin contact, which can cause irritation.[1] Nitrile gloves offer broad short-term protection.[5]
Body Protection A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[5]Minimizes skin exposure to spills and contamination.[6]
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.[7] If engineering controls are insufficient or when handling large quantities, a NIOSH-approved respirator may be necessary.[5]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to ensure safe handling from receipt to disposal. This process should be conducted in a designated area, preferably within a chemical fume hood.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full, Inspected PPE weigh 4. Weigh Compound (Minimize Dust Generation) prep_area->weigh gather_materials 3. Assemble All Necessary Equipment & Reagents dissolve 5. Dissolve or React (Handle with Care) decontaminate 6. Decontaminate Glassware & Work Surfaces dissolve->decontaminate dispose 7. Segregate & Dispose of Waste Properly doff_ppe 8. Doff PPE in Correct Sequence wash 9. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound

Step-by-Step Protocol:

  • Preparation:

    • Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Don PPE: Before handling, put on all required PPE as detailed in the table above.[8]

    • Assemble Equipment: Gather all necessary glassware, spatulas, and reagents. Ensure a waste container is readily accessible in the hood.

  • Handling:

    • Weighing: When weighing the solid, do so carefully to avoid generating dust.[1] Use a micro-spatula and weigh paper or a weighing boat.

    • Dissolving/Reaction: Add the compound to the solvent or reaction mixture slowly. Keep the container closed whenever possible.[6]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and work surfaces after use.

    • Waste Disposal: Dispose of contaminated materials, including gloves, weighing paper, and excess reagent, in a designated hazardous waste container.[1][2] Do not let the product enter drains or waterways.[6] All disposal must be in accordance with local, state, and federal regulations.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[7]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[1][9]

  • Long-Term Storage: For long-term storage, follow the recommendations on the Certificate of Analysis, which may include refrigeration.[10]

By adhering to these scientifically grounded protocols, researchers can confidently and safely handle this compound, enabling the advancement of critical drug discovery programs while prioritizing personal and environmental safety.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate oxalate(2:1).
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: tert-Butyl N-[1-(pyrazin-2-yl)
  • Ambeed.com. (n.d.). This compound.
  • SAMS Solutions. (2024, August 27). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Cyclopropyloxetan-3-amine oxalate.
  • MedchemExpress.com. (n.d.). This compound.
  • MedChemExpress. (n.d.). Product Data Sheet: tert-Butyl (azetidin-3-ylmethyl)
  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 19).
  • Amadis Chemical. (n.d.). This compound CAS NO.1187929-81-2.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
Reactant of Route 2
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.